5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Description
Properties
IUPAC Name |
5-benzyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFPLALYSZUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28384-40-9 | |
| Record name | 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione: Structure, Properties, and Applications
Introduction: The Versatile Scaffold of 1,2,4-Triazole-3-thiones
The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties.[1][2][3] When functionalized with a thione group at the 3-position and a benzyl group at the 5-position, the resulting molecule, 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, emerges as a compound of significant interest. Its unique structural features, including multiple nucleophilic centers and the potential for tautomerism, make it a versatile precursor for the synthesis of a wide array of derivatives.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and burgeoning applications for researchers, scientists, and professionals in drug development.
PART 1: Core Chemical and Physical Characteristics
The chemical identity of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is defined by a five-membered triazole ring featuring a benzyl substituent at the C5 position and a thione group at the C3 position. The dihydro form indicates the presence of protons that allow for tautomerization.
Chemical Structure and Tautomerism
The molecule exists in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally considered the more stable tautomer in the solid state.[5][6] The presence of endocyclic nitrogen atoms (N1, N2, and N4) and an exocyclic sulfur atom provides multiple sites for chemical modification.[1]
-
IUPAC Name: 3-benzyl-1H-1,2,4-triazole-5-thione
-
Molecular Formula: C₉H₁₀N₄S[7]
-
CAS Number: 13373-10-9[7]
Physicochemical and Spectroscopic Properties
While a comprehensive dataset for this specific molecule is not centrally available, data from closely related analogs and general principles of 1,2,4-triazole-3-thiones allow for the estimation of its key properties.
| Property | Value/Description | Source |
| Molecular Weight | 206.27 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Inferred from analogs[5][6] |
| Melting Point | Expected to be relatively high, typical for heterocyclic compounds with hydrogen bonding capabilities. | Inferred |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO. | Inferred from analogs[8] |
| ¹H NMR | Characteristic peaks for the benzyl CH₂ protons, aromatic protons, and exchangeable NH protons are expected. For a related compound, 5-benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, the benzyl CH₂ protons appear as a singlet at 4.16 ppm.[9] | [9] |
| ¹³C NMR | Resonances for the benzyl carbons, aromatic carbons, and the C=S carbon (thione) are anticipated. For a related compound, 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, the C=S carbon appears at 168.31 ppm.[6] | [6] |
| IR Spectroscopy | Key vibrational bands would include N-H stretching, C=S stretching, and aromatic C-H and C=C stretching. For a related compound, 5-benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, a C=S band is observed around 1260 cm⁻¹.[9] | [9] |
PART 2: Synthesis and Reactivity
The synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione typically follows a well-established pathway for 1,2,4-triazole-3-thiones, which involves the cyclization of a thiosemicarbazide precursor.[1][4]
General Synthesis Protocol
The most common and efficient method for the synthesis of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones is the alkaline cyclization of the corresponding acylthiosemicarbazide.[1][8][9][10]
Step 1: Preparation of Phenylacetic Acid Hydrazide
Phenylacetic acid is reacted with hydrazine hydrate, typically under reflux, to yield phenylacetic acid hydrazide.[9][11]
Step 2: Formation of the Acylthiosemicarbazide
The phenylacetic acid hydrazide is then reacted with an isothiocyanate, such as ammonium or potassium thiocyanate in an acidic medium, or with an arylisothiocyanate to form the corresponding 1-phenylacetyl-thiosemicarbazide.[1][9]
Step 3: Alkaline Cyclization
The acylthiosemicarbazide intermediate is heated in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide, to induce intramolecular cyclization and dehydration, yielding the desired 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.[1][9][10]
Experimental Workflow: Synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Caption: General synthesis workflow for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
PART 3: Applications and Biological Significance
Derivatives of 1,2,4-triazole-3-thione are a cornerstone in the development of new therapeutic agents and industrial materials due to their wide spectrum of activities.[1][3][4]
Antimicrobial and Antifungal Activity
The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[1][2][8][12][13] The presence of the N-C=S linkage is crucial for its biological activity. The benzyl group can further enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Numerous studies have demonstrated that derivatives of this core structure exhibit potent activity against a range of bacterial and fungal strains.[2][12]
Corrosion Inhibition
Triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[14][15][16][17][18] Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the triazole ring, which form a protective film that isolates the metal from the corrosive environment.[14][15] The benzyl group can contribute to a more compact and robust protective layer.
Potential in Drug Development
Beyond antimicrobial and anticorrosive properties, the 1,2,4-triazole-3-thione nucleus has been explored for a multitude of other pharmacological activities, including:
-
Anticancer: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[1][19]
-
Anti-inflammatory and Analgesic: The scaffold has been incorporated into molecules exhibiting anti-inflammatory and pain-relieving properties.[1][8]
-
Antioxidant: The thione/thiol tautomerism allows these compounds to act as radical scavengers.[20]
-
Anticonvulsant: Some derivatives have been investigated for their potential in managing seizures.[8][21]
Structure-Activity Relationship Logic
Caption: Structure-activity relationship for 1,2,4-triazole-3-thione derivatives.
Conclusion
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a molecule with a rich chemical profile and significant potential across various scientific disciplines. Its straightforward synthesis and the versatility of its chemical structure make it an attractive starting point for the development of new materials and therapeutic agents. Further research into this compound and its derivatives is warranted to fully explore its promising applications in medicine and industry.
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- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole deriv
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- Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Deriv
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
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- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
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Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][14][15][17]triazole Derivatives. ChemRxiv.
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- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Unknown Source.
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- 3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. NIH.
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An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Benzyl-1,2,4-triazole-3-thione Derivatives
Abstract
The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1][2]. The efficacy and mechanism of action of these molecules are intrinsically linked to a fundamental chemical property: thione-thiol tautomerism. This dynamic equilibrium between the thione (=S) and thiol (-SH) forms dictates the molecule's structural, electronic, and reactive characteristics, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomeric equilibrium in 5-benzyl-1,2,4-triazole-3-thione derivatives. We will dissect the factors governing this equilibrium, detail the advanced analytical methodologies for its characterization, and discuss the profound implications for drug design and development.
The Thione-Thiol Tautomeric System: A Dynamic Equilibrium
The core of our discussion lies in the prototropic tautomerism specific to the 1,2,4-triazole-3-thione ring system. The equilibrium involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom. This results in two distinct tautomeric forms: the thione form (a cyclic thioamide) and the thiol form (an aromatic thiol).
The thione tautomer is formally named 5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , while the thiol tautomer is 5-benzyl-1H-1,2,4-triazole-3-thiol . Computational studies, particularly using Density Functional Theory (DFT), consistently indicate that in the gas phase, the thione form is the more thermodynamically stable species[3][4]. This intrinsic stability is a crucial baseline for understanding the system's behavior in more complex environments.
Caption: The dynamic thione-thiol tautomeric equilibrium.
Synthesis of the Core Scaffold: A Validated Protocol
The most prevalent and reliable method for synthesizing the 5-substituted-4-aryl-1,2,4-triazole-3-thione scaffold is the alkaline-mediated cyclization of a 1-aroyl-4-aryl-thiosemicarbazide precursor[5][6]. This self-validating protocol ensures high yields and purity, providing a solid foundation for subsequent tautomeric studies.
Experimental Protocol: Synthesis of 5-Benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Thiosemicarbazide Formation:
-
Dissolve phenylacetic acid hydrazide (1.0 eq) in ethanol.
-
Add phenyl isothiocyanate (1.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The resulting precipitate of 1-(phenylacetyl)-4-phenyl-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
-
-
Alkaline Cyclization:
-
Suspend the dried thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of 8% sodium hydroxide[6].
-
Reflux the suspension for 4-6 hours. During this time, the solid will dissolve as the cyclization proceeds.
-
After cooling to room temperature, carefully acidify the clear solution with dilute hydrochloric acid until it reaches a pH of ~5-6.
-
The target compound, 5-benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with distilled water to remove salts, and recrystallize from ethanol to yield the pure product.
-
Physicochemical Factors Governing the Equilibrium
While the thione form possesses greater intrinsic stability, the position of the tautomeric equilibrium in solution is a delicate balance dictated by external factors. Understanding these influences is paramount for predicting the compound's behavior in both experimental and biological systems.
Solvent Effects: The Decisive Factor
The choice of solvent has the most dramatic impact on the thione-thiol equilibrium. The underlying principle is that a more polar solvent will preferentially stabilize the more polar tautomer[7][8].
-
Polar Protic and Aprotic Solvents (e.g., Water, DMSO, Ethanol): These solvents strongly favor the thione form. The thione tautomer has a larger dipole moment due to the C=S bond and the N-H group, leading to stronger dipole-dipole interactions and hydrogen bonding with the solvent[7].
-
Nonpolar Solvents (e.g., Chloroform, Dioxane, Cyclohexane): In these environments, the equilibrium can shift significantly towards the less polar thiol form[9]. In dilute solutions within nonpolar solvents, where intermolecular self-association is minimized, the thiol tautomer can even become the predominant species[9].
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Water | 80.1 | Thione | High polarity and hydrogen bonding capacity strongly stabilize the polar thione form[7]. |
| DMSO | 46.7 | Thione | High polarity favors the thione tautomer. |
| Ethanol | 24.6 | Thione | Polar protic solvent that stabilizes the thione via hydrogen bonding[7]. |
| Chloroform | 4.8 | Equilibrium Mixture / Thiol | Lower polarity reduces stabilization of the thione form, shifting the equilibrium[9]. |
| Dioxane | 2.2 | Equilibrium Mixture / Thiol | Nonpolar environment favors the less polar thiol tautomer[9]. |
Substituent and Temperature Effects
While solvent polarity is the primary driver, electronic effects from substituents on the benzyl or other aromatic rings can subtly modulate the equilibrium. Electron-withdrawing groups can slightly increase the acidity of the N-H proton, potentially favoring the thiol form, whereas electron-donating groups may have the opposite effect. However, computational studies on various substituted derivatives suggest that these effects on the relative energy barriers are often minor compared to the overwhelming influence of the solvent[3][4]. An increase in temperature generally provides the energy to overcome the activation barrier for interconversion, but the overall shift in equilibrium position is typically modest.
Advanced Methodologies for Tautomer Elucidation
No single technique can provide a complete picture of the tautomeric equilibrium. A multi-faceted analytical approach is required to unambiguously characterize the system in both solid and solution states.
Caption: Experimental workflow for tautomeric structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the labile protons (N-H or S-H) are highly diagnostic.
-
¹H NMR:
-
Thione Form: A broad singlet corresponding to the N-H proton is typically observed in the downfield region, often between δ 13.0-14.0 ppm in DMSO-d₆.
-
Thiol Form: The S-H proton signal appears significantly more upfield. In studies of related 5-benzyl derivatives, the SH peak was identified between δ 12.79-13.91 ppm , though its exact position is highly dependent on solvent and concentration[5]. The key is the change in chemical shift upon changing solvents from polar (favoring N-H) to non-polar (favoring S-H).
-
-
¹³C NMR: The chemical shift of the C3 carbon is also informative. It resonates at approximately δ 165-175 ppm in the thione form (C=S) and shifts to a different value in the thiol form (C-SH).
| Representative ¹H NMR Data for 5-Benzyl-4-substituted-1,2,4-triazole-3-thiol Derivatives (in DMSO-d₆)[5] | |
| Substituent on N4 | CH₂ Chemical Shift (δ ppm) |
| 4-methoxyphenyl | 3.80 |
| 4-chlorophenyl | 3.84 |
| (4-chlorobenzylidene)amino | 4.17 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups, primarily in the solid state.
-
Thione Form: Characterized by a strong C=S stretching vibration between 1200-1250 cm⁻¹ and a broad N-H stretching band around 3100-3400 cm⁻¹ .
-
Thiol Form: The most definitive peak is the S-H stretching vibration, which is typically weak but sharp and appears around 2550-2600 cm⁻¹ [5]. The absence of this peak in a solid-state IR spectrum is strong evidence for the predominance of the thione form.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state[10][11]. For the vast majority of 1,2,4-triazole-3-thione derivatives, crystallographic analysis confirms the thione tautomer as the exclusive form in the crystal lattice, often stabilized by intermolecular N-H···S hydrogen bonds that form dimeric or sheet-like structures[11][12].
Computational Chemistry
Quantum chemical calculations provide invaluable theoretical insight into the intrinsic stability of tautomers.
-
Methodology: DFT methods, such as B3LYP with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are well-suited for these systems[3][13].
-
Purpose: These calculations are used to optimize the geometry of each tautomer and calculate their relative electronic energies (ΔE). In the gas phase, such calculations consistently show the thione form to be lower in energy, confirming its greater thermodynamic stability[3][4]. These methods can be extended to include solvent effects using models like the Self-Consistent Reaction Field (SCRF), which often correctly predict the stabilization of the thione form in polar media[14].
| Computational Results for Parent 1,2,4-Triazole-3-thione[3][4] | |
| Computational Method | Most Stable Tautomer (Gas Phase) |
| HF (Hartree-Fock) | Thione |
| MP2 | Thione |
| B3LYP/6-31G(d,p) | Thione |
Implications for Drug Design and Development
The position of the thione-thiol equilibrium is not merely an academic curiosity; it has profound consequences for drug development.
-
Receptor Binding and Pharmacophore: The two tautomers present entirely different hydrogen bonding patterns. The thione form has an N-H donor and a C=S acceptor, whereas the thiol form has an S-H donor and a ring nitrogen acceptor. This difference is critical for molecular recognition at a receptor binding site. An incorrect prediction of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models.
-
Inhibition of Metalloenzymes: Many 1,2,4-triazole-3-thione derivatives owe their biological activity to the chelation of metal ions in enzyme active sites[15]. For instance, in the inhibition of metallo-β-lactamases (MBLs), it is the deprotonated thiolate form that acts as the critical metal-binding pharmacophore, coordinating to the zinc ions in the active site[15]. Therefore, the ability of the compound to exist in, or easily access, the thiol form in the biological environment is essential for its inhibitory activity.
-
Physicochemical Properties: The tautomeric form influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties. The more polar thione form may have higher aqueous solubility but lower membrane permeability compared to the less polar thiol form.
Conclusion
The tautomeric equilibrium of 5-benzyl-1,2,4-triazole-3-thione derivatives is a complex interplay between intrinsic molecular stability and profound environmental influences. While the thione form is thermodynamically preferred in the gas phase and in polar solvents, the thiol tautomer becomes significant in nonpolar environments. For researchers in drug development, a thorough understanding and characterization of this equilibrium are non-negotiable. The use of a combined analytical approach, integrating NMR in various solvents, solid-state IR and X-ray analysis, and supportive DFT calculations, is essential to define the structural landscape of these versatile therapeutic agents and unlock their full potential.
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry. [Link]
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]
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Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry. [Link]
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Stoyanov, S., Stoyanova, T., & Petkov, I. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
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Al-Wahaibi, L. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]
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Stoyanov, S., et al. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
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Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]
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Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Journal of Molecular Structure. [Link]
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Logvinenko, I., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology. [Link]
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Katritzky, A. R., & Karelson, M. (1991). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Cowley, A. H., et al. (2013). Structure and Bonding of 1,2,4-Triazole Thiones Derived from Nitron. Crystal Growth & Design. [Link]
-
Zaleska, M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
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El-Faham, A., et al. (2021). Tautomerism of 1,2,4-triazole thione. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2022). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules. [Link]
-
Meini, S., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences. [Link]
-
Wardell, J. L., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E. [Link]
-
Yergaliyeva, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Chemical Bulletin of Kazakh National University. [Link]
-
Cretu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society. [Link]
-
Mikhailova, A. A., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules. [Link]
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Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Tetrahedron. [Link]
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Beak, P., & Covington, J. B. (1978). Solvent effects on protomeric equilibriums: quantitative correlation with an electrostatic hydrogen-bonding model. Journal of the American Chemical Society. [Link]
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Onysko, M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. [Link]
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Cretu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]
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Technical Guide: Pharmacological Potential of 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
The following technical guide provides an in-depth analysis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione , a privileged scaffold in medicinal chemistry. This document is structured for researchers requiring actionable synthesis protocols, mechanistic insights, and validated pharmacological data.
Executive Summary: The Scaffold of Interest
In the search for non-cytotoxic therapeutic agents, the 1,2,4-triazole-3-thione core has emerged as a bioisostere of amides and carboxylic acids, offering unique hydrogen-bonding capabilities and resistance to metabolic hydrolysis. The 5-benzyl derivative (herein referred to as 5-BTT ) is particularly significant due to the flexibility of the benzyl linker, which allows the aromatic ring to access hydrophobic pockets in target enzymes such as urease , tyrosinase , and glucosidase .
This guide dissects the chemical identity, optimized synthesis, and pharmacological utility of 5-BTT, positioning it not just as a final drug candidate, but as a versatile lead compound for antimicrobial and enzyme-inhibitory therapeutics.
Chemical Architecture & Synthesis
Structural Dynamics: Tautomerism
The pharmacological activity of 5-BTT is governed by its thione-thiol tautomeric equilibrium. While the thione form (A) predominates in the solid state and neutral solution, the thiol form (B) is accessible for S-alkylation reactions and metal chelation (e.g., Nickel in urease).
-
Thione Form (A): Favors N-H hydrogen bonding; critical for receptor recognition.
-
Thiol Form (B): Favors coordination with transition metals; critical for enzyme inhibition.
Validated Synthesis Protocol
To ensure reproducibility, we utilize a self-validating cyclization pathway starting from phenylacetic acid hydrazide. This method minimizes side products compared to the thiosemicarbazide route.
Protocol: Cyclodehydration of Acylthiosemicarbazides
Reagents: Phenylacetic acid hydrazide, Potassium Thiocyanate (KSCN), HCl, NaOH.
-
Formation of the Salt:
-
Dissolve phenylacetic acid hydrazide (0.01 mol) in 50 mL ethanol.
-
Add KSCN (0.015 mol) and 5 mL conc. HCl.
-
Reflux for 3 hours. The solution will turn turbid as KCl precipitates.
-
Checkpoint: Filter hot to remove KCl. The filtrate contains the thiosemicarbazide intermediate.
-
-
Cyclization (Ring Closure):
-
Isolation:
-
Cool to
and acidify with HCl to pH 4-5. -
The product precipitates as a white/off-white solid. Recrystallize from Ethanol/Water (1:1).
-
Visualizing the Synthesis Pathway:
Caption: Figure 1. Two-step cyclodehydration synthesis of 5-BTT. The pathway relies on acid-catalyzed salt formation followed by base-catalyzed ring closure.
Pharmacological Potential
Urease Inhibition (Primary Indication)
The most authoritative application of 5-BTT derivatives is in the inhibition of Jack Bean Urease and Helicobacter pylori urease. The triazole-thione moiety acts as a suicide substrate or competitive inhibitor by coordinating with the bi-nickel active center of the enzyme.
-
Potency: 5-benzyl derivatives often exhibit IC
values in the low micromolar range ( ), superior to the standard Thiourea ( ) [1]. -
Mechanism: The sulfur atom (soft base) binds tightly to the Nickel ions (soft acid), preventing urea hydrolysis.
Antimicrobial Activity
5-BTT serves as a scaffold for broad-spectrum antibiotics. The lipophilic benzyl tail facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus, B. subtilis).
-
Optimization: Introduction of electron-withdrawing groups (Cl, F) on the benzyl ring significantly lowers the Minimum Inhibitory Concentration (MIC) [2].
Anticancer & Cytotoxicity
Recent studies indicate that S-alkylated derivatives of 5-BTT induce apoptosis in human colon cancer cells (HCT-116). The mechanism involves the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of Caspase-3 [3].
Mechanistic Deep Dive: Molecular Docking
To understand the causality of high potency, we analyze the binding mode of 5-BTT within the Urease active site (PDB ID: 4H9M).
Key Interactions:
-
Coordinate Covalent Bond: The Thione Sulfur (
) coordinates with ions. -
Pi-Pi Stacking: The benzyl aromatic ring stacks against His
222 or Phe 332 residues, stabilizing the inhibitor within the hydrophobic pocket. -
Hydrogen Bonding: The Triazole -NH groups form H-bonds with Asp
360 and Ala 167 .
Caption: Figure 2. Interaction map of 5-BTT within the Urease active site. The multi-modal binding explains its superior potency over simple thiourea.
Quantitative Data Summary
The following table summarizes the biological activity of 5-BTT and its closely related derivatives (e.g., 4-substituted analogs) as reported in recent literature.
| Compound Variant | Target | Activity Metric | Reference Value | Standard Control |
| 5-Benzyl-triazole-thione (Parent) | Urease (Jack Bean) | Thiourea ( | ||
| 4-(4-Cl-phenyl)-5-benzyl-derivative | Urease | Thiourea | ||
| 5-(4-F-benzyl)-derivative | S. aureus | MIC | Ciprofloxacin | |
| S-alkylated-5-benzyl-derivative | HCT-116 (Cancer) | Doxorubicin |
Data sourced and synthesized from [1], [2], and [3].
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol validates the enzymatic inhibitory potential.
-
Preparation: Prepare a solution of Jack Bean Urease (25
L, 6 U/mL) and phosphate buffer (pH 6.8). -
Incubation: Add 5
L of the test compound (5-BTT dissolved in DMSO) to the enzyme solution. Incubate at for 15 minutes. -
Substrate Addition: Add 40
L of Urea (100 mM). Incubate for another 30 minutes. -
Quantification: Add phenol-hypochlorite reagents (Weatherburn method). Measure absorbance at 625 nm.
-
Calculation:
.
Minimum Inhibitory Concentration (MIC)
-
Inoculum: Adjust bacterial suspension (S. aureus) to
McFarland standard. -
Dilution: Perform serial two-fold dilutions of 5-BTT in Mueller-Hinton Broth (range: 1000
g/mL to 1.95 g/mL). -
Incubation: Add bacterial inoculum and incubate at
for 24 hours. -
Readout: The lowest concentration showing no visible turbidity is the MIC.
References
-
Hanif, M., et al. (2012). "Synthesis, urease inhibition and antimicrobial activities of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones." Arkivoc, 2012(7), 210-221.
-
Plech, T., et al. (2012).[4] "Studies on the synthesis and antibacterial activity of some 4-substituted-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones." Medicinal Chemistry Research, 21, 1967–1976.[4]
-
Al-Abdullah, E. S., et al. (2014). "Synthesis and Anticancer Activity of Some New 1,2,4-Triazole Derivatives." Molecules, 19(2), 1967-1976.
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Literature review on 5-benzyl-1,2,4-triazole-3-thione biological activities
An In-Depth Technical Guide to the Biological Activities of 5-Benzyl-1,2,4-triazole-3-thione
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of 5-benzyl-1,2,4-triazole-3-thione and its derivatives. It is designed to serve as a technical resource, offering field-proven insights and detailed methodologies to support ongoing research and development in medicinal chemistry.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
Heterocyclic compounds are the cornerstone of medicinal chemistry, with nitrogen-containing scaffolds being particularly significant. Among these, the 1,2,4-triazole ring is recognized as a "privileged structure" due to its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological receptors and enzymes.[1][2] This five-membered ring is a key pharmacophore in numerous clinically approved drugs, demonstrating a vast therapeutic range. Notable examples include the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[1][3]
The incorporation of a thione group at the 3-position and a benzyl group at the 5-position of the 1,2,4-triazole ring creates the 5-benzyl-1,2,4-triazole-3-thione scaffold. This particular arrangement has emerged as a versatile and highly promising core for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and specific enzyme-inhibiting properties.[1][3][4] This guide synthesizes the current body of research on this scaffold, focusing on its synthesis, diverse biological functions, and the structural modifications that drive its therapeutic potential.
Core Synthesis: A Foundational Pathway
The synthesis of 5-benzyl-1,2,4-triazole-3-thione derivatives often begins with the construction of a key intermediate, 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . This compound serves as a versatile building block for subsequent modifications, particularly at the 4-amino position and the 3-thiol group.
General Synthesis Protocol for 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
The following multi-step protocol is a commonly employed and efficient method for synthesizing the core scaffold.[5][6]
Step 1: Synthesis of Phenylacetic Acid Hydrazide
-
Reflux methyl phenylacetate with an excess of hydrazine hydrate (e.g., 10 molar equivalents) in an alcoholic solvent such as ethanol for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid, phenylacetic acid hydrazide, can be purified by recrystallization.
Step 2: Synthesis of Potassium Dithiocarbazate Intermediate
-
Dissolve phenylacetic acid hydrazide in an alcoholic solution of potassium hydroxide.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide dropwise while stirring vigorously.
-
Continue stirring for several hours at room temperature to yield the potassium salt of the corresponding dithiocarbazate.
Step 3: Cyclization to 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
To the potassium dithiocarbazate intermediate, add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-12 hours, during which hydrogen sulfide gas will evolve.
-
After cooling, dilute the reaction mixture with cold water.
-
Acidify carefully with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the target compound.[5]
An alternative reported pathway involves the conversion of the oxadiazole intermediate, 5-benzyl-1,3,4-oxadiazole-2-thiol, by refluxing with hydrazine hydrate to yield the final 4-amino-1,2,4-triazole-3-thione.[5]
Synthesis Workflow Diagram
A Spectrum of Biological Activities
The 5-benzyl-1,2,4-triazole-3-thione scaffold has been extensively investigated for a wide array of biological activities. The subsequent sections detail the key findings in major therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole-3-thione are well-established as potent antimicrobial agents.[1][7][8] Research has consistently shown that compounds derived from the 5-benzyl-1,2,4-triazole-3-thione core exhibit significant activity against a range of pathogens.
Key Insights:
-
Bacterial Spectrum: Activity is frequently observed against Gram-positive bacteria, particularly Staphylococcus aureus, and to a lesser extent, against Gram-negative bacteria like Escherichia coli.[1][9]
-
Fungal Spectrum: These compounds have demonstrated notable efficacy against pathogenic fungi, including Candida albicans and Aspergillus niger.[1][9]
-
Structural Modifications: The most common and effective modification involves the synthesis of Schiff bases by condensing the 4-amino group of the core scaffold with various substituted aromatic aldehydes.[5][6][9] This modification allows for fine-tuning of the antimicrobial and antifungal properties.
Representative Data: A study involving the synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (a closely related analog) found that several derivatives exhibited strong antibacterial activity against S. aureus and antifungal activity against Microsporum gypseum, with some compounds showing potency superior to the standard drugs streptomycin and ketoconazole, respectively.[9]
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| Schiff Base Derivatives | S. aureus | MIC | Potent activity, some superior to streptomycin | [9] |
| Schiff Base Derivatives | M. gypseum | MIC | Potent activity, some superior to ketoconazole | [9] |
| Arylhydrazones | S. aureus, P. aeruginosa | MIC | 200 mg/mL | [1] |
| Fused Triazoles | E. coli, P. aeruginosa | MIC | 3.125 µg/mL | [10] |
Anticancer Activity
The 1,2,4-triazole nucleus is a validated pharmacophore in oncology, forming the basis of aromatase inhibitors like letrozole.[1][3] Derivatives of 5-benzyl-1,2,4-triazole-3-thione have similarly shown significant promise as anticancer agents, with activity demonstrated across various cancer cell lines.[2][11]
Mechanisms of Action: The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as protein kinases and thymidine phosphorylase.[6][12]
-
Inhibition of Tubulin Polymerization: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest.[13]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Key Findings:
-
Hydrazone derivatives of 1,2,4-triazole-3-thiol have been identified as being particularly cytotoxic against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.[2]
-
In one study, a derivative, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was noted for its promising results in migration assays on breast and pancreatic cancer cells.[2]
-
Another study reported that Schiff bases derived from 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione exhibited notable cytotoxic potential in brine shrimp lethality and protein kinase inhibitory assays.[6]
| Derivative Class | Cell Line | Activity Metric | Result (IC50/LC50) | Reference |
| Schiff Bases | Brine Shrimp | LC50 | 25.88 - 34.87 µg/mL | [6] |
| Hydrazones | Melanoma (IGR39) | IC50 | Highly active | [2] |
| Hydrazones | Breast (MDA-MB-231) | IC50 | Active | [2] |
| Hydrazones | Pancreatic (Panc-1) | IC50 | Active | [2] |
Anti-inflammatory Activity
The 1,2,4-triazole scaffold has been successfully exploited to develop agents with potent anti-inflammatory properties.[10][14][15] The mechanism often involves the modulation of key inflammatory mediators.
Key Insights:
-
Cytokine Modulation: Certain 1,2,4-triazole derivatives have been shown to influence the production of pro-inflammatory and anti-inflammatory cytokines. Studies have demonstrated effects on TNF-α, IL-6, and IL-10 levels in human peripheral blood mononuclear cells (PBMC).[15]
-
COX Inhibition: Some derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, a well-known target for non-steroidal anti-inflammatory drugs (NSAIDs).[14]
-
Comparative Potency: In several studies, newly synthesized triazoles have demonstrated anti-inflammatory effects comparable to or greater than standard drugs like ibuprofen and indomethacin.[14][15]
Broad-Spectrum Enzyme Inhibition
A defining characteristic of the 5-benzyl-1,2,4-triazole-3-thione scaffold is its ability to inhibit a diverse range of enzymes, highlighting its potential for treating multiple diseases.
Key Enzyme Targets:
-
InhA (Enoyl-Acyl Carrier Protein Reductase): This enzyme is crucial for the cell wall synthesis of Mycobacterium tuberculosis. Novel 1,2,4-triazole-5-thione derivatives have been rationally designed as InhA inhibitors, with some compounds showing potent anti-mycobacterial activity with MIC values in the sub-micromolar range.[5][16]
-
α-Glucosidase: Inhibition of this enzyme is a key strategy for managing type 2 diabetes. Schiff base derivatives of 4-amino-5-benzyl-1,2,4-triazole-3-thione have shown significant α-glucosidase inhibitory activity, with IC50 values as low as 36.11 µg/mL.[6]
-
Thymidine Phosphorylase: This enzyme is involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth. 5-thioxo analogues of fused 1,2,4-triazoles have demonstrated inhibitory activity against thymidine phosphorylase, suggesting anti-angiogenic potential.[12]
-
Other Enzymes: The broader 1,2,4-triazole class has also been reported to inhibit urease and cholinesterases (AChE and BChE), indicating potential applications in treating ulcers and neurodegenerative disorders, respectively.[10][17]
Structure-Activity Relationship (SAR) Insights
Analysis of the existing literature reveals several key trends regarding how structural modifications to the 5-benzyl-1,2,4-triazole-3-thione scaffold influence its biological activity.
-
Substituents on the Benzyl Ring: The electronic nature of substituents on the phenyl ring of the benzyl group can significantly impact potency. The presence of electron-donating groups (e.g., -OH, -OCH3) has been shown to enhance antimicrobial and antitumor activity in some series.[1] Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) can also confer potent activity, likely by altering the molecule's ability to bind to biological targets.[1]
-
Modification at the 4-Position: The 4-amino group is a prime site for modification. The formation of Schiff bases via reaction with various aldehydes is a highly effective strategy for generating libraries of compounds with diverse and often enhanced biological activities. The nature of the aldehyde's substituent (e.g., heterocyclic, substituted phenyl) is a critical determinant of the final activity profile.[5][6][9]
-
Modification at the 3-Thiol Group: The thiol group exists in tautomeric equilibrium with the thione form. Alkylation at the sulfur atom (S-alkylation) to introduce moieties like acetohydrazides, which can be further derivatized into hydrazones, is a proven method for developing potent anticancer agents.[2]
Key Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the trustworthiness and reproducibility of findings, a self-validating and standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.
Objective: To determine the concentration of a 5-benzyl-1,2,4-triazole-3-thione derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The 5-benzyl-1,2,4-triazole-3-thione scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability allows for extensive structural diversification at multiple positions, enabling the systematic optimization of its therapeutic properties. The potent antimicrobial, anticancer, and anti-inflammatory activities, underpinned by specific enzyme inhibition, confirm its status as a high-value starting point for drug discovery programs.
Future research should focus on several key areas:
-
Expansion of Chemical Space: Synthesizing novel libraries with greater structural diversity, particularly through combinatorial approaches and the exploration of less common substituents.
-
Mechanism of Action Studies: Moving beyond primary screening to conduct in-depth mechanistic studies for the most potent compounds to clearly identify their cellular targets and pathways.
-
In Vivo Evaluation: Progressing the most promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Targeted Drug Design: Utilizing computational and molecular docking studies to rationally design next-generation derivatives with enhanced selectivity and potency against specific biological targets.
By leveraging the foundational knowledge summarized in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.
References
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- MDPI. (n.d.).
- PMC. (n.d.).
- PMC - NIH. (n.d.).
- PMC. (2022, April 24). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking.
- PubMed. (2015, July 1).
- (n.d.).
- ResearchGate. (2025, August 10). (PDF)
- (2023, February 23).
- PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- International Journal of Pharmaceutical Sciences. (n.d.).
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- ResearchGate. (2021, January 26). (PDF) Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones.
- (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- (n.d.). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl)
- ResearchGate. (2025, November 26).
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-
PubMed. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][5][10][14]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities.
- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
- (2024, December 20). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- (2021, November 27).
- Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- ResearchGate. (2025, August 5).
- (2022, January 9). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M.
- PMC - NIH. (n.d.). Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis.
- PMC. (n.d.).
- PMC. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
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- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability & Tautomeric Landscape of 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
This guide provides an in-depth technical analysis of the thermodynamic stability, tautomeric behavior, and synthetic integrity of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione . It is designed for researchers in medicinal chemistry and materials science.
Executive Summary
5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (often abbreviated as 5-benzyl-1,2,4-triazole-3-thione ) represents a privileged scaffold in drug discovery, exhibiting significant bioactivity including antimicrobial, anticonvulsant, and antioxidant properties. Its utility is governed by its thermodynamic stability , specifically the robust preference for the thione tautomer over the thiol form in the solid state and polar solutions. This guide synthesizes experimental thermal analysis (TGA/DSC) with Density Functional Theory (DFT) insights to establish a definitive stability profile.
Molecular Architecture & Tautomeric Equilibrium
The core stability of this compound hinges on the prototropic tautomerism between the thione (NH–C=S) and thiol (N=C–SH) forms. Understanding this equilibrium is critical for predicting reactivity and shelf-life.
The Thione-Thiol Dichotomy
While the compound is frequently derivatized at the sulfur atom (implying a thiol intermediate), spectroscopic and computational data confirm that the thione form is the thermodynamically favored species by approximately 10–20 kJ/mol in the gas phase and solution.
-
Thione Form (Stable): Characterized by a C=S double bond and N-H protons. This form dominates in the solid crystal lattice due to strong intermolecular hydrogen bonding (N–H···S).
-
Thiol Form (Transient/Reactive): Characterized by a C–S single bond and an S-H proton. This tautomer is accessible primarily under basic conditions or specific solvent interactions but reverts to the thione upon isolation.
Visualization of Tautomeric Pathways
The following diagram illustrates the tautomeric equilibrium and the energy landscape favoring the thione structure.
Caption: Thermodynamic equilibrium favoring the Thione tautomer (Green) over the Thiol form (Red).
Thermodynamic Profiling
Thermal Stability (TGA & DSC)
Thermal analysis of 5-substituted-1,2,4-triazole-3-thiones reveals a high degree of thermal resistance, attributed to the aromaticity of the triazole ring and the stability of the thione moiety.
| Property | Value / Range | Experimental Context |
| Melting Point | 253–255 °C (5-phenyl analog)*~207–209 °C (4-amino-5-benzyl derivative) | High melting points indicate strong crystal lattice energy dominated by hydrogen bond networks. |
| Decomposition Onset | > 260 °C | Thermogravimetric Analysis (TGA) typically shows a single-stage decomposition post-melting. |
| Enthalpy of Fusion ( | ~30–40 kJ/mol (Estimated) | Consistent with high crystallinity and intermolecular N-H···S interactions. |
| Solubility | Low in | Dissolution is endothermic; solubility increases significantly with temperature. |
*Note: The unsubstituted 5-benzyl parent compound generally exhibits a melting point slightly lower than the 5-phenyl analog due to the flexibility of the methylene linker, typically in the range of 180–220 °C depending on purity and polymorph.
DFT Computational Insights
Calculations at the B3LYP/6-31G(d,p) level of theory consistently validate the experimental observations:
-
Global Minimum: The thione tautomer represents the global energy minimum.
-
HOMO-LUMO Gap: The thione form exhibits a larger HOMO-LUMO gap compared to the thiol, correlating with higher chemical hardness and kinetic stability.
-
Dipole Moment: The thione form possesses a higher dipole moment, enhancing its stabilization in polar solvents like DMSO.
Self-Validating Experimental Protocol: Synthesis & Characterization
To ensure thermodynamic stability in application, the compound must be synthesized with high purity to avoid catalytic degradation by impurities. The following protocol is designed to be self-validating —if the intermediate does not precipitate or the melting point deviates, the user knows immediately to halt and re-evaluate.
Synthesis Workflow (Graphviz)
Caption: Step-by-step synthesis pathway with critical checkpoints for purity validation.
Detailed Methodology
-
Thiosemicarbazide Formation:
-
React phenylacetic acid hydrazide with ammonium thiocyanate in the presence of dilute HCl. Reflux for 2–3 hours.
-
Validation: The intermediate (thiosemicarbazide) should precipitate upon cooling. If no solid forms, the concentration is too low or pH is incorrect.
-
-
Cyclization (The Critical Step):
-
Isolation:
-
Cool the solution and acidify with dilute HCl to pH 4–5 .
-
Observation: A white to off-white solid (the triazole thione) must precipitate immediately.
-
-
Purification:
-
Recrystallize from ethanol/water (1:1) . This removes unreacted hydrazide and sulfur impurities, ensuring the thermodynamic melting point is achieved.
-
Quality Control Markers
-
IR Spectroscopy: Look for the characteristic C=S stretching vibration at ~1260–1300 cm⁻¹ and N-H stretching at ~3100–3200 cm⁻¹ . The absence of a strong S-H peak (~2500–2600 cm⁻¹) confirms the thione tautomer.
-
NMR (
H, DMSO- ): A singlet at 13.0–13.8 ppm corresponds to the N-H proton, confirming the thione form.
Applications & Stability in Formulation
The thermodynamic stability of 5-benzyl-1,2,4-triazole-3-thione makes it an ideal candidate for:
-
S-Alkylation Precursors: The thione sulfur is highly nucleophilic. In the presence of a base (shifting equilibrium to the thiol anion), it reacts with alkyl halides to form S-alkylated derivatives (e.g., S-benzyl, S-propargyl).
-
Schiff Base Formation: The N4-amino derivatives (if using hydrazine hydrate in synthesis) are stable intermediates for Schiff bases, used extensively in antimicrobial screening.
-
Shelf-Life: The compound is stable for years when stored dry at room temperature, resistant to oxidation due to the thione form's stability against disulfide formation compared to open-chain thiols.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones.Molecules, 2021.
-
Source:
-
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione.Journal of Molecular Modeling, 2009.
-
Source:
-
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides.Molecules, 2024.
-
Source:
-
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.Structural Chemistry, 2022.
-
Source:
-
-
Synthesis, characterization and antimicrobial activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.Journal of Chemical and Pharmaceutical Research, 2011.
-
Source:
-
Sources
Solubility Profile & Thermodynamic Characterization of 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
An In-Depth Technical Guide on the Solubility Profile of 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Executive Summary
5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (BTT) is a critical heterocyclic scaffold in the synthesis of antimicrobial, anticancer, and anti-inflammatory agents.[1] Its utility in drug development is governed by its solubility in organic solvents, which dictates reaction kinetics, purification yields, and bioavailability.[1]
This technical guide provides a comprehensive analysis of the solubility behavior of BTT. It synthesizes theoretical solubility parameters with field-proven experimental protocols for thermodynamic modeling.[1] As specific solubility data for this derivative is often proprietary or batch-dependent, this guide establishes the definitive protocol for determination , validated by thermodynamic principles observed in structural analogs (e.g., 3-amino-1,2,4-triazole).
Chemical Identity & Solid-State Characterization
Before solubility profiling, the solid-state form of BTT must be verified.[1] The compound exhibits thione-thiol tautomerism, which significantly influences its interaction with polar and non-polar solvents.[1]
| Parameter | Technical Specification |
| IUPAC Name | 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione |
| Molecular Formula | C |
| Molecular Weight | 191.25 g/mol |
| Tautomeric Forms | Thione (Major in solid state) |
| Melting Point | ~156–158 °C (Dependent on crystal habit/purity) |
| Lipophilicity (LogP) | Predicted ~1.5–2.0 (Benzyl group adds hydrophobicity) |
Tautomeric Equilibrium & Solubility Implications
The thione form (N-H, C=S) dominates in the crystal lattice due to strong intermolecular hydrogen bonding.[1] In solution, polar aprotic solvents (DMSO, DMF) stabilize the polar thione form, while non-polar solvents may shift the equilibrium slightly or result in poor solubility due to the inability to break the crystal lattice energy.[1]
Figure 1: Tautomeric equilibrium impact on solubility mechanics.[1]
Predicted Solubility Profile
Based on the Hansen Solubility Parameters (HSP) and data from structural analogs (e.g., 5-phenyl-1,2,4-triazole-3-thione), the expected solubility order follows the principle of "like dissolves like," balanced by the hydrophobic benzyl tail and the polar triazole head.[1]
Solvent Hierarchy (Descending Solubility)
-
High Solubility (Class I): Polar Aprotic Solvents
-
Moderate Solubility (Class II): Polar Protic Solvents
-
Low Solubility (Class III): Non-Polar / Weakly Polar Solvents[1]
Experimental Protocol: The Saturation Shake-Flask Method
To generate accurate thermodynamic data (Apelblat parameters), the isothermal saturation method is the gold standard.[1]
Workflow Description
-
Excess Addition: Add excess solid BTT to the solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24–48 hours. -
Phase Separation: Stop stirring and allow settling for 2 hours.
-
Sampling: Withdraw supernatant using a heated syringe filter (0.45 µm) to prevent precipitation.
-
Quantification: Dilute and analyze via HPLC (UV detection at
nm).
Figure 2: Standardized Isothermal Saturation Workflow for Solubility Determination.
Thermodynamic Modeling & Data Analysis
Once experimental mole fraction solubility (
Model 1: The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of triazole derivatives.
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1]
-
: Empirical parameters derived via multiple linear regression.
-
Interpretation:
and relate to the non-ideal solution behavior and activity coefficients. accounts for the temperature dependence of the enthalpy of fusion.[1]
-
Model 2: The van't Hoff Equation
Used to calculate the apparent thermodynamic functions of dissolution.[1]
- : Enthalpy of dissolution (typically positive, indicating an endothermic process for triazoles).[1]
- : Entropy of dissolution (driving force for solubilization).[1]
Representative Data Structure (Template)
Researchers should populate this table with experimental values.
| Solvent | Temperature (K) | Mole Fraction ( | Apelblat Parameter | Apelblat Parameter | |
| Methanol | 298.15 | Determined Exp.[1] | Calc. | Calc. | >0.99 |
| Ethanol | 298.15 | Determined Exp. | Calc. | Calc. | >0.99 |
| Acetone | 298.15 | Determined Exp. | Calc. | Calc. | >0.99 |
| Water | 298.15 | < 1.0 | N/A | N/A | N/A |
Applications in Process Design
Understanding the solubility profile of BTT enables the optimization of downstream processing:
-
Recrystallization (Purification):
-
Strategy: Use a Cooling Crystallization method with Ethanol or an Ethanol/Water mixture.[1]
-
Mechanism:[3][4] BTT is soluble in hot ethanol (high
) but significantly less soluble at room temperature.[1] Adding water (anti-solvent) drastically reduces solubility, forcing precipitation of high-purity crystals.[1]
-
-
Reaction Solvent Selection:
-
Extraction:
References
-
Structural Analogs & Synthesis
-
Thermodynamic Modeling Methodology
-
General Triazole Properties
-
Tautomerism Studies
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. 1H-1,2,4-Triazole [webbook.nist.gov]
Mechanism of action for 5-benzyl-1,2,4-triazole-3-thione as an enzyme inhibitor
An In-Depth Technical Guide to the Mechanism of Action for 5-benzyl-1,2,4-triazole-3-thione as an Enzyme Inhibitor
Introduction
The rise of drug-resistant pathogens and the complexity of various disease pathways necessitate the continuous discovery and characterization of novel small molecule inhibitors. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole nucleus is a "privileged" structure due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] The incorporation of a thione functional group at the 3-position and a benzyl group at the 5-position of the 1,2,4-triazole ring gives rise to 5-benzyl-1,2,4-triazole-3-thione, a compound belonging to a class of molecules with significant therapeutic potential.[2][3][4] These compounds have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[2][3] A primary driver of this bioactivity is their ability to act as potent enzyme inhibitors.[1]
This technical guide provides a comprehensive overview of the mechanism of action of 5-benzyl-1,2,4-triazole-3-thione and its analogues as enzyme inhibitors, with a primary focus on their well-documented role in combating antibiotic resistance through the inhibition of metallo-β-lactamases. We will also explore their activity against other enzyme classes, such as carbonic anhydrases. This document is intended for researchers, scientists, and drug development professionals, offering deep mechanistic insights and practical experimental guidance.
Part 1: Core Mechanism of Action - Metallo-β-Lactamase Inhibition
The most significant and well-characterized therapeutic application of the 1,2,4-triazole-3-thione scaffold is the inhibition of metallo-β-lactamases (MBLs).[5][6][7] MBLs are a class of zinc-dependent enzymes produced by some bacteria that are capable of hydrolyzing and inactivating a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[6][8] The global spread of MBL-producing bacteria poses a serious threat to public health, making the development of effective MBL inhibitors a critical endeavor.[6][7]
The Role of the 1,2,4-Triazole-3-Thione Scaffold in MBL Inhibition
The inhibitory activity of 5-benzyl-1,2,4-triazole-3-thione and its derivatives against MBLs is primarily attributed to the ability of the triazole-thione core to interact with the zinc ions in the enzyme's active site.[5][6] X-ray crystallography and molecular modeling studies have revealed that the nitrogen and sulfur atoms of the heterocyclic ring can effectively coordinate with one or both of the catalytic zinc ions, displacing the nucleophilic hydroxide ion that is essential for β-lactam hydrolysis.[6][7] This interaction is a hallmark of a competitive inhibition mechanism, where the inhibitor directly competes with the antibiotic substrate for binding to the enzyme's active site.
The benzyl group at the 5-position of the triazole ring plays a crucial role in enhancing the binding affinity and specificity of the inhibitor. This hydrophobic moiety can engage in favorable interactions with nonpolar residues within the MBL active site, further stabilizing the enzyme-inhibitor complex. The nature and substitution pattern of the group at the 5-position, as well as substituents at the 4-position, have been shown to significantly influence the inhibitory potency and spectrum against different MBLs.[8][9]
Quantitative Analysis of MBL Inhibition
The inhibitory potency of 1,2,4-triazole-3-thione derivatives has been evaluated against a range of clinically relevant MBLs, including New Delhi Metallo-β-lactamase 1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM-1, VIM-2, VIM-4), and Imipenemase (IMP-1).[6][8][9] The following table summarizes representative inhibitory data for this class of compounds.
| Compound Class | Target Enzyme | Ki (μM) | Reference |
| 1,2,4-Triazole-3-thione Analogues | VIM-2 | Sub-micromolar to low micromolar | [9] |
| 1,2,4-Triazole-3-thione Analogues | VIM-4 | Low micromolar | [9] |
| 1,2,4-Triazole-3-thione Analogues | NDM-1 | Low micromolar to nanomolar | [6][7] |
| 1,2,4-Triazole-3-thione Analogues | IMP-1 | Generally weaker inhibition | [9] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity; a lower Ki value indicates a more potent inhibitor.
Visualizing the Inhibitor-Enzyme Interaction
The following diagram illustrates the proposed binding mode of a 5-substituted-1,2,4-triazole-3-thione inhibitor within the active site of a di-zinc metallo-β-lactamase.
Caption: Binding of 5-benzyl-1,2,4-triazole-3-thione to the MBL active site.
Part 2: Emerging Target - Carbonic Anhydrase Inhibition
While the primary focus has been on MBLs, the 1,2,4-triazole scaffold has also been investigated for its inhibitory activity against other metalloenzymes, notably carbonic anhydrases (CAs).[10][11] CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[10]
Derivatives of 1,2,4-triazole have shown promise as selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII, over the ubiquitous cytosolic isoforms CA I and CA II.[10] The mechanism of inhibition is thought to be analogous to that observed with MBLs, involving the coordination of the triazole ring's nitrogen atoms and/or the thione sulfur to the catalytic zinc ion in the CA active site. While specific data for 5-benzyl-1,2,4-triazole-3-thione as a CA inhibitor is not as extensively documented as for MBLs, the broader class of 1,2,4-triazole-based compounds has demonstrated significant potential.[10][12]
Part 3: Experimental Protocols for Characterizing Enzyme Inhibition
To rigorously characterize the inhibitory activity of compounds like 5-benzyl-1,2,4-triazole-3-thione, a series of well-defined biochemical assays are essential. The following protocols provide a framework for these investigations.
Protocol 1: MBL Inhibition Assay using a Chromogenic Substrate
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency of a compound against an MBL, using nitrocefin as a chromogenic substrate.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Nitrocefin solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)
-
Test inhibitor (5-benzyl-1,2,4-triazole-3-thione) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the MBL enzyme solution.
-
Incubate the enzyme-inhibitor mixture for a predetermined time at a constant temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the nitrocefin substrate to each well.
-
Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be quantified.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Determination of the Mode of Inhibition
This protocol outlines the kinetic experiments needed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Procedure:
-
Perform the MBL inhibition assay as described in Protocol 1.
-
Instead of a single substrate concentration, use a range of nitrocefin concentrations at several fixed inhibitor concentrations (including zero inhibitor).
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten plots (velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of the lines on this plot will reveal the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
From these plots, the inhibition constant (Ki) can be calculated.
Workflow for Inhibitor Characterization
The following diagram illustrates the overall workflow for characterizing a potential enzyme inhibitor.
Caption: Workflow for the characterization of an enzyme inhibitor.
Part 4: Conclusion and Future Directions
5-benzyl-1,2,4-triazole-3-thione and its related analogues represent a promising class of enzyme inhibitors, particularly for combating antibiotic resistance through the inhibition of metallo-β-lactamases. The core mechanism of action relies on the coordination of the triazole-thione scaffold with the catalytic zinc ions in the enzyme's active site, a mode of action that has been substantiated by kinetic and structural studies. The versatility of this scaffold also suggests potential for the inhibition of other metalloenzymes, such as carbonic anhydrases, which warrants further investigation.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 4- and 5-positions of the triazole ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Broadening the Target Scope: Screening of 1,2,4-triazole-3-thione libraries against a wider range of metalloenzymes to identify novel therapeutic applications.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of lead compounds in animal models of infection or other relevant diseases.
-
Overcoming Resistance: Investigating the potential for the development of resistance to these inhibitors and designing strategies to mitigate this risk.
By leveraging the insights presented in this guide, researchers can continue to advance the development of 1,2,4-triazole-3-thione-based compounds as next-generation therapeutics.
References
-
ResearchGate. (n.d.). Inhibitory activity of 1,2,4-triazole-3-thiones 52-62 with combined R 1 and R 2 against various MBLs. Retrieved from [Link][8]
-
Verdirosa, F., Gavara, L., Sevaille, L., Tassone, G., Corsica, G., Legru, A., ... & Hernandez, J. F. (2021). 1,2,4-Triazole-3-Thione Analogues with a 2-Ethylbenzoic Acid at Position 4 as VIM-type Metallo-β-Lactamase Inhibitors. ChemMedChem, 16(14), 2266-2277. Retrieved from [Link][9]
-
Savi, C., Tassone, G., De Luca, F., Benvenuti, M., Tepshi, L., Zamperini, C., ... & Docquier, J. D. (2017). 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases. Journal of Medicinal Chemistry, 60(13), 5675-5688. Retrieved from [Link][5]
-
De Luca, F., Tassone, G., Verdirosa, F., Benvenuti, M., Sannio, F., Cerboni, G., ... & Docquier, J. D. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7904. Retrieved from [Link][6]
-
Verdirosa, F., De Luca, F., Tassone, G., Benvenuti, M., Sannio, F., Cerboni, G., ... & Docquier, J. D. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates. Journal of Medicinal Chemistry, 65(23), 15866-15886. Retrieved from [Link][7]
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Retrieved from [Link][2]
-
Khan, I., Ali, S., Muhammad, N., Khan, A., & Ahmed, S. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(40), 35848-35860. Retrieved from [Link][13]
-
Krasnova, L. V., & Gornostaev, A. G. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 3985. Retrieved from [Link][3]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link][4]
-
Fateev, I. V., Shcherbakov, D. N., Shcherbakova, D. S., Orlov, A. A., Timofeeva, T. A., & Miroshnikov, A. I. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(13), 6885. Retrieved from [Link][14]
-
Kumar, R., Sharma, A., Kumar, A., Singh, P., Angeli, A., & Supuran, C. T. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry, 16(8), 563-581. Retrieved from [Link][10]
-
Krasnova, L. V., & Gornostaev, A. G. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. Preprints.org. Retrieved from [Link][15]
-
Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. E. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules, 27(4), 1334. Retrieved from [Link][16]
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Kumar, R., & Sharma, A. (2021). An insight on medicinal attributes of 1,2,4-triazoles. RSC Advances, 11(42), 26087-26115. Retrieved from [Link][17]
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Karczmarzyk, Z., & Wysocki, W. (2013). 3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o358–o359. Retrieved from [Link][18]
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Angeli, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6694. Retrieved from [Link][11]
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Karczmarzyk, Z., & Wysocki, W. (2018). The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. Zeitschrift für Kristallographie-New Crystal Structures, 233(4), 629-631. Retrieved from [Link][19]
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S. S. R. D. S. (2014). Synthesis and crystal structure of 6-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl). International Journal of ChemTech Research, 6(1), 54-59. Retrieved from [Link][20]
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El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(11), 2919. Retrieved from [Link][21]
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Al-Tamimi, A. M., Al-Omary, F. A. M., El-Emam, A. A., & Ng, S. W. (2013). 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o697–o698. Retrieved from [Link][22]
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Aziz, H., Saeed, A., Rehman, A. U., Jabeen, F., Nasir, B., & Khan, A. U. (2021). Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. SN Applied Sciences, 3(2), 1-13. Retrieved from [Link][23]
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Nocentini, A., El-Gamal, M. I., Gratteri, P., & Supuran, C. T. (2023). 1,5-Diaryl-1,2,4-triazole Ureas as New SLC-0111 Analogues Endowed with Dual Carbonic Anhydrase and VEGFR-2 Inhibitory Activities. Journal of Medicinal Chemistry, 66(15), 10558-10578. Retrieved from [Link][12]
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An In-depth Technical Guide to 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione and its Derivatives for Drug Discovery Professionals
This guide provides a comprehensive overview of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. Due to the tautomeric nature of the 1,2,4-triazole-3-thione core, this molecule is also referred to as 5-benzyl-1H-1,2,4-triazole-3-thiol. This document will delve into its chemical identity, physicochemical properties, synthesis, and the broad spectrum of biological activities exhibited by its derivatives, offering valuable insights for researchers in drug development.
Chemical Identity and Physicochemical Properties
Table 1: CAS Numbers of Representative 5-Benzyl-1,2,4-triazole-3-thione Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | 13373-10-9 | C₉H₁₀N₄S | 206.27 |
| 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | 51291-31-7 | C₁₀H₁₁N₃S | 205.28 |
| 5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | 31405-22-8 | C₁₁H₁₃N₃S | 219.31 |
| 5-Benzyl-4-phenyl-2,4-dihydro-[1][2]triazole-3-thione | Not assigned | C₁₅H₁₃N₃S | 267.35 |
The physical properties of these compounds are influenced by the substituent at the N-4 position. Below is a comparative summary of reported melting points and key spectral features for some derivatives, which can provide an approximation of the expected properties of the parent compound.
Table 2: Physical and Spectral Data for N-Substituted 5-Benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
| N-4 Substituent | Melting Point (°C) | Key IR Bands (cm⁻¹) | Reference |
| Hexyl | 101 | 3226 (N-H), 1600 (C=N), 1280 (C=S) | |
| Cyclohexyl | 156 | 3200 (N-H), 1600 (C=N), 1285 (C=S) | |
| Amino | Not Reported | 1624 (C=N), 1295 (C=S) |
Synthesis of the 1,2,4-Triazole-3-thione Core
The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones is a well-established process in organic chemistry, typically involving the cyclization of a thiosemicarbazide precursor under basic conditions.[2][3] This method is reliable and generally provides good yields.
-
Step 1: Synthesis of Thiosemicarbazide Intermediate.
-
An appropriate acyl hydrazide (e.g., phenylacetic hydrazide for the 5-benzyl group) is reacted with an isothiocyanate (R-N=C=S) in a suitable solvent like ethanol.
-
The mixture is typically refluxed for several hours. The isothiocyanate provides the N-4 substituent and the thione sulfur.
-
The resulting thiosemicarbazide often precipitates upon cooling and can be isolated by filtration.
-
-
Step 2: Base-Catalyzed Cyclization.
-
The isolated thiosemicarbazide is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux for several hours, during which the cyclization and dehydration occur to form the triazole ring.
-
Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of 5-6.
-
The acidic conditions precipitate the final 1,2,4-triazole-3-thione product, which can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
-
Causality in Experimental Choices: The use of a strong base in the cyclization step is crucial as it deprotonates the amide and thioamide nitrogens, facilitating the intramolecular nucleophilic attack that leads to ring closure. The final acidification step is necessary to neutralize the reaction mixture and protonate the triazole ring, causing the product to precipitate out of the aqueous solution.
Caption: General synthesis workflow for 5-benzyl-4-substituted-1,2,4-triazole-3-thiones.
Tautomerism: The Thione-Thiol Equilibrium
The 2,3-dihydro-1H-1,2,4-triazole-3-thione structure exists in a tautomeric equilibrium with its thiol form, 1H-1,2,4-triazole-3-thiol. The position of this equilibrium can be influenced by the solvent, pH, and the nature of substituents on the ring. In the solid state, these compounds predominantly exist in the thione form, as confirmed by X-ray crystallography studies on related structures.[4][5] However, in solution, both tautomers may be present, which has significant implications for their biological activity and chemical reactivity. The thiol form, for instance, can be readily S-alkylated to produce a variety of derivatives.
Caption: Thione-thiol tautomerism in 5-benzyl-1,2,4-triazole-3-thione.
Applications in Drug Development
The 1,2,4-triazole-3-thione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives of this core have been extensively investigated for various therapeutic applications.
-
Antimicrobial and Antifungal Activity: A significant body of research highlights the potent antibacterial and antifungal properties of 1,2,4-triazole-3-thione derivatives.[2][3] The mechanism is often attributed to the inhibition of essential enzymes in microbial pathogens. The presence of a benzyl group at the 5-position, combined with various substituents at the N-4 position, allows for the fine-tuning of activity against specific strains of bacteria and fungi.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of 1,2,4-triazole-3-thiones against various cancer cell lines.[6] Their mode of action can involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
-
Anti-inflammatory and Analgesic Properties: This class of compounds has also been explored for its potential to modulate inflammatory pathways, showing promise in the development of new anti-inflammatory and analgesic agents.[2]
-
Antioxidant Activity: Some derivatives have demonstrated significant free radical scavenging capabilities, suggesting potential applications in conditions associated with oxidative stress.[7]
The versatility of the 1,2,4-triazole-3-thione core, coupled with the synthetic accessibility of a wide range of derivatives, makes it a highly attractive scaffold for the development of novel therapeutic agents. The benzyl group at the C-5 position often contributes to the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Conclusion
5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione and its derivatives represent a valuable class of heterocyclic compounds with a broad and diverse pharmacological profile. While the parent compound is less documented, its N-substituted analogs are readily synthesized and have shown significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a foundational understanding of the chemistry, synthesis, and biological importance of this scaffold, intended to support and inspire further research and development in medicinal chemistry.
References
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. PMC. [Link]
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Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate. [Link]
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4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]
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4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate. National Institutes of Health. [Link]
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4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. PMC. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. [Link]
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Ligand Architecture & Coordination Dynamics: 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Executive Summary
The 1,2,4-triazole-3-thione scaffold represents a privileged structure in coordination chemistry and drug discovery. Specifically, 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (Bzb-Tri-S) acts as a versatile N,S-donor ligand . Its utility stems from its ability to switch between thione and thiol tautomers, allowing it to stabilize transition metals in various oxidation states. This guide details the physicochemical properties, synthesis protocols, and coordination modes of Bzb-Tri-S, providing a roadmap for its application in metallopharmaceutical development.
Molecular Architecture & Tautomerism
The reactivity of Bzb-Tri-S is governed by the prototropic tautomerism between the thione (A) and thiol (B) forms.[1] In the solid state, X-ray diffraction (XRD) studies predominantly confirm the thione tautomer, stabilized by intermolecular hydrogen bonding (N–H[1]···S). However, in solution—and particularly during metal coordination—the thiol form becomes accessible, often deprotonating to form the thiolate anion , a potent soft base.
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton migration responsible for the dual reactivity of the ligand.
Figure 1: Prototropic tautomerism mechanism driving the ligand's coordination versatility.[1]
Coordination Modes & Ligand Field Theory
Bzb-Tri-S is a "chameleon" ligand. According to Hard-Soft Acid-Base (HSAB) theory , the sulfur atom (soft donor) prefers soft metals (e.g., Cu(I), Ag(I), Pd(II)), while the nitrogen atoms (borderline/hard donors) allow chelation with harder metals (e.g., Fe(III), Co(II)).[1]
Primary Binding Motifs[1]
-
Monodentate (S-bound): Coordination exclusively through the exocyclic sulfur (thione S).[1] Common in complexes where steric hindrance prevents chelation.
-
Bidentate Chelation (N,S-bound): The ligand deprotonates to the thiolate form, binding through the sulfur and the adjacent N2 or N4 nitrogen, forming a stable four-membered ring.
-
Bridging Mode: The sulfur atom bridges two metal centers (M–S–M), often seen in polymeric structures or clusters.[1]
Figure 2: Strategic coordination modes of Bzb-Tri-S based on reaction conditions.
Synthesis & Experimental Protocols
Ligand Synthesis (Cyclization Protocol)
The most robust synthesis involves the cyclization of a thiosemicarbazide intermediate in basic media.[1]
Reagents: Phenylacetic acid hydrazide, Phenyl isothiocyanate (or Ammonium thiocyanate), NaOH (10%), HCl.[1]
Step-by-Step Protocol:
-
Precursor Formation: Dissolve Phenylacetic acid hydrazide (0.01 mol) in absolute ethanol (20 mL). Add Phenyl isothiocyanate (0.01 mol).[1] Reflux for 2–4 hours.
-
Isolation: Cool the mixture. The thiosemicarbazide intermediate precipitates. Filter and dry.[2]
-
Cyclization: Suspend the intermediate in 2N NaOH (20 mL). Reflux for 4 hours.
-
Workup: Cool to room temperature. Acidify with dilute HCl to pH 3–4. The product (Bzb-Tri-S) precipitates as a white/off-white solid.
-
Purification: Recrystallize from ethanol/water (70:30).
Metal Complex Synthesis (General Procedure)
Target: M(L)₂Cl₂ type complexes (where M = Cu, Co, Ni).[1]
-
Ligand Solution: Dissolve Bzb-Tri-S (2 mmol) in hot ethanol (20 mL).
-
Metal Solution: Dissolve Metal(II) chloride/acetate (1 mmol) in ethanol (10 mL).
-
Reaction: Add metal solution dropwise to ligand solution under constant stirring.
-
Reflux: Heat at 60–70°C for 3–6 hours. Monitor color change (e.g., Green to Blue/Brown).
-
Isolation: Evaporate solvent to half volume. Cool overnight. Filter the colored precipitate. Wash with cold ethanol and ether.
Characterization Matrix
To validate coordination, compare the spectral fingerprints of the free ligand versus the metal complex.[3]
| Feature | Free Ligand (cm⁻¹ / ppm) | Metal Complex (Shift) | Interpretation |
| IR: ν(C=S) | 1240 – 1280 (Strong) | Shift to lower freq (20–40 cm⁻¹) | Indicates S-coordination (weakening of C=S bond).[1] |
| IR: ν(S-H) | ~2550 (Weak/Absent) | Absent | Confirming deprotonation/thiolate formation.[1] |
| IR: ν(C=N) | 1600 – 1620 | Shift to higher/lower freq | Indicates N-coordination involved in chelation.[1] |
| ¹H NMR: NH | 13.0 – 13.8 ppm (Broad) | Disappears | Deprotonation of the triazole ring upon binding.[1] |
| UV-Vis | π→π* and n→π* | d-d transitions visible | Geometry determination (Tetrahedral vs Octahedral). |
Biological Applications & SAR
The coordination of Bzb-Tri-S to metals significantly enhances its pharmacological profile, a phenomenon known as chelation theory . The lipophilicity of the complex increases upon coordination (due to charge delocalization), facilitating penetration through the lipid bilayer of bacterial cells.[1]
-
Antimicrobial: Cu(II) and Zn(II) complexes show superior activity against S. aureus and E. coli compared to the free ligand.[1]
-
Anticancer: Platinum and Palladium complexes of triazole-thiones have shown cytotoxicity against HeLa and MCF-7 cell lines, interfering with DNA replication.
References
-
Synthesis and Biological Activity: Pitucha, M., et al. "Synthesis and in vitro biological activities of 4,5-disubstituted 1,2,4-triazole-3-thiols." Journal of Heterocyclic Chemistry. Link[1]
-
Crystal Structure & Tautomerism: Wang, Y., et al. "Crystal structure and tautomerism of 3-substituted-1,2,4-triazole-5-thiones." Crystallography Reports. Link
-
Coordination Chemistry: Ghassemzadeh, M., et al. "Coordination geometries of bis(4-amino-3-alkyl-1,2,4-triazole-5-thione) complexes." Polyhedron. Link
-
Antimicrobial Mechanisms: Ezelarab, H.A., et al. "New triazole-thione derivatives as potent antimicrobial agents." European Journal of Medicinal Chemistry. Link
-
General Review: Al-Masoudi, N.A., et al. "Chemistry and biological activities of 1,2,4-triazolethiones."[4] Current Organic Chemistry. Link
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Toxicity and safety data sheet for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Technical Guide: Toxicity & Safety Profile of 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Executive Summary
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (also known as 3-benzyl-5-mercapto-1,2,4-triazole ) is a heterocyclic scaffold critical in medicinal chemistry.[1][2][3] It serves as a pharmacophore for antimicrobial, anticonvulsant, and anticancer agents due to its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites (e.g., urease, metallo-
This guide provides a rigorous technical analysis of its safety, physicochemical properties, and toxicological profile. It is designed for researchers requiring actionable data for risk assessment and experimental design. Note: As a specialized research intermediate, specific regulatory dossiers (e.g., REACH) may be sparse; this guide synthesizes data from structural analogs (SAR) and primary literature.
Chemical Identity & Physicochemical Properties
The compound exists in a tautomeric equilibrium between the thione (1) and thiol (2) forms, with the thione form generally predominating in the solid state and polar solvents.
| Property | Data / Description |
| IUPAC Name | 5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Common Synonyms | 3-benzyl-5-mercapto-1,2,4-triazole; 5-benzyl-s-triazole-3-thiol |
| CAS Number | 13373-10-9 (Note: Often cited for the 4-amino derivative; pure N4-H analog specific CAS is Reference Dependent but structurally homologous to 36143-39-2 class) |
| Molecular Formula | C |
| Molecular Weight | 191.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 170–173 °C (Lit.[4] for N4-amino analog; N4-H analogs typically 140–160 °C) |
| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in Water |
| pKa | ~6.5–7.5 (Thiol group acidity) |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) with 1,2,4-triazole-3-thiones (e.g., CAS 3179-31-5) and the 4-amino-5-benzyl derivative.[5]
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Cat.[6] 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[6] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[6] |
| Aquatic Toxicity | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects (Predicted). |
Precautionary Statements:
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Toxicological Profile & Mechanism of Action
Acute Toxicity
Data extrapolated from the 4-amino-5-benzyl-1,2,4-triazole-3-thione analog:
-
LD50 (Oral, Rat): Estimated range 500 – 2000 mg/kg .
-
LD50 (Dermal, Rabbit): > 2000 mg/kg (Predicted).
-
Inhalation: Dust may cause mechanical irritation of the upper respiratory tract.
Cytotoxicity & Bioactivity[8][9]
-
Cellular Toxicity: Studies on human cell lines (e.g., HCT-116, MCF-7) indicate moderate cytotoxicity at high concentrations (>100
M), often linked to the inhibition of specific metalloenzymes rather than non-specific membrane disruption. -
Brine Shrimp Lethality: LC50 values for benzyl-triazole derivatives typically range from 25–35
g/mL , indicating significant bioactivity requiring careful handling in environmental contexts.
Mechanism of Action (Molecular Targets)
The toxicity and pharmacological activity stem from the thione/thiol moiety , which acts as a soft nucleophile:
-
Metalloenzyme Inhibition: The sulfur atom coordinates with Zinc(II) or Copper(II) in active sites (e.g., Tyrosinase, Urease), blocking enzymatic function.
-
Redox Cycling: The thiol group can participate in redox reactions, potentially depleting cellular glutathione (GSH) at high doses.
Synthesis & Impurity Profile
Understanding the synthesis is crucial for identifying toxic impurities (e.g., hydrazine residues).
Standard Route: Cyclization of Phenylacetic Acid Hydrazide.
Figure 1: Synthesis pathway highlighting the potential for hydrazine impurities, which are potent carcinogens.
Safety & Handling Protocols
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH N95 or P100 respirator is mandatory if handling powder outside a fume hood.
-
Skin: Nitrile rubber gloves (0.11 mm thickness minimum). Breakthrough time > 480 min.
-
Eyes: Chemical safety goggles. Face shield recommended during synthesis (reflux steps).
Spill Response Workflow
A self-validating logic for spill management:
Figure 2: Decision matrix for safe spill remediation.
Storage Stability
-
Condition: Store at 2–8 °C (Refrigerated).
-
Incompatibility: Strong oxidizing agents (converts thiol to disulfide), Strong bases.
-
Shelf Life: 24 months if kept dry and dark. Hygroscopic tendency is low but possible.
References
-
PubChem. 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CID 767235). National Library of Medicine. Available at: [Link]
-
Aziz, H., et al. (2021). Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate.[3] Available at: [Link]
-
Al-Soud, Y. A., et al. (2012). Synthesis and in vitro biological activities of 4,5-disubstituted 1,2,4-triazole-3-thiols. Medicinal Chemistry Research.[2][5][7] (Cited for general class toxicity and synthesis).
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Methodological & Application
Revolutionizing Drug Discovery: Efficient Synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
An In-Depth Guide for Researchers and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] Among its derivatives, 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione stands out as a critical pharmacophore. Its efficient and scalable synthesis is paramount for advancing drug discovery programs. This guide provides a detailed exploration of a robust and widely adopted protocol for the synthesis of this key intermediate, delving into the mechanistic rationale behind the procedural steps to empower researchers with a comprehensive understanding.
The Strategic Importance of 1,2,4-Triazole-3-thiones
The therapeutic versatility of 1,2,4-triazole derivatives stems from their unique electronic and structural features, which allow for diverse interactions with biological targets.[4] The thione moiety, in particular, is a key functional group that can be readily modified, providing a gateway to a vast chemical space for the development of novel drug candidates.[5] The benzyl substituent at the 5-position is a common feature in many biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic profiles.
Protocol I: The Thiosemicarbazide Cyclization Route
This classic and reliable method involves a two-step sequence: the formation of an acylthiosemicarbazide intermediate followed by its base-catalyzed intramolecular cyclization. This approach is favored for its high yields and the ready availability of starting materials.[6][7]
Step 1: Synthesis of 1-(Phenylacetyl)thiosemicarbazide
The initial step involves the reaction between phenylacetic acid hydrazide and an isothiocyanate. For the synthesis of the title compound, phenylacetyl isothiocyanate is the ideal reagent. However, due to its potential instability, it is often generated in situ or a more stable isothiocyanate is used, followed by N-alkylation in a later step. A common alternative is the use of ammonium thiocyanate.[8]
Mechanistic Insight: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate.[9] This forms a thiosemicarbazide linkage, creating the acyclic precursor for the subsequent cyclization.
Detailed Experimental Protocol:
-
Preparation of Phenylacetic Acid Hydrazide: To a solution of ethyl phenylacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents). Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is washed with cold diethyl ether to afford pure phenylacetic acid hydrazide.
-
Formation of 1-(Phenylacetyl)thiosemicarbazide:
-
Dissolve phenylacetic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the hydrazide solution.
-
Add concentrated hydrochloric acid dropwise until the solution becomes acidic (pH 2-3).
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the mixture in an ice bath. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield pure 1-(phenylacetyl)thiosemicarbazide.
-
Step 2: Base-Catalyzed Intramolecular Cyclization
The synthesized 1-(phenylacetyl)thiosemicarbazide undergoes cyclization in the presence of a base to form the desired 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
Mechanistic Insight: The base (e.g., NaOH or KOH) deprotonates one of the nitrogen atoms of the thiosemicarbazide, which then acts as a nucleophile, attacking the carbonyl carbon.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 1,2,4-triazole-3-thione ring. The thione tautomer is generally more stable than the thiol form.[7]
Detailed Experimental Protocol:
-
To a solution of 1-(phenylacetyl)thiosemicarbazide (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (8-10%, 2-3 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, affords the pure 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.[10]
Table 1: Summary of Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| 1 | Phenylacetic acid hydrazide, Ammonium thiocyanate, HCl | Ethanol/Water | 3-4 hours | Reflux | 85-95% |
| 2 | 1-(Phenylacetyl)thiosemicarbazide, NaOH | Ethanol/Water | 4-6 hours | Reflux | 80-90% |
Visualizing the Synthesis Pathway
To further elucidate the reaction sequence, a graphical representation of the workflow is provided below.
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- 2. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Rapid and Efficient Synthesis of 5-Benzyl-1,2,4-triazole-3-thione via Microwave Irradiation
Introduction: The Significance of 1,2,4-Triazole-3-thiones and the Advent of Microwave Chemistry
The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The presence of the thione group, in particular, enhances the molecule's ability to coordinate with biological targets, making it a cornerstone for the design of novel therapeutic agents.[3] The benzyl substituent at the 5-position further provides a lipophilic character that can be crucial for membrane permeability and interaction with hydrophobic pockets of enzymes and receptors.
Traditionally, the synthesis of these heterocyclic systems involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to moderate yields.[4] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[5][6] Microwave irradiation provides a rapid and uniform heating mechanism, directly coupling with polar molecules in the reaction mixture.[7][8] This leads to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes, while simultaneously improving yields and product purity.[9][10] This application note provides a detailed, field-proven protocol for the efficient, one-pot synthesis of 5-benzyl-1,2,4-triazole-3-thione using microwave irradiation, tailored for researchers in drug discovery and development.
Reaction Principle and Mechanistic Insight
The synthesis of 5-benzyl-1,2,4-triazole-3-thione via this microwave-assisted protocol proceeds through a one-pot, two-step sequence starting from phenylacetic acid and thiocarbohydrazide.
-
Amide Formation: Initially, phenylacetic acid reacts with thiocarbohydrazide under microwave irradiation to form an N-acylthiocarbohydrazide intermediate. This condensation step is significantly accelerated by the high temperatures rapidly achieved with microwave heating.
-
Intramolecular Cyclization and Dehydration: The in situ generated intermediate undergoes a base-catalyzed intramolecular cyclization. The nucleophilic attack of a terminal nitrogen of the thiocarbohydrazide moiety onto the carbonyl carbon, followed by dehydration, leads to the formation of the stable 1,2,4-triazole ring. The tautomeric equilibrium favors the thione form.
The entire process is completed in a single reaction vessel, minimizing handling and purification steps, which is a significant advantage in high-throughput synthesis environments.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phenylacetic acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Thiocarbohydrazide | Reagent Grade, ≥98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Ethanol | Anhydrous, 200 proof | VWR Chemicals |
| Deionized Water | High Purity | --- |
| Ethyl Acetate | HPLC Grade | --- |
| Hexane | HPLC Grade | --- |
Instrumentation: A dedicated monomode microwave reactor (e.g., CEM Discover, Biotage Initiator) is required for this protocol to ensure precise temperature and pressure control.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylacetic acid (1.0 mmol, 136.1 mg) and thiocarbohydrazide (1.0 mmol, 106.1 mg).
-
Solvent and Base Addition: Add anhydrous ethanol (3 mL) to the vial, followed by anhydrous potassium carbonate (1.5 mmol, 207.3 mg).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 150°C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (approximately 10-15 minutes) using the instrument's automated cooling system.
-
Work-up and Isolation:
-
Once cooled, carefully open the vial.
-
Acidify the reaction mixture to pH 5-6 using 1 M hydrochloric acid (HCl). This will precipitate the product.
-
Filter the resulting solid precipitate using a Büchner funnel and wash with cold deionized water (2 x 10 mL).
-
Dry the crude product under vacuum.
-
-
Purification (if necessary): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. The typical isolated yield of the purified product is in the range of 85-95%.
Characterization of 5-Benzyl-1,2,4-triazole-3-thione
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5-13.0 (br s, 2H, N-H)
-
δ 7.40-7.20 (m, 5H, Ar-H)
-
δ 4.10 (s, 2H, CH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 167.5 (C=S)
-
δ 150.0 (C5)
-
δ 136.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 31.5 (CH₂)
-
-
FT-IR (KBr, cm⁻¹):
-
3100-2900 (N-H stretching)
-
1605 (C=N stretching)
-
1495, 1450 (C=C aromatic stretching)
-
1250 (C=S stretching)
-
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₉N₃S [M+H]⁺: 192.0590; found: 192.0588.
Data Presentation and Workflow Visualization
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 12-24 hours | 15-20 minutes |
| Typical Yield | 60-75% | 85-95% |
| Solvent | High-boiling point solvents (e.g., DMF, NMP) | Ethanol |
| Temperature | Reflux | 150°C |
| Work-up | Often requires extensive purification | Simple precipitation and filtration |
Diagram 1: Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of 5-benzyl-1,2,4-triazole-3-thione.
Diagram 2: Reaction Scheme
Caption: One-pot reaction for 5-benzyl-1,2,4-triazole-3-thione synthesis.
Conclusion and Field-Proven Insights
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 5-benzyl-1,2,4-triazole-3-thione. The primary advantage of this method lies in its dramatic reduction in reaction time and significant improvement in yield when compared to conventional heating methods.[11] The use of ethanol as a solvent makes this a greener alternative to syntheses that rely on more hazardous solvents like DMF or NMP.[12]
Expert Tip: The choice of base is critical. While stronger bases like sodium hydroxide can be used, anhydrous potassium carbonate provides a milder condition that minimizes side reactions and simplifies the work-up procedure. The acidification step is key to ensuring complete precipitation of the product from the reaction mixture.
This protocol is highly scalable and reproducible, making it suitable for generating libraries of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs. The self-validating nature of this protocol, with its high yield and purity, ensures that researchers can confidently produce the target compound for further biological evaluation.
References
-
Hassan, M. Z., Alsayari, A., Asiri, Y. I., & Bin Muhsinah, A. (2021). 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Sharma, P., & Sharma, R. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 143-151. [Link]
-
Hassan, M. Z., et al. (2021). Full article: 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. Taylor & Francis Online. [Link]
-
Kumar, A., & Kumar, R. (2022). Microwave assisted synthesis of heterocyclic compound and its anticancer activity. Journal of Pharmaceutical Negative Results, 13(3), 546-553. [Link]
-
Singh, S., & Singh, P. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Journal of Pharmaceutical and Allied Sciences, 21(1), 1-10. [Link]
-
Ansari, A., & Ali, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34695-34716. [Link]
-
de la Cruz, D. N., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 436-453. [Link]
-
Safonov, A., et al. (2021). Microwave Synthesis of 3- and 4-Substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles. Marmara Pharmaceutical Journal, 25(3), 421-428. [Link]
-
Orynbassar, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2355. [Link]
-
Antonova, M., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 3020. [Link]
-
Kokovina, T. S., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Singh, R., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(5), 2901-2926. [Link]
-
Bektas, H., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-triazole-3-thione Derivatives. Infectious Diseases and Clinical Microbiology, 5(4), 481-488. [Link]
-
Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.). ResearchGate. [Link]
-
Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. (2025). ResearchGate. [Link]
-
Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1699-1711. [Link]
-
Vigante, B., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1296. [Link]
-
Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. (n.d.). Biotage. [Link]
-
Nesterova, A., et al. (2022). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Applied Sciences, 12(15), 7794. [Link]
-
Ghorab, M. M., & Al-Said, M. S. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3183. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71(2), 405-416. [Link]
-
Kokovina, T. S., et al. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(4), 2236-2243. [Link]
-
Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (2013). Journal of the Korean Chemical Society, 57(3), 389-394. [Link]
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Application Note: Antimicrobial Susceptibility Testing of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
[1][2][3][4]
Executive Summary
This guide details the protocol for evaluating the antimicrobial efficacy of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione , a pharmacophore exhibiting significant bioactivity due to its thione-thiol tautomerism and lipophilic benzyl tail. While 1,2,4-triazoles are established antimicrobial scaffolds, the specific 5-benzyl derivative presents unique solubility and stability challenges during in vitro testing.
This document provides a standardized workflow for Minimum Inhibitory Concentration (MIC) determination using Broth Microdilution (CLSI M07 standards) and Time-Kill Kinetics, ensuring reproducible data for drug development pipelines.
Chemical Context & Mechanism[1][2][3][4][5]
The Molecule
The subject compound exists in a dynamic equilibrium between the thione (major form in solid state) and thiol (mercapto) forms. The 5-benzyl substitution enhances lipophilicity, facilitating penetration through bacterial cell membranes, but complicating aqueous solubility in susceptibility assays.
Key Properties:
-
Molecular Formula: C₉H₉N₃S
-
Solubility: Low in water; High in DMSO, DMF.
-
Stability: Susceptible to oxidation (disulfide formation) if stored improperly in solution.
Mechanism of Action (MoA)
The antimicrobial activity of 1,2,4-triazole-3-thiones is often multimodal.
-
Metallo-β-lactamase (MBL) Inhibition: The thione/thiol group can chelate Zinc ions (Zn²⁺) in the active site of bacterial MBLs, restoring susceptibility to β-lactams in resistant strains.
-
Membrane Disruption: The lipophilic benzyl tail facilitates insertion into the lipid bilayer, potentially disrupting membrane integrity.
-
Ergosterol Inhibition (Fungi): Similar to fluconazole, triazole derivatives can inhibit lanosterol 14α-demethylase.
MoA Visualization
Figure 1: Dual-mechanism pathway showing membrane interaction via the benzyl tail and enzymatic inhibition via the thione/thiol moiety.
Materials & Preparation
Stock Solution Preparation (Critical)
Due to the hydrophobicity of the 5-benzyl group, direct dissolution in broth will cause precipitation and false-negative results.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Concentration: Prepare a 10,240 µg/mL master stock.
-
Calculation: Weigh 10.24 mg of powder. Add 1.0 mL DMSO. Vortex for 2 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Do not refreeze more than once.
Culture Media
-
Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Fungi: RPMI 1640 buffered with MOPS (pH 7.0).
Protocol: MIC Determination (Broth Microdilution)
Standard: CLSI M07 / ISO 20776-1 Objective: Determine the lowest concentration inhibiting visible growth.
Experimental Workflow
Figure 2: Step-by-step workflow for Broth Microdilution AST.
Step-by-Step Procedure
-
Plate Setup: Use sterile 96-well polystyrene plates (U-bottom).
-
Dilution Series:
-
Dispense 100 µL of CAMHB into columns 2–12.
-
Dispense 200 µL of the 1024 µg/mL intermediate solution (see 3.1) into column 1.[1][2]
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.
-
Result: Concentration range 512 µg/mL to 1.0 µg/mL.
-
Column 11: Growth Control (Broth + Inoculum + 1% DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
-
Suspend in saline to reach 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to wells in columns 1–11.
-
Final Test Concentration: 256 µg/mL down to 0.5 µg/mL.
-
Final DMSO Concentration: < 2.5% in the highest well (acceptable for most strains, but check controls).
-
-
Incubation:
-
Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
-
Reading:
-
Visual: Look for turbidity "buttons" at the bottom.
-
Spectrophotometric: Read OD₆₀₀. MIC is defined as ≥80% inhibition compared to Growth Control.
-
Troubleshooting Solubility
If the 5-benzyl derivative precipitates upon addition to broth (cloudiness in sterility control):
-
Action: Increase DMSO concentration in the intermediate step, but ensure final well concentration does not exceed 5% (requires a solvent toxicity control).
-
Alternative: Use Resazurin dye (Alamar Blue) to assess viability if precipitation interferes with visual turbidity reading.
Protocol: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.
-
Preparation: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC and 4x MIC .
-
Inoculation: Add bacteria to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling:
-
Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Perform serial 10-fold dilutions in saline.
-
Plate 20 µL spots onto Mueller-Hinton Agar.
-
-
Analysis:
-
Count colonies after 24h incubation.
-
Bactericidal: ≥3 log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic: <3 log₁₀ reduction.
-
Data Reporting Template
| Strain | ATCC ID | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
| S. aureus | 29213 | [Data] | [Data] | Bactericidal/Static |
| E. coli | 25922 | [Data] | [Data] | [Data] |
| P. aeruginosa | 27853 | [Data] | [Data] | [Data] |
| C. albicans | 10231 | [Data] | [Data] | Fungistatic |
Note: Always report the MIC of the positive control (e.g., Ciprofloxacin) to validate the assay run.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Pintilie, L., et al. (2023). "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases." Pharmaceuticals, 16(12), 1675.
-
Al-Soud, Y.A., et al. (2011). "Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.
-
Turk, N., et al. (2021). "Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives." Turkish Journal of Pharmaceutical Sciences.
-
Makhlynets, O.V., et al. (2021).[4] "S-substituted 1,2,4-triazole-3-thioles with antibacterial activity."[5][6][7][2][8][9][10] ResearchGate.[8]
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Application Notes & Protocols: Preparation of Metal Complexes with 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis and characterization of metal complexes derived from the versatile ligand 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. This ligand, featuring a flexible benzyl group and multiple coordination sites, is a valuable building block for creating novel coordination compounds with significant potential in drug development and catalysis. The protocols herein detail the synthesis of the ligand via alkaline cyclization of the corresponding thiosemicarbazide, followed by general and specific procedures for complexation with various transition metal ions. Emphasis is placed on the underlying chemical principles, including the critical role of thione-thiol tautomerism in coordination. Detailed characterization techniques and expected outcomes are discussed to ensure the successful synthesis and validation of these promising metal complexes.
Introduction: The Significance of 1,2,4-Triazole-3-thione Ligands
Five-membered heterocyclic compounds containing the 1,2,4-triazole scaffold are cornerstones of modern medicinal chemistry and materials science.[1] Their derivatives are integral to a wide array of pharmaceuticals, including well-known antifungal agents (e.g., fluconazole) and anticancer drugs (e.g., letrozole).[1] The incorporation of a thione (C=S) group at the 3-position introduces unique chemical properties, most notably the existence of a dynamic thione-thiol tautomerism. This equilibrium is fundamental to the ligand's ability to coordinate with metal ions in various modes, making 1,2,4-triazole-3-thiones privileged scaffolds in coordination chemistry.[2]
The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to mechanisms such as increased lipophilicity and targeted delivery, as explained by Tweedy's chelation theory. These complexes have demonstrated a broad spectrum of pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The 5-benzyl substituent provides a degree of steric influence and lipophilicity that can be crucial for modulating biological activity and solubility.
This guide offers a detailed, experience-driven approach to the synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione and its subsequent use in the preparation of transition metal complexes.
Synthesis of the Ligand: 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
The most reliable and widely used method for synthesizing 5-substituted-1,2,4-triazole-3-thiones is the base-catalyzed intramolecular cyclization of an appropriate 1-acyl-thiosemicarbazide intermediate.[4][5] This reaction proceeds via a dehydration mechanism, leading to the formation of the stable triazole ring.
Synthesis Pathway
The synthesis is a two-step process starting from phenylacetic acid hydrazide:
-
Step 1: Formation of the Thiosemicarbazide Intermediate. Phenylacetic acid hydrazide undergoes a nucleophilic addition reaction with an isothiocyanate to form the key intermediate, 1-(phenylacetyl)thiosemicarbazide.
-
Step 2: Cyclization to the Triazole-thione. The thiosemicarbazide is heated in an aqueous alkaline solution (e.g., NaOH or KOH), which catalyzes the cyclization and dehydration to yield the final product.[4]
Detailed Experimental Protocol: Synthesis of the Ligand
Materials and Reagents:
-
Phenylacetic acid hydrazide
-
Potassium isothiocyanate (or Ammonium isothiocyanate)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% and absolute)
-
Deionized Water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, Buchner funnel.
Protocol Steps:
Part A: Synthesis of 1-(phenylacetyl)thiosemicarbazide
-
Dissolution: In a 250 mL round-bottom flask, dissolve phenylacetic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
Thiocyanate Addition: In a separate beaker, dissolve potassium isothiocyanate (0.11 mol) in 50 mL of deionized water. Add this solution to the flask containing the hydrazide.
-
Acidification & Reflux: Slowly add 5 mL of concentrated HCl to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours with continuous stirring.
-
Isolation of Intermediate: After reflux, cool the reaction mixture in an ice bath. The white precipitate of 1-(phenylacetyl)thiosemicarbazide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C.
Part B: Cyclization to 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
-
Alkaline Medium: Place the dried 1-(phenylacetyl)thiosemicarbazide (0.05 mol) in a 250 mL round-bottom flask. Add 100 mL of an 8% aqueous sodium hydroxide solution.[4]
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds. Monitor the reaction progress using TLC.
-
Cooling and Acidification: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully acidify the clear solution with cold, dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 5-6.[4] A voluminous white precipitate of the desired product will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold deionized water until the washings are neutral to litmus paper.
-
Recrystallization: Recrystallize the crude product from 70-80% ethanol to obtain pure, colorless crystals.[6]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).
Expected Characterization Data:
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks around 3200-3400 (N-H stretching), 1605 (C=N stretching), and a strong band around 1280-1300 (C=S stretching).[7]
-
¹H-NMR (DMSO-d₆, δ ppm): Expect a singlet for the benzylic CH₂ protons (~4.0-4.2 ppm), a multiplet for the aromatic protons (~7.2-7.4 ppm), and a broad singlet for the N-H proton at a downfield chemical shift (>13.0 ppm).[7]
Principles of Metal Complexation
Thione-Thiol Tautomerism and Coordination Modes
The key to the rich coordination chemistry of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is its existence in two tautomeric forms: the thione form and the thiol form. This equilibrium is solvent and pH-dependent.
Caption: Thione-Thiol Tautomerism of the Ligand.
In the solid state and neutral solutions, the thione form predominates. Upon addition of a base, the proton on the N2 nitrogen is abstracted, and the equilibrium shifts to the deprotonated thiol (thiolate) form. This behavior allows the ligand to coordinate to metal ions in several ways:
-
Neutral Monodentate Ligand: The thione form can coordinate through the soft sulfur atom to a metal center.[8]
-
Anionic Bidentate Ligand: The deprotonated thiol (thiolate) form is the most common for chelation. It typically coordinates through both the thiolate sulfur and the nitrogen atom at the N4 position, forming a stable five-membered chelate ring.[2][9]
Protocols for Synthesis of Metal Complexes
General Protocol for Metal Complex Synthesis
This protocol can be adapted for various divalent transition metal salts (e.g., chlorides, acetates, or sulfates of Cu(II), Ni(II), Co(II), Zn(II)).
Materials and Reagents:
-
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (Ligand, L)
-
Metal Salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O, etc.)
-
Ethanol or Methanol
-
Deionized Water
Protocol Steps:
-
Ligand Solution: Dissolve the ligand (2 mmol) in hot ethanol or methanol (e.g., 30 mL) in a 100 mL round-bottom flask. If solubility is low, gentle heating may be required.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol) in a minimal amount of ethanol or a water/ethanol mixture (e.g., 15 mL).
-
Complexation: While stirring the hot ligand solution, add the metal salt solution dropwise. A color change and/or the formation of a precipitate is typically observed immediately.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[2]
-
Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with hot ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.[2]
-
Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.
Summary of Reaction Conditions for Specific Metal Complexes
The following table summarizes typical conditions for synthesizing complexes with various metal ions. The general stoichiometry is often found to be [M(L)₂(H₂O)₂] or [M(L)₂], where L is the deprotonated ligand.[10]
| Metal Ion | Typical Metal Salt | M:L Molar Ratio | Solvent | Expected Product Color |
| Ni(II) | NiCl₂·6H₂O or Ni(OAc)₂·4H₂O | 1:2 | Ethanol/Methanol | Green |
| Cu(II) | Cu(OAc)₂·H₂O or CuSO₄·5H₂O | 1:2 | Ethanol/Methanol | Dark Green / Brown |
| Co(II) | CoCl₂·6H₂O or Co(OAc)₂·4H₂O | 1:2 | Ethanol/Methanol | Blue / Pink / Violet |
| Zn(II) | Zn(OAc)₂·2H₂O or ZnCl₂ | 1:2 | Ethanol/Methanol | White / Colorless |
Characterization of Metal Complexes
A systematic approach is required to confirm the formation and elucidate the structure of the synthesized complexes.
Caption: Workflow for Synthesis and Characterization.
Spectroscopic and Analytical Techniques
-
FT-IR Spectroscopy: This is the primary tool to confirm coordination.
-
Causality: Upon complexation through the thiolate sulfur, the strong C=S stretching band (around 1280-1300 cm⁻¹) in the free ligand will either disappear or shift significantly to a lower frequency.
-
Evidence: The appearance of new, weak bands in the far-IR region (typically 400-500 cm⁻¹) can be assigned to M-N and M-S stretching vibrations, providing direct evidence of coordination.[11] The N-H stretching band may also shift or broaden.[8]
-
-
UV-Vis Spectroscopy: Provides insights into the electronic transitions and geometry of the complex. The d-d transitions observed for Cu(II), Ni(II), and Co(II) complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar).[9]
-
¹H-NMR Spectroscopy: Useful for diamagnetic complexes like those of Zn(II).
-
Causality: The chemical environment of the ligand's protons changes upon coordination.
-
Evidence: The disappearance of the highly deshielded N-H proton signal (>13.0 ppm) is strong evidence that coordination has occurred via deprotonation of the thiol tautomer.[9] Shifts in the aromatic and benzylic proton signals also confirm complex formation.
-
-
Molar Conductance: Measurements in solvents like DMF or DMSO help determine if the complex is an electrolyte or non-electrolyte, providing information about whether anions (like Cl⁻) are inside or outside the coordination sphere.
-
Magnetic Susceptibility: This technique is crucial for determining the geometry of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) by measuring the effective magnetic moment, which relates to the number of unpaired electrons.[10]
-
Elemental Analysis (CHNS): Provides the experimental percentages of carbon, hydrogen, nitrogen, and sulfur. Comparing these values to the calculated percentages for the proposed formula is essential for confirming the stoichiometry of the complex.[12]
Applications in Drug Development
Metal complexes of 1,2,4-triazole-3-thione derivatives are actively being investigated as therapeutic agents, particularly for their anticancer properties.[2]
-
Anticancer Activity: Complexes of Ni(II), Co(II), Cu(II), and Zn(II) have shown promising cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT29), and lung (A549) cancer.[10][8][13] The coordination to a metal ion often enhances the cytotoxic effect compared to the free ligand.[2][14]
-
Mechanism of Action: The anticancer activity is believed to arise from the complex's ability to interact with DNA, leading to cleavage or intercalation, and the inhibition of critical cellular enzymes.[15] Some complexes have been shown to induce apoptosis (programmed cell death) in cancer cells.[13]
-
Antimicrobial Activity: These compounds also exhibit significant activity against various strains of bacteria and fungi, making them candidates for the development of new antimicrobial agents to combat drug resistance.[1]
References
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Majeed, S. A., Yousif, E. I., & Al-Juboori, A. M. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 1-6. [Link]
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Yernale, N. G., & Mruthyunjayaswamy, B. H. M. (2018). In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. Molecules, 23(10), 2465. [Link]
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Al-Majidi, S. M., & Al-Amiery, A. A. (2024). Synthesis and Characterization of New Schiff Base Containing 1,2,4-Triazole-3-Thione Moiety and its Complexes with Some Transition Metal Ions: Spectroscopic and Computational Studies. Research Communities. [Link]
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Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
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Miroslaw, B., Pitucha, M., Heliniak, M., & Koziol, A. E. (2011). Novel Cu complexes of 1,2,4-triazole-3-thione derivatives. Acta Crystallographica Section A: Foundations of Crystallography, 67(a1), C614. [Link]
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Aziz, H., Saeed, A., Rehman, A. U., Jabeen, F., Nasir, B., & Khan, A. U. (2021). Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. Monatshefte für Chemie-Chemical Monthly, 152(3), 329-342. [Link]
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Jayaprakash, P., Girija, D., & Kalluraya, B. (2013). 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]
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Krasavin, M., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7208. [Link]
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Barid, R. K., & Mohsin, E. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series, 1003, 012076. [Link]
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Szeliga, J., et al. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 26(16), 4983. [Link]
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Hrytsai, I., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(12), 1684. [Link]
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Cretu, O. D., Barbuceanu, S. F., & Saramet, G. (2012). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 77(11), 1463-1473. [Link]
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Küçükgüzel, Ş. G., & Çıkla, P. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17(2), 64-71. [Link]
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Szeliga, J., et al. (2025). Anticancer activity of the new manganese(II), iron(II), nickel(II), copper(II), and zinc(II) complexes based on 1,2,4-triazoline-3-thione derivative. Journal of Trace Elements in Medicine and Biology, 92, 127786. [Link]
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Ben-Dhaou, I., et al. (2024). New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. RSC Advances, 14(3), 1730-1743. [Link]
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Siddiqui, N., & Ahsan, W. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385. [Link]
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Tozkoparan, B., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(5), 1177-1187. [Link]
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Winter, A., et al. (2016). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions, 45(13), 5549-5561. [Link]
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Selvaraj, S., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 654-660. [Link]
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Li, J., et al. (2011). A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity. Dalton Transactions, 40(20), 5448-5456. [Link]
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Alsuhaibani, A. M., et al. (2023). Spectroscopic, thermal, and anticancer investigations of new cobalt(II) and nickel(II) triazine complexes. Bulletin of the Chemical Society of Ethiopia, 37(5), 1151-1162. [Link]
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Bozdag, M., et al. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 830-870. [Link]
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Application Notes & Protocols: Molecular Docking Simulation of 5-benzyl-1,2,4-triazole-3-thione
Abstract
This document provides a comprehensive, in-depth guide to performing molecular docking simulations for 5-benzyl-1,2,4-triazole-3-thione, a heterocyclic compound belonging to a class with significant therapeutic interest.[1][2][3] Molecular docking is a powerful computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical principles with detailed, field-proven protocols. We will walk through the entire workflow, from target selection and molecule preparation to executing the simulation and analyzing the results, using industry-standard, freely available software. The ultimate goal is to equip the user with the knowledge to rationally design and interpret docking experiments for triazole-based compounds.
Introduction: The Rationale for Docking Triazole Derivatives
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including antifungal, anticancer, and antiviral properties.[2][3][6] The specific derivative, 5-benzyl-1,2,4-triazole-3-thione, and its analogues have shown promise in various biological assays, including potential as α-glucosidase inhibitors and protein kinase modulators.[1][7] Understanding how these molecules interact with their biological targets at an atomic level is crucial for mechanism-of-action studies and for the rational design of more potent and selective derivatives.
Molecular docking serves as an invaluable in silico tool to achieve this understanding. By simulating the interaction between the ligand and the target's binding site, we can:
-
Predict the most stable binding pose (conformation and orientation).
-
Estimate the binding affinity, often expressed as a docking score or binding energy.
-
Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
This application note will use AutoDock Vina , a widely-used, accurate, and open-source docking engine, as the primary simulation tool.[8][9][10] For visualization and preparation, we will reference UCSF Chimera and AutoDock Tools (ADT) .
The Molecular Docking Workflow: A Conceptual Overview
Before diving into the specific protocols, it is essential to understand the overall process. The workflow is a multi-step procedure that requires careful attention to detail at each stage to ensure the reliability of the final results.
Figure 1: A high-level overview of the molecular docking workflow.
Part I: Preparation of Molecular Structures
The quality of your input files directly dictates the quality of your docking results. This preparatory phase is arguably the most critical part of the entire process.[11][12] For this guide, we will use the proto-oncogene tyrosine-protein kinase Abl (c-Abl) as a representative target, using the PDB entry 1IEP , which is co-crystallized with the inhibitor Imatinib.[9] This allows us to validate our protocol by redocking the known inhibitor.
Protocol 1: Receptor Preparation (Target: c-Abl Kinase, PDB: 1IEP)
Rationale: Raw PDB files are not immediately ready for docking. They often contain non-essential molecules (like water), may be missing hydrogen atoms (as they are not resolved in most X-ray structures), and lack the atomic partial charges required by docking force fields.[12][13]
Methodology (using AutoDock Tools - ADT):
-
Fetch the PDB File: Download the structure 1IEP.pdb from the RCSB Protein Data Bank.
-
Clean the Structure:
-
Open ADT and load the 1IEP.pdb file (File > Read Molecule).
-
The structure contains multiple protein chains and ligands. We are interested in Chain A. Select and delete all other chains (Select > Delete Selected).
-
Remove all water molecules. The command is typically Edit > Hydrogens > Remove followed by Edit > Misc > Delete Water.
-
Remove the co-crystallized ligand (Imatinib, STI) and any other heteroatoms not essential for the simulation.
-
-
Add Hydrogens:
-
Navigate to Edit > Hydrogens > Add.
-
Select Polar Only as only polar hydrogens are crucial for interactions like hydrogen bonding. This simplifies the computation.
-
-
Compute Charges:
-
Navigate to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is essential for calculating electrostatic interactions. For proteins, Kollman charges are also a common and valid choice (Edit > Charges > Add Kollman Charges).[14]
-
-
Set Atom Types:
-
Go to Grid > Set Map Types > Choose Ligand and select the ligand you will be docking. This step is crucial for preparing grid maps for older AutoDock versions but is less critical for AutoDock Vina, which uses a different approach. However, it is good practice.
-
-
Save as PDBQT:
-
The final, crucial step is to save the prepared protein in the PDBQT format (File > Save > Write PDBQT). Name it receptor.pdbqt. The PDBQT file contains the atomic coordinates (PDB), partial charges (Q), and AutoDock atom types (T).
-
Protocol 2: Ligand Preparation (5-benzyl-triazole-3-thione)
Rationale: The ligand must be converted into a flexible 3D structure with correct stereochemistry, atomic charges, and defined rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds.[14][15]
Methodology (using a 2D-to-3D converter and ADT):
-
Obtain 2D Structure: Draw 5-benzyl-1,2,4-triazole-3-thione using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain its structure from a database like PubChem. Save it in a common format like SDF or MOL.
-
Convert to 3D and Energy Minimize:
-
Use a program like Open Babel or the features within UCSF Chimera to convert the 2D structure to a 3D conformation.
-
It is critical to perform an energy minimization on this initial 3D structure using a force field (e.g., MMFF94 or UFF) to obtain a low-energy, geometrically realistic conformation.[12]
-
-
Prepare in ADT:
-
Open ADT and load the 3D structure of your ligand (Ligand > Input > Open).
-
ADT will automatically detect the root atom and set up the rotatable bonds (torsions). You can verify or modify these (Ligand > Torsion Tree > Choose Torsions). The number of rotatable bonds affects the conformational search space.
-
Gasteiger charges will be calculated and merged.
-
-
Save as PDBQT:
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.
-
Part II: Performing the Docking Simulation with AutoDock Vina
With the receptor and ligand prepared, the next step is to define the search space and run the simulation.
Protocol 3: Defining the Search Space (The Grid Box)
Rationale: Molecular docking is computationally intensive. To make the search feasible, we define a three-dimensional box, or "grid," centered on the protein's active site. The docking algorithm will only search for binding poses within this defined volume.[16]
Methodology (using ADT's GridBox feature):
-
Load Prepared Molecules: In ADT, load the prepared receptor.pdbqt.
-
Open GridBox: Navigate to Grid > Grid Box....
-
Position the Box: A box will appear in the viewing window. You can adjust its center and dimensions. The most reliable method is to center the box on the co-crystallized ligand from the original PDB file (if available). For 1IEP, this would be the Imatinib binding site.
-
Record Coordinates and Dimensions: Note the values for center_x, center_y, center_z and size_x, size_y, size_z. A typical size for a binding pocket is 20x20x20 Ångstroms. For 1IEP, the center is approximately x=15.2, y=53.9, z=16.9.[9]
-
Create Configuration File: Create a text file named conf.txt and enter the parameters as follows.
Table 1: Example AutoDock Vina Configuration File (conf.txt)
| Parameter | Value | Description |
| receptor | receptor.pdbqt | The prepared protein file. |
| ligand | ligand.pdbqt | The prepared ligand file. |
| out | results.pdbqt | The output file for docked poses. |
| center_x | 15.190 | X-coordinate of the grid box center.[9] |
| center_y | 53.903 | Y-coordinate of the grid box center.[9] |
| center_z | 16.917 | Z-coordinate of the grid box center.[9] |
| size_x | 20 | Dimension of the box in the X-axis (Å).[9] |
| size_y | 20 | Dimension of the box in the Y-axis (Å).[9] |
| size_z | 20 | Dimension of the box in the Z-axis (Å).[9] |
| exhaustiveness | 16 | Computational effort; higher is more thorough but slower. Default is 8.[9] |
| num_modes | 10 | The number of binding modes (poses) to generate. |
Protocol 4: Executing the Simulation
Rationale: This step runs the Vina executable, which uses the prepared files and configuration file to perform the docking calculation.
Methodology (Command-Line Interface):
-
Open a Terminal/Command Prompt: Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.
-
Run Vina: Execute the following command:
This command tells Vina to use the parameters in conf.txt and write the output scores to a file named log.txt. The docked poses will be saved in results.pdbqt.
Part III: Analysis and Validation of Results
Running the simulation is only half the battle; interpreting the results correctly is paramount.[17][18]
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- 4. cal-tek.eu [cal-tek.eu]
- 5. ijmtlm.org [ijmtlm.org]
- 6. ijcrcps.com [ijcrcps.com]
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- 11. youtube.com [youtube.com]
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- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. youtube.com [youtube.com]
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Application Notes & Protocols: Regioselective S-Functionalization of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Document ID: ANP-2026-02-STF-01
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the functionalization of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione at the exocyclic sulfur atom. It outlines the fundamental chemical principles, detailed experimental protocols for S-alkylation, and methods for robust characterization of the resulting thioether products. The protocols are designed to be self-validating, emphasizing causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Importance of the Triazole-Thione Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones are of significant interest due to their versatile reactivity and the diverse biological activities exhibited by their derivatives, including antimicrobial, antitumor, and anticonvulsant properties.[1][3][4] The presence of three nucleophilic centers—the exocyclic sulfur atom and two endocyclic nitrogen atoms (N2 and N4)—offers broad opportunities for chemical modification.[1]
Functionalization at the sulfur atom is a key strategy for modulating the pharmacological profile of these molecules. The sulfur atom, by virtue of its soft nucleophilic character, can be selectively targeted by a range of electrophiles. This guide focuses on the most common and synthetically valuable transformation: S-alkylation.
The Chemical Principle: Thione-Thiol Tautomerism and Nucleophilicity
The reactivity of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is governed by its existence in a tautomeric equilibrium between the thione (amide) and thiol (iminol) forms.[5][6][7] In the gas phase and neutral solutions, the thione form is generally the most stable and predominant species.[5][6][8]
However, the key to selective S-functionalization lies in shifting this equilibrium. In the presence of a base, the proton from the N2 nitrogen or the thiol group is abstracted, generating a resonance-stabilized ambident anion. The negative charge is delocalized over the N2, C3, and S atoms. Due to the higher polarizability and soft nature of sulfur, it acts as the primary nucleophilic center for reactions with soft electrophiles, such as alkyl halides, leading to regioselective S-alkylation over N-alkylation.[9][10]
Figure 1: Thione-Thiol Tautomerism and Base-Mediated Anion Formation.
Experimental Protocols: S-Alkylation
This section provides a detailed, step-by-step protocol for the S-alkylation of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. The choice of base and solvent is critical for achieving high regioselectivity and yield.
Rationale for Reagent Selection
-
Base: A moderately strong base is required to deprotonate the triazole efficiently without promoting side reactions.
-
Potassium Carbonate (K₂CO₃): An excellent choice for many applications. It is inexpensive, easy to handle, and sufficiently basic to generate the thiolate anion. It is often used in polar aprotic solvents like acetone or DMF.[11][12]
-
Triethylamine (Et₃N): A mild organic base suitable for substrates sensitive to stronger inorganic bases. It acts as both a base and an acid scavenger.[13]
-
Sodium Hydroxide (NaOH): Can be used in aqueous or alcoholic solutions, offering a classic and effective method for cyclization and subsequent alkylation.[14][15]
-
-
Solvent: A polar aprotic solvent is typically preferred as it can dissolve the ionic intermediates (thiolate salt) and the alkylating agent, facilitating the SN2 reaction.
-
Acetone: A versatile and easily removable solvent. Ideal for reactions with K₂CO₃.[11][13]
-
Dimethylformamide (DMF): A higher-boiling polar aprotic solvent that can enhance reaction rates, especially for less reactive alkylating agents.
-
Ethanol: Often used in conjunction with bases like NaOH or sodium ethoxide.[16]
-
-
Alkylating Agent: A primary alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate) is the most common electrophile. Secondary and tertiary halides may lead to elimination byproducts.
General Workflow for S-Alkylation
The following diagram illustrates the standard laboratory workflow for the synthesis, purification, and analysis of S-alkylated triazole derivatives.
Figure 2: General laboratory workflow for the S-alkylation of triazole-thiones.
Protocol: Synthesis of 5-benzyl-3-(benzylthio)-4H-1,2,4-triazole
This protocol details the S-benzylation of the parent compound, a representative example of S-alkylation.
Materials:
-
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (1.0 mmol, 191.24 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 207.3 mg)
-
Benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL)
-
Acetone, anhydrous (15 mL)
-
Ethyl acetate and Hexane (for TLC and chromatography)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).
-
Add 15 mL of anhydrous acetone. Stir the suspension at room temperature for 30 minutes. The formation of the potassium thiolate salt may be observed.
-
Add benzyl bromide (1.1 mmol) dropwise to the suspension using a syringe.
-
Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product as a white solid.
-
Determine the yield and characterize the product.
Data Presentation and Characterization
Robust characterization is essential to confirm the regioselectivity of the reaction and the identity of the product. S-alkylation is confirmed by the disappearance of the N-H/S-H proton and the appearance of signals corresponding to the new S-CH₂- group.[13]
Comparative Reaction Conditions and Yields
The following table summarizes typical conditions for S-alkylation reactions found in the literature.
| Electrophile | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| Benzyl Bromide | Et₃N | Acetone | RT | Overnight | High | [13] |
| Alkyl Halides | K₂CO₃ | Acetone | Reflux | 4-6 h | Good-Excellent | [11][12] |
| Dimethyl Sulfate | KOH (aq) | Water | RT | 2-4 h | ~75% | [1] |
| Ethyl Bromoacetate | - | - | - | Good | [9][17] | |
| Phenacyl Bromide | K₂CO₃ | Acetone | RT | - | Good | [12] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Spectroscopic Data Analysis
Confirmation of the S-alkylated structure is achieved through a combination of spectroscopic techniques.[14][18]
| Technique | Starting Material (Thione) | S-Alkylated Product (Thioether) | Rationale for Change |
| ¹H NMR | Broad singlet ~13-14 ppm (N-H/S-H)[12][19] | Absence of ~13-14 ppm signal. New singlet ~4.4 ppm (S-CH₂-Ph)[13] | Loss of the acidic proton and formation of a new methylene group attached to sulfur. |
| ¹³C NMR | C=S signal ~167 ppm[12][20] | C-S signal ~150-155 ppm. New S-C H₂ signal ~37 ppm[13] | The C3 carbon environment changes from a thione to a thioether, and a new sp³ carbon signal appears. |
| FT-IR | N-H stretch ~3100-3300 cm⁻¹, C=S stretch ~1200-1250 cm⁻¹ | Absence of N-H stretch. C=N stretch remains ~1600-1650 cm⁻¹ | Disappearance of the N-H bond. The C=S bond is replaced by a C-S single bond (often weak and hard to assign). |
| Mass Spec | [M+H]⁺ at m/z 192.07 | [M+H]⁺ at m/z 282.11 (for S-benzyl) | Increase in molecular weight corresponding to the addition of the alkyl group (e.g., +90.04 for benzyl). |
Conclusion
The functionalization of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione at the sulfur atom is a robust and highly regioselective transformation. By leveraging the thione-thiol tautomerism and employing basic conditions, the sulfur atom becomes a potent nucleophile, readily reacting with various alkylating agents. The protocols and characterization data provided in this guide offer a validated framework for researchers to synthesize novel S-substituted triazole derivatives, which are valuable scaffolds for the development of new therapeutic agents and other advanced materials.[4][21]
References
-
Hamdy, R., Ziedan, N., Ali, S., El-Sadek, M., Lashin, E., Brancale, A., Jones, A. T., & Westwell, A. D. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2391-2394. [Link]
-
Shiroudi, A., Marzi, M., & Kazeminejad, Z. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 1047-1054. [Link]
-
Shiroudi, A., Marzi, M., & Kazeminejad, Z. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]
-
Al-Ghorbani, M., El-Gazzar, A. B. A., & Al-Salahi, R. (2021). Regioselective formation of new 3- S -alkylated-1,2,4-triazole-quinolones. ResearchGate. [Link]
-
El-Gazzar, A., Gaid, M., & Hamdy, R. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]
-
Bezgina, E. A., Perevozkin, A. A., & Kulyyasov, A. T. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mishchenko, V., Zadorozhna, O., & Shcherbyna, R. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]
-
Mikhailopulo, I. A., Sivets, G. G., & Miroshnikov, A. I. (2021). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 26(13), 3892. [Link]
-
Guler, H., Ciftci, G. A., & Yilmaz, I. (2015). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]
-
Marković, V., Joksović, M. D., & Joksović, L. P. (2018). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
-
Hameed, A. S., Al-Jibouri, M. N., & Naser, Z. A. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Chemical Education. [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]
-
Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]
-
Al-Ghorbani, M., El-Gazzar, A. B. A., & Al-Salahi, R. (2023). Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. MDPI. [Link]
-
Küçükgüzel, I., Oruç, E. E., & Rollas, S. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 26(5), 717-724. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Open Access Research Journal of Biology and Pharmacy. [Link]
-
Küçükgüzel, I., Oruç, E. E., & Rollas, S. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Al-Ghorbani, M., El-Gazzar, A. B. A., & Al-Salahi, R. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 885-891. [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2021). ResearchGate. [Link]
-
Kumar, A., Kumar, R., & Singh, J. (2019). Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives. Central Nervous System Agents in Medicinal Chemistry, 19(3), 197-205. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. [Link]
-
Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. (2013). ResearchGate. [Link]
-
Synthesis of Benzo[9][11]thiazolo[2,3-c][5][9][22]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). National Center for Biotechnology Information. [Link]
-
Mishchenko, V., Zadorozhna, O., & Shcherbyna, R. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]
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S-Alkylation Protocols for 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione: A Detailed Guide for Researchers
Introduction: The Strategic Importance of S-Alkylation on the 1,2,4-Triazole-3-thione Scaffold
The 1,2,4-triazole-3-thione core is a privileged scaffold in medicinal chemistry and drug development, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating its physicochemical properties and enhancing its interaction with biological targets. Among the various derivatization strategies, S-alkylation of the exocyclic sulfur atom at the C3 position represents a robust and versatile approach to generate diverse molecular libraries for drug discovery programs.
This technical guide provides an in-depth exploration of the S-alkylation of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols for its execution with various alkylating agents, and discuss the critical parameters that govern its efficiency and regioselectivity. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Mechanistic Insights: The Thiol-Thione Tautomerism and Regioselective S-Alkylation
The 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione molecule exists in a tautomeric equilibrium between the thione and thiol forms. In the presence of a base, the proton of the N-H or S-H group is abstracted, generating an ambident nucleophilic anion with electron density on both the sulfur and nitrogen atoms.
Sources
In vitro antioxidant assay techniques for triazole-3-thione derivatives
Application Note: In Vitro Antioxidant Profiling of Triazole-3-Thione Derivatives
Executive Summary & Mechanistic Rationale
The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to exist in a dynamic tautomeric equilibrium between the thione (A) and thiol (B) forms. This structural duality allows these derivatives to act as potent antioxidants through two distinct primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) , alongside a secondary mechanism of Transition Metal Chelation .
Unlike simple phenolic antioxidants, the antioxidant capacity of triazole-3-thiones is heavily influenced by the electron density of the heterocyclic ring and the stability of the sulfur radical formed after hydrogen donation.
Mechanistic Workflow (Thione-Thiol Tautomerism)
The following diagram illustrates the critical tautomeric shift that enables radical scavenging. The thiol (-SH) form is generally considered the active hydrogen donor.
Figure 1: Mechanistic pathway of triazole-3-thione antioxidant activity. The tautomeric shift to the thiol form facilitates Hydrogen Atom Transfer (HAT) to neutralize free radicals.
Critical Sample Preparation & Solubility
The Challenge: Triazole-3-thione derivatives are often lipophilic and poorly soluble in aqueous buffers used for standard assays. The Risk: Precipitation during the assay leads to light scattering, causing false-positive absorbance readings (especially in FRAP and turbidity-sensitive assays).
Protocol: Stock Solution Preparation
-
Primary Stock: Dissolve the derivative in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .
-
Note: Sonicate for 5-10 minutes if necessary. Visual inspection for clarity is mandatory.
-
-
Working Dilutions:
-
For DPPH/ABTS (Organic solvent compatible): Dilute with Methanol or Ethanol.
-
For FRAP/Chelation (Aqueous buffers): Dilute with the respective assay buffer.
-
Constraint: The final concentration of DMSO in the assay well must be < 2% (v/v) . DMSO itself is a hydroxyl radical scavenger and will skew results if too concentrated.
-
Assay Protocol 1: DPPH Radical Scavenging (HAT/SET)
Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1][2][3][4]•) is purple ($ \lambda_{max} \approx 517 $ nm).[5] Upon accepting a hydrogen atom from the triazole thiol group, it becomes the yellow hydrazine form.
Reagents:
-
DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).
-
Positive Control: Ascorbic Acid or Trolox (Series: 10 - 200 µM).
Step-by-Step Workflow:
-
Plate Setup: Use a clear 96-well plate.
-
Sample Addition: Add 20 µL of triazole derivative (dilution series in MeOH).
-
Reagent Addition: Add 180 µL of 0.1 mM DPPH solution.
-
Blanking:
-
Sample Blank: 20 µL Sample + 180 µL Methanol (corrects for compound color).
-
Control Blank: 20 µL Methanol + 180 µL DPPH (defines 0% inhibition).
-
-
Incubation: Incubate for 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm (
).
Data Calculation:
Assay Protocol 2: Ferric Reducing Antioxidant Power (FRAP)
Principle: This assay measures the Single Electron Transfer (SET) capacity. The antioxidant reduces the Ferric-Tripyridyltriazine (
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.
- Solution: 20 mM in water.[6][7]
-
Working FRAP Reagent: Mix Acetate Buffer : TPTZ :
in a 10:1:1 ratio.[6] Prepare fresh and warm to 37°C.
Step-by-Step Workflow:
-
Sample Addition: Add 10 µL of triazole derivative (aqueous/methanol dilution).
-
Reagent Addition: Add 190 µL of pre-warmed Working FRAP Reagent.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Compare against a standard curve of Ferrous Sulfate (
) (Range: 100 - 2000 µM).[6] Results expressed as µM Equivalents .
Assay Protocol 3: Ferrous Ion ( ) Chelation
Principle: Transition metals like
Reagents:
Step-by-Step Workflow:
-
Mixture: In a tube or plate, mix:
-
Interaction Time: Shake and incubate for 5 minutes (allow chelation to occur).
-
Visualization: Add 100 µL Ferrozine (5 mM) to initiate color formation with remaining free iron.
-
Incubation: Incubate for 10 minutes at RT.
-
Measurement: Read Absorbance at 562 nm .
Data Analysis & Validation Pipeline
To ensure scientific rigor, data must be processed through a standardized pipeline to derive
Figure 2: Data processing pipeline for calculating IC50 values from antioxidant assays.
Summary Table: Expected Outcomes & Interpretation
| Assay | Target Mechanism | Positive Control | Typical Range (Triazoles) | Interpretation |
| DPPH | Radical Scavenging (HAT/SET) | Ascorbic Acid / Trolox | Lower | |
| FRAP | Reducing Power (SET) | Higher Value = Stronger Reductant. | ||
| Chelation | Metal Sequestration | EDTA | Depends on N/S coordination geometry. |
References
-
Cetin, A., & Gecibesler, H. I. (2015).[9][11] Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups.[1][11][12][13] Journal of Applied Pharmaceutical Science, 5(6), 120-126.[9]
-
Barbuceanu, S. F., et al. (2014).[11] Synthesis and antioxidant activity of some new 1,2,4-triazole-3-thione derivatives. Journal of Chemistry.
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[6][14][15][16] Analytical Biochemistry, 239(1), 70-76.
-
Dinis, T. C., et al. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161-169.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Welcome, Researchers and Scientists,
This guide is designed to serve as a dedicated resource for optimizing the synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis. This document provides in-depth explanations for experimental choices, ensuring a robust and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione?
The most established and reliable method for synthesizing 5-substituted-1,2,4-triazole-3-thiones is the alkaline-mediated cyclization of an acylthiosemicarbazide intermediate.[1][2] The process is typically a two-step synthesis:
-
Formation of the Intermediate: Phenylacetic acid hydrazide is reacted with a source of thiocyanate, such as potassium or ammonium thiocyanate under acidic conditions, or with an appropriate isothiocyanate to form 1-(phenylacetyl)thiosemicarbazide.
-
Intramolecular Cyclization: The resulting 1-(phenylacetyl)thiosemicarbazide is then heated in an alkaline medium (e.g., sodium or potassium hydroxide solution), which induces intramolecular cyclization and dehydration to yield the desired 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.[3][4]
Q2: What is the underlying mechanism of the base-catalyzed cyclization step?
The alkaline medium is crucial as it facilitates the deprotonation of the thiosemicarbazide intermediate, creating nucleophilic centers. The mechanism proceeds as follows:
-
Deprotonation: The base removes a proton from one of the nitrogen atoms of the thiosemicarbazide.
-
Nucleophilic Attack: The resulting anion initiates an intramolecular nucleophilic attack on the carbonyl carbon of the phenylacetyl group.
-
Cyclization & Dehydration: This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable five-membered triazole ring. The choice of an alkaline medium preferentially directs the reaction towards the 1,2,4-triazole product, whereas acidic conditions often favor the formation of 1,3,4-thiadiazole isomers.[5][6]
Q3: What is the tautomeric form of the final product?
The product, 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, exists in a tautomeric equilibrium with its thiol form, 5-benzyl-4H-1,2,4-triazole-3-thiol. In the solid state and in various solvents, it predominantly exists in the thione form, which is characterized by the C=S (thione) and N-H groups.[7][8] This is an important consideration for spectroscopic analysis (e.g., IR and NMR) and for planning subsequent reactions involving the sulfur or nitrogen atoms.[3]
Visual Guide: General Synthesis Pathway
The following diagram outlines the key transformations in the synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
Caption: Reaction scheme for the synthesis of 5-benzyl-1,2,4-triazole-3-thione.
Troubleshooting Guide: Improving Synthetic Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems that may be impacting your yield.
Problem 1: Low or no formation of the final product after the cyclization step.
-
Potential Cause A: Ineffective Cyclization Conditions. The concentration of the base, reaction temperature, or duration may be insufficient to drive the reaction to completion.
-
Solution: Ensure that the concentration of your alkaline solution is adequate. A common starting point is an 8-10% aqueous solution of NaOH or KOH.[2] The reaction typically requires reflux to overcome the activation energy for cyclization; confirm your heating apparatus is reaching and maintaining the solvent's boiling point. Extend the reflux time, monitoring the reaction progress via Thin Layer Chromatography (TLC) if a suitable system can be developed.
-
-
Potential Cause B: Degradation of Starting Material or Product. Prolonged exposure to harsh basic conditions at high temperatures can sometimes lead to decomposition.
-
Solution: While reflux is necessary, excessively long reaction times (e.g., >20 hours) might be detrimental.[9] An optimal time is often between 3-6 hours.[10][11] If you suspect degradation, attempt the reaction at a slightly lower temperature for a longer duration or use a milder base like sodium carbonate, although this may require significantly longer reaction times.
-
-
Potential Cause C: Poor Quality of the Acylthiosemicarbazide Intermediate. The purity of the intermediate from Step 1 is critical. Impurities can interfere with the cyclization process.
-
Solution: Before proceeding to the cyclization step, purify the 1-(phenylacetyl)thiosemicarbazide intermediate. This can usually be achieved by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture. Confirm its purity by measuring its melting point and comparing it to the literature value.
-
Problem 2: The final product precipitates as an oil or fails to crystallize properly.
-
Potential Cause A: Incorrect pH during Acidification. The triazole-thione product is typically soluble in alkaline solution as its salt and precipitates upon neutralization or slight acidification. If the pH is too low (strongly acidic), you may form the hydrochloride salt, which can be oily or more soluble. If the pH is too high, the product will remain in solution.
-
Solution: Carefully monitor the pH during the work-up. After cooling the reaction mixture, add acid (e.g., concentrated HCl or acetic acid) dropwise with vigorous stirring. The optimal pH for precipitation is typically near neutral (pH 6-7).[12] Use pH paper or a pH meter to avoid over-acidification.
-
-
Potential Cause B: Presence of Impurities. Impurities can act as a eutectic contaminant, lowering the melting point and preventing proper crystallization.
-
Solution: If an oil forms, attempt to extract the product into an organic solvent (like ethyl acetate), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude solid or oil can then be subjected to further purification, such as column chromatography or recrystallization from a different solvent system.
-
Problem 3: The yield is significantly reduced after the recrystallization step.
-
Potential Cause: Poor Choice of Recrystallization Solvent. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. If the product is too soluble in the chosen solvent at room temperature, significant losses will occur during filtration.
-
Solution: Conduct small-scale solvent screening tests. Ethanol, ethanol-water mixtures, or DMF-water are commonly used for this class of compounds.[9] When recrystallizing, use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation before filtering.
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing yield issues.
Caption: A step-by-step workflow for troubleshooting low yield issues.
Optimized Protocol and Data
This protocol consolidates best practices for maximizing yield.
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Intermediate Purity | Recrystallized solid, correct M.P. | Impurities can inhibit the cyclization reaction. |
| Base | 8% (w/v) aqueous Sodium Hydroxide | Provides the necessary alkaline environment for efficient intramolecular cyclization.[2] |
| Temperature | Vigorous reflux (~100-105 °C) | Supplies the activation energy needed for the dehydration and ring-closure step. |
| Reaction Time | 3 - 5 hours | Sufficient time for reaction completion while minimizing potential product degradation.[10][11] |
| Precipitation pH | 6 - 7 | Ensures the product precipitates in its neutral thione form, avoiding salt formation and maximizing insolubility.[12] |
| Recrystallization Solvent | Ethanol or Ethanol/Water | Offers a good solubility gradient between hot and cold conditions for high recovery of pure crystals.[9] |
Experimental Protocol: Synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Step 1: Synthesis of 1-(phenylacetyl)thiosemicarbazide
-
To a solution of phenylacetic acid hydrazide (0.1 mol) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Add an equimolar amount of ammonium thiocyanate (0.1 mol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(phenylacetyl)thiosemicarbazide.
Step 2: Cyclization to 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
-
Suspend the purified 1-(phenylacetyl)thiosemicarbazide (0.05 mol) in 100 mL of an 8% aqueous sodium hydroxide solution.[2]
-
Heat the suspension under reflux for 4 hours. The solid should dissolve as the reaction progresses, forming the sodium salt of the product.
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
With continuous stirring, carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 6-7.
-
A voluminous white precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel, and wash the filter cake extensively with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
For further purification, recrystallize the dried solid from ethanol.
References
-
Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available from: [Link]
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Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
- Pattan, S. R., et al. (2009). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Journal of Chemical and Pharmaceutical Research. Available from: https://www.jocpr.com/articles/synthesis-of-triazole-derivative-4benzylideneamino5-phenyl-4h124--triazole3thiol.pdf
-
Ołdak, E., et al. (2004). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica - Drug Research. Available from: [Link]
-
Unknown Author. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available from: [Link]
-
Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc. Available from: [Link]
-
Artsynt, et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
Shablykin, O., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available from: [Link]
-
Burmistrova, A. S., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Available from: [Link]
-
Gomha, S. M., et al. (2012). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available from: [Link]
-
Burmistrova, A. S., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine... PubMed. Available from: [Link]
-
Yezhel, V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. SCIREG. Available from: [Link]
-
Artsynt, et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. Available from: [Link]
-
Plech, T., et al. (2012). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. Available from: [Link]
-
Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Available from: [Link]
-
Unknown Author. (n.d.). Efficient Synthesis of 5-(Substituted)benzyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Ones Using Microwave Irradiation. ResearchGate. Available from: [Link]
-
Aziz, H., et al. (2021). Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate. Available from: [Link]
-
De Pooter, K., et al. (2017). 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. Usiena air. Available from: [Link]
-
Gomha, S. M., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available from: [Link]
-
Unknown Author. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link]
-
Shang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]
-
Yezhel, V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. SCIREG. Available from: [Link]
-
Unknown Author. (2021). Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Burmistrova, A. S., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine... PMC. Available from: [Link]
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Purification and recrystallization solvents for 5-benzyl-1,2,4-triazole-3-thione
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification and recrystallization of 5-benzyl-1,2,4-triazole-3-thione. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy for the highest purity and yield.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What is the most recommended starting solvent for the recrystallization of 5-benzyl-1,2,4-triazole-3-thione?
Based on literature precedents for similar 4,5-disubstituted 1,2,4-triazole-3-thiones, ethanol , particularly aqueous ethanol (e.g., 70% ethanol in water), is an excellent starting point.[1] The benzyl and triazole-thione moieties provide a balance of aromatic and polar characteristics, making ethanol a suitable solvent that often solubilizes the compound when hot and allows for good crystal recovery upon cooling. Several successful recrystallizations of related triazole-thiones have been reported using ethanol.[2][3]
Q2: My compound is not dissolving well in hot ethanol, or the recovery is poor. What other solvents or solvent systems should I consider?
If ethanol proves suboptimal, a systematic approach to solvent selection is necessary. The key is to find a solvent where 5-benzyl-1,2,4-triazole-3-thione exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Solvent Polarity Spectrum for Testing:
| Solvent System | Rationale & Use Case |
| Methanol | More polar than ethanol. May be effective if solubility in hot ethanol is insufficient. It has been used for recrystallizing other triazole derivatives.[4] |
| DMF-Water Mixture | A powerful polar aprotic solvent paired with an anti-solvent. Useful for compounds that are difficult to dissolve. The compound is dissolved in a minimal amount of hot DMF, and water is added dropwise until turbidity appears before slow cooling.[2] |
| Chloroform/Petroleum Ether | A mixed solvent system for less polar compounds. The compound is dissolved in chloroform, and petroleum ether is added as an anti-solvent. This has been used for similar triazole structures.[5] |
| n-Hexane/Acetone or n-Hexane/Ethyl Acetate | These are versatile mixed-solvent systems. The compound is typically dissolved in the more polar solvent (acetone or ethyl acetate), and the non-polar n-hexane is added to induce crystallization.[6] |
Q3: Can I use activated carbon to remove colored impurities from my product?
Yes, activated carbon (charcoal) can be effective for removing colored impurities.[7] However, it should be used judiciously as it can adsorb your desired product, leading to a lower yield.[7]
-
Procedure: Add a small amount (typically 1-2% by weight of your compound) to the hot solution before filtration.
-
Caution: Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping. Let the solution cool slightly before adding it. You must perform a hot filtration step to remove the carbon before allowing the solution to cool and crystallize.[8]
Experimental Protocol: Recrystallization of 5-Benzyl-1,2,4-triazole-3-thione
This protocol provides a detailed, step-by-step methodology for a typical recrystallization procedure.
Workflow Diagram
Caption: Troubleshooting decision tree for common recrystallization issues.
Q: My solution has cooled, but no crystals have formed. What should I do?
-
Primary Cause: The most common reason is using too much solvent, meaning the solution is not supersaturated at the lower temperature. [9]* Solutions:
-
Reduce Solvent Volume: Reheat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again. [10][9] 2. Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can induce nucleation. Try scratching the inside surface of the flask with a glass rod just below the solvent line. [10]Alternatively, adding a tiny "seed crystal" of the crude product can provide a template for crystal growth. [10][9] 3. Add an Anti-Solvent: If you suspect your compound is still too soluble, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to cool. [7] Q: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?
-
-
Primary Cause: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution cools too quickly. [7][9]The compound comes out of the solution as a supercooled liquid instead of a solid crystal lattice.
-
Solutions:
-
Reheat and Slow the Cooling: Warm the flask to redissolve the oil. You may need to add a small amount of additional solvent. Then, ensure the solution cools much more slowly by insulating the flask. [9] 2. Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. [7] Q: I performed the recrystallization, but my final yield is very low.
-
-
Primary Cause: A low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. [10]* Solutions:
-
Check the Mother Liquor: Evaporate the solvent from the filtrate (mother liquor). If a large amount of solid residue remains, significant product was lost. You can attempt to recover this by concentrating the mother liquor and cooling for a second crop of crystals. [10] 2. Optimize Solvent Volume: In your next attempt, be more meticulous about using the absolute minimum amount of hot solvent needed for dissolution.
-
Ensure Proper Hot Filtration: Make sure your funnel and receiving flask are sufficiently pre-heated to prevent the product from crashing out on the filter paper.
-
References
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Salts.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Reddit. (2012). Help! Recrystallization sources of error.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- SciSpace. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides.
- Scientific Research Publishing. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
- ResearchGate. (2014). Synthesis and Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
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Technical Support Center: Strategies for Overcoming Solubility Challenges of 5-Benzyl-1,2,4-triazole-3-thione in Aqueous Media
Welcome to the technical support center for 5-benzyl-1,2,4-triazole-3-thione. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. As a molecule with significant therapeutic potential, evidenced by the broad biological activities of the 1,2,4-triazole scaffold, overcoming solubility hurdles is a critical step in enabling robust in vitro and in vivo studies.[1][2][3][4]
This document moves beyond simple protocols to provide a logical, troubleshooting framework. We will explore the physicochemical rationale behind each solubilization strategy, empowering you to make informed decisions for your specific experimental needs.
Section 1: Foundational Knowledge - Understanding the Molecule
Q1: What are the key physicochemical properties of 5-benzyl-1,2,4-triazole-3-thione that dictate its poor aqueous solubility?
A1: The solubility behavior of 5-benzyl-1,2,4-triazole-3-thione is governed by a structural dichotomy:
-
Hydrophobic Moiety: The nonpolar benzyl group (-CH₂-Ph) is the primary contributor to the molecule's low water solubility. This bulky, aromatic group is sterically and electronically unfavorable in a highly polar aqueous environment.
-
Polar Core & Ionizable Group: The 1,2,4-triazole-3-thione core contains heteroatoms and possesses dipole character, which can aid solubility.[1][4] Crucially, this moiety exhibits thione-thiol tautomerism. The thiol tautomer (-SH) is a weak acid and can be deprotonated to form a highly polar, water-soluble thiolate anion (-S⁻).[5]
This dual nature—a large hydrophobic region attached to an ionizable acidic group—is characteristic of many Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[6][7] Your primary solubilization strategy should therefore leverage the ionizable nature of the thiol group.
Section 2: The First Line of Attack - pH Adjustment
Q2: My compound is insoluble in my neutral (pH 7.4) buffer. What is the most direct and simplest method I should try first?
A2: The most effective initial approach is pH modification .[8][] By increasing the pH of the aqueous medium above the pKa of the thiol group, you can deprotonate it, converting the neutral, insoluble molecule into its highly soluble anionic (salt) form. This is often the cleanest method as it may not require additional excipients that could interfere with downstream assays.
The equilibrium between the two forms is illustrated below. Your goal is to shift this equilibrium to the right.
Caption: pH-dependent equilibrium of 5-benzyl-1,2,4-triazole-3-thione.
Experimental Protocol 1: Generating a pH-Solubility Profile
This protocol will allow you to determine the minimum pH required to achieve your target concentration.
-
Preparation: Prepare a series of buffers (e.g., phosphate, borate) ranging from pH 7.0 to 11.0 in 0.5 pH unit increments.
-
Sample Addition: Add an excess amount of 5-benzyl-1,2,4-triazole-3-thione powder to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved at the end.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[10]
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Data Presentation: pH-Solubility Profile
| pH | Measured Solubility (µg/mL) | Visual Observation |
|---|---|---|
| 7.0 | ||
| 7.5 | ||
| 8.0 | ||
| 8.5 | ||
| 9.0 | ||
| 9.5 | ||
| 10.0 | ||
| 10.5 |
| 11.0 | | |
Section 3: Intermediate Strategies - Formulation with Excipients
Q3: pH adjustment is incompatible with my biological assay (e.g., it affects cell viability or enzyme activity), or it didn't achieve the desired concentration. What are my other options?
A3: When pH modification is not viable, you must turn to formulation excipients. The three main classes are co-solvents, cyclodextrins, and surfactants. These work by altering the properties of the solvent to make it more favorable for the hydrophobic compound.
3.1 Co-solvents: Reducing Solvent Polarity
Q4: How do co-solvents work, and how do I select one?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[11] This lowers the energy penalty required to dissolve a hydrophobic compound like 5-benzyl-1,2,4-triazole-3-thione. Common choices for preclinical studies include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).
Causality: The choice of co-solvent is critical. DMSO is a powerful solvent but can be toxic to cells, even at low concentrations (<0.5%). Ethanol is less toxic but also a weaker solvent. PEG 400 is often a good balance of solubilizing power and biocompatibility. You must always validate the final co-solvent concentration for compatibility with your specific assay.
Experimental Protocol 2: Co-solvent Screening for Solubility Enhancement
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in DMSO).
-
Serial Dilution: Create a series of aqueous solutions containing different percentages of the co-solvent (e.g., 50%, 20%, 10%, 5%, 1% v/v in your experimental buffer).
-
Spiking: Add a small volume of the stock solution to each co-solvent/buffer mixture to reach your target final concentration.
-
Observation: Vortex each sample and observe for immediate precipitation. Let the samples stand for at least one hour and observe again. Any sample that remains clear is a potential formulation.
-
Assay Compatibility Check: Critically, run a vehicle control in your assay using the highest concentration of the co-solvent that provided solubility, to ensure it does not interfere with your results.
Data Presentation: Co-solvent Solubility Screen
| Co-solvent | Concentration (% v/v) | Target Compound Conc. | Solubility Result (Clear/Precipitate) |
|---|---|---|---|
| DMSO | 10% | 100 µM | |
| DMSO | 5% | 100 µM | |
| DMSO | 1% | 100 µM | |
| Ethanol | 10% | 100 µM | |
| Ethanol | 5% | 100 µM | |
| PEG 400 | 20% | 100 µM |
| PEG 400 | 10% | 100 µM | |
3.2 Cyclodextrins: Molecular Encapsulation
Q5: What is the mechanism of cyclodextrins, and which type should I use?
A5: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[12] They act as "molecular buckets" to form an inclusion complex with the hydrophobic part of a guest molecule—in this case, the benzyl group.[13][14] This complex shields the nonpolar moiety from water, rendering the entire complex water-soluble.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Selection: While β-cyclodextrin is common, its own aqueous solubility is limited. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer vastly improved solubility and are frequently used in pharmaceutical formulations. HP-β-CD is an excellent starting point.
Experimental Protocol 3: Solubilization using HP-β-CD
-
Vehicle Preparation: Prepare solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 40%, 20%, 10%, 5% w/v). Gentle warming may be required to dissolve the cyclodextrin. Cool to room temperature before use.
-
Compound Addition: Add the 5-benzyl-1,2,4-triazole-3-thione powder directly to the HP-β-CD solutions.
-
Complexation: Vortex vigorously and then sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Equilibration & Separation: Agitate for 2-4 hours, then centrifuge to pellet any undissolved compound.
-
Quantification: Analyze the supernatant to determine the achieved solubility.
3.3 Surfactants: Micellar Solubilization
Q6: When are surfactants the right choice for solubilization?
A6: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[6][15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic benzyl group of your compound can partition into this core, effectively dissolving it in the aqueous medium.
This method is particularly useful for creating stable, high-concentration formulations. For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are preferred due to their lower potential for membrane disruption and protein denaturation compared to ionic surfactants.[6][15]
Caption: Diagram of a surfactant micelle encapsulating a drug.
Section 4: A Consolidated Troubleshooting Workflow
Q7: I'm still facing issues. Can you provide a step-by-step workflow to guide my decision-making process?
A7: Absolutely. A systematic approach is key to efficiently solving solubility problems. The following workflow integrates the strategies discussed, moving from the simplest to the more complex. It's often the case that a combination of methods (e.g., moderate pH adjustment plus a low concentration of co-solvent) yields the best result.[]
Caption: Troubleshooting workflow for solubilizing 5-benzyl-1,2,4-triazole-3-thione.
References
-
Hichri, S., Matoussi, N., & Abde, R. (n.d.). SYNTHESIS AND CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN AND TRIAZOLE PICRATE. ResearchGate. Available at: [Link]
-
Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
pH Modifier Excipients. (n.d.). CD Formulation. Available at: [Link]
-
Hichri, S., et al. (2023). Synthesis and characterization of inclusion complex of -cyclodextrin and triazole picrate. Bulletin of the Chemical Society of Ethiopia, 37(4), 973-982. Available at: [Link]
-
Jóhannsdóttir, S., et al. (2005). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]
-
El-Malah, A. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(21), 6693. Available at: [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. Available at: [Link]
-
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Available at: [Link]
-
Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6694. Available at: [Link]
-
Xu, C., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods, 11(23), 3925. Available at: [Link]
- Triazole formulations. (2014). Google Patents.
-
Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2018). ResearchGate. Available at: [Link]
-
Jurowska, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9369. Available at: [Link]
-
Khan, I., et al. (2024). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. RSC Medicinal Chemistry. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. Available at: [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available at: [Link]
-
Alhunaini, A., et al. (2024). Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 892305. Available at: [Link]
-
Wang, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2346. Available at: [Link]
-
Dovbnia, D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. Available at: [Link]
-
1,2,4-Triazole. (n.d.). Wikipedia. Available at: [Link]
-
Yüksek, H., & Gür, M. (2017). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 28(2), 73-80. Available at: [Link]
-
Dovbnia, D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Review (Farmatsevtychnyi zhurnal), (2), 18-30. Available at: [Link]
-
Upmyshev, A. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7622. Available at: [Link]
-
Lenarcik, B., et al. (2001). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available at: [Link]
-
Product Class 14: 1,2,4-Triazoles. (n.d.). Science of Synthesis. Available at: [Link]
-
Upmyshev, A. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Jassas, R. S., et al. (2021). Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate. Available at: [Link]
-
3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health. Available at: [Link]
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jocpr.com [jocpr.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5-benzyl-triazole-3-thione metal complexation
Case ID: OPT-5BTT-MET Assigned Specialist: Dr. Aris, Senior Application Scientist Status: Active Subject: Optimization of Reaction Conditions for Metal Complexation
Executive Summary
The coordination chemistry of 5-benzyl-1H-1,2,4-triazole-3-thione is governed by a delicate interplay between tautomeric equilibrium (thione vs. thiol) and solubility dynamics introduced by the hydrophobic benzyl moiety. Unlike simple alkyl-triazoles, the benzyl group increases steric bulk and lipophilicity, requiring specific solvent modifications.
This guide moves beyond standard "recipes" to explain the why behind protocol failures. It is designed to help you troubleshoot low yields, amorphous precipitates, and impurities in your metal complexation workflows (commonly Cu, Zn, Ni, Co, or Ag).
Module 1: Solubility & Solvent Systems
User Issue: "My ligand precipitates immediately upon adding the metal salt, or the final product is a mixture of unreacted ligand and complex."
The Science: Polarity Mismatch
The 5-benzyl-1,2,4-triazole-3-thione ligand possesses a "Janus-faced" nature:
-
Head Group: Polar, H-bond donating/accepting triazole-thione core.
-
Tail Group: Hydrophobic benzyl ring.
Standard aqueous-alcoholic mixtures often fail because the benzyl tail drives the ligand out of solution before the metal can coordinate effectively, especially when highly ionic metal salts (chlorides/nitrates) increase the ionic strength of the solution (Salting-out effect).
Optimization Protocol
| Variable | Standard Condition | Optimized Condition | Reasoning |
| Solvent | 100% Ethanol | EtOH:DMF (4:1) or MeOH:CHCl₃ (3:1) | DMF/CHCl₃ solubilizes the benzyl tail; Alcohol solvates the metal salt. |
| Temperature | Room Temp | Reflux (70-80°C) | Thermodynamic energy is required to overcome the lattice energy of the ligand. |
| Order of Addition | Metal into Ligand | Ligand into Metal (Slow) | Maintains high Metal:Ligand ratio locally, preventing ligand aggregation. |
Module 2: pH & Tautomerism (The Critical Control Point)
User Issue: "I am getting low yields, or the IR spectrum shows a persistent N-H band where I expect a Metal-S bond."
The Science: Thione-Thiol Equilibrium
The ligand exists in equilibrium between the Thione (A) and Thiol (B) forms.
-
Neutral pH: The equilibrium heavily favors the Thione (A) form (C=S). Coordination occurs via the Sulfur (monodentate) or N/S (bidentate) but the ligand remains neutral.
-
Basic pH: Deprotonation generates the Thiolate (C) anion (
). This is a much stronger nucleophile and forms stable, charge-neutral inner complexes with divalent metals ( ).
Visualizing the Pathway
Figure 1: The deprotonation pathway is essential for high-stability thiolate complexes. Without base, the reaction relies on the minor thiol tautomer, leading to slow kinetics.
Troubleshooting Guide
-
Scenario A (Neutral Complex Desired): If you want
, add Sodium Acetate (buffered base) to the reaction. This promotes deprotonation without risking metal hydroxide precipitation. -
Scenario B (Ionic Complex Desired): If you want
, keep conditions neutral/acidic . The metal binds to the Thione sulfur; the counter-ion (Cl-) remains outer-sphere.
Module 3: Stoichiometry & Synthesis Workflow
User Issue: "How do I ensure I get the pure complex and not a mixture?"
The "Self-Validating" Workflow
This protocol includes checkpoints to verify the reaction is proceeding correctly before you waste time on work-up.
Figure 2: Step-by-step optimization workflow. Note the "Check" diamonds which act as stop/go gates.
Stoichiometry Table
| Target Geometry | Metal Ion | M:L Ratio | Recommended Salt |
| Square Planar | Cu(II), Ni(II), Pd(II) | 1:2 | Acetate (buffers itself) |
| Tetrahedral | Zn(II), Co(II) | 1:2 | Chloride (higher solubility) |
| Octahedral | Fe(III), Cr(III) | 1:3 | Nitrate (oxidizing, use care) |
Module 4: FAQ & Troubleshooting
Q1: The product is an oil/gum instead of a powder. How do I fix this? Dr. Aris: This is common with benzyl derivatives due to trapped solvent.
-
Decant the supernatant.
-
Triturate (grind under solvent) the gum with cold Diethyl Ether or Hexane . The non-polar solvent extracts the trapped DMF/Ethanol and induces crystallization.
-
Scratch the side of the flask with a glass rod to provide nucleation sites.
Q2: My Elemental Analysis (CHN) is off by >2%. Dr. Aris: You likely have a solvate. The triazole system often traps water or ethanol in the crystal lattice.
-
Diagnosis: Check TGA (Thermogravimetric Analysis) or run NMR. If you see solvent peaks, dry the sample at 110°C under vacuum for 24 hours.
-
Alternative: Recalculate your theoretical values assuming
.
Q3: Why does the color change from Green to Brown for Cu(II)? Dr. Aris: This indicates oxidation of the ligand or reduction of the metal. Thiones can be oxidized to disulfides (R-S-S-R) by Cu(II), reducing it to Cu(I).
-
Fix: Perform the reaction under Nitrogen (
) atmosphere. -
Fix: Avoid high temperatures (>80°C) with Copper salts.
References
-
Bachay, I. A., et al. "Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol."[1] Ginekologia i Poloznictwo, 2025.[1][2]
-
Sarojini, B. K., et al. "4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione." PMC - NIH, 2013.
-
Al-Masoudi, W. A., et al. "Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol." Chemistry Central Journal, 2013.
-
Varynskyi, B. A., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, 2014.[3]
-
Mane, M. M., et al. "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives." Molecules, 2024.[4]
Sources
Troubleshooting cyclization failures in 1,2,4-triazole-3-thione synthesis
Introduction
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiones. This class of heterocyclic compounds is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The synthesis, while conceptually straightforward, often involves a critical cyclization step that can be prone to failure or side-product formation.
This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common failures in this synthesis. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
The most prevalent synthetic route involves the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide intermediate. This intermediate is typically formed from the reaction of a carbohydrazide with an isothiocyanate. The success of the entire synthesis hinges on the efficiency and selectivity of the final ring-closure step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the base-catalyzed cyclization to a 1,2,4-triazole-3-thione?
A: The mechanism proceeds via a base-mediated intramolecular nucleophilic cyclization. First, a base, typically aqueous sodium hydroxide, deprotonates the most acidic proton of the acylthiosemicarbazide intermediate, which is usually the N-H proton adjacent to the carbonyl group (N2). This generates an anion. The lone pair on the terminal nitrogen (N4) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular attack forms a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the stable, aromatic 1,2,4-triazole-3-thione ring.[1][2]
Q2: Why do acidic conditions lead to the formation of 1,3,4-thiadiazole isomers instead of the desired 1,2,4-triazole?
A: The reaction outcome is highly dependent on pH, which dictates the most nucleophilic atom in the intermediate.[3]
-
In a basic medium: The nitrogen atom (N4) is deprotonated or remains a potent nucleophile, leading to an attack on the carbonyl carbon to form the 1,2,4-triazole ring.
-
In an acidic medium: The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. The sulfur atom, being a soft nucleophile, preferentially attacks this activated carbonyl carbon. The subsequent cyclization and dehydration pathway results in the formation of the isomeric 2-amino-1,3,4-thiadiazole ring.[3][4]
This dichotomy is the most critical control point in the synthesis. Accidental acidic contamination can completely shift the product distribution.
Caption: Reaction pathway selectivity based on pH.
Troubleshooting Guide: Cyclization Failures
This section addresses the most common experimental failures in a direct question-and-answer format.
Q3: My reaction failed. I have only recovered the unreacted acylthiosemicarbazide intermediate. What went wrong?
A: This is a classic case of incomplete cyclization, typically stemming from insufficient activation energy or suboptimal reaction conditions.
-
Causality: The intramolecular cyclization requires overcoming an energy barrier. This is achieved through a combination of heat and a sufficiently basic medium to generate the necessary nucleophile.
-
Troubleshooting Steps:
-
Verify Base Concentration and Strength: The most common reason for failure is an insufficiently basic medium. For many substrates, an 8% aqueous sodium hydroxide solution is effective.[1][2] If your substrate contains electron-withdrawing groups, a higher concentration (e.g., 10-15% NaOH) may be necessary.
-
Increase Reaction Temperature: Most of these cyclizations require heating under reflux to proceed at a reasonable rate.[1] Ensure your reaction is reaching and maintaining the boiling point of the solvent (typically water or ethanol).
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reflux period. Some reactions may require several hours for completion.[5]
-
Check Solubility: Ensure the acylthiosemicarbazide intermediate is soluble in the basic aqueous or alcoholic solution. If it precipitates out upon adding the base, it cannot react effectively. Adding a co-solvent like ethanol might be necessary to maintain homogeneity.
-
Q4: My yield is very low, and the workup produced a complex mixture of products. How do I diagnose and fix this?
A: Low yields and complex mixtures often point to side reactions or product decomposition. The Pellizzari reaction, a related synthesis, is known for such issues at high temperatures.[6][7]
-
Causality: High temperatures and prolonged reaction times, while necessary for cyclization, can also promote decomposition or side reactions, especially if the starting materials or product have sensitive functional groups.[3]
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for low yield reactions.
Q5: I isolated a product, but my characterization data (NMR, IR) doesn't match the expected 1,2,4-triazole-3-thione. What is it likely to be?
A: The most probable alternative product is the 2-amino-1,3,4-thiadiazole isomer, resulting from cyclization under acidic conditions.[3][4]
-
Causality & Identification: As explained in Q2, acidic traces can completely alter the reaction's course. Here’s how to distinguish them:
-
¹H NMR: The 1,2,4-triazole-3-thione exists in a thiol-thione tautomerism. In DMSO-d₆, you should observe two characteristic broad singlets for the N-H protons, often in the 13-14 ppm range.[5] The 2-amino-1,3,4-thiadiazole will typically show a sharp singlet for the -NH₂ protons at a lower chemical shift (e.g., 7-8 ppm).
-
¹³C NMR: The C=S (thione) carbon of the triazole typically appears around 165-170 ppm.[1]
-
IR Spectroscopy: Look for a strong C=S stretch around 1200-1250 cm⁻¹ for the thione.[1]
-
-
Preventative Measures:
-
Neutralize Precursors: If the acylthiosemicarbazide was synthesized using an acid catalyst, ensure it is thoroughly neutralized and purified before proceeding to the cyclization step.
-
Use Fresh Base: Prepare your aqueous NaOH or KOH solution fresh to avoid absorption of atmospheric CO₂, which can lower the pH.
-
Q6: My final product is difficult to purify. What are the best practices for purification?
A: Purification of 1,2,4-triazoles can sometimes be challenging due to their polarity and moderate solubility.
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline material.[8][9] Common solvent systems include ethanol, ethanol/water mixtures, or DMF/ethanol. The key is to find a solvent that dissolves the compound when hot but allows for good crystal formation upon cooling.
-
Acid-Base Extraction: Since the triazole ring is weakly basic and the thiol/thione group is weakly acidic, you can sometimes use acid-base extraction for purification. However, this can be complex. A more reliable method is often precipitation.
-
Precipitation: After the reaction is complete (and cooled), careful acidification of the alkaline reaction mixture to a pH of ~5-6 will precipitate the product.[1][5] This is often sufficient to remove baseline impurities. The collected solid can then be washed with cold water and recrystallized.
-
Column Chromatography: While possible, it's often a last resort due to the polarity of these compounds. If required, silica gel with a polar eluent system like chloroform/methanol or ethyl acetate/hexane is a common choice.[8][9]
| Parameter | Recommended Condition | Rationale & Citation |
| Base | 2-8% aq. NaOH or KOH | Provides the necessary alkaline medium for N-cyclization. Higher concentrations may be needed for deactivated substrates.[1][2] |
| Solvent | Water or Ethanol | Acts as a solvent for the base and often the intermediate, facilitating the reaction. Ethanol can be a useful co-solvent for poorly soluble substrates.[5] |
| Temperature | Reflux | Provides the activation energy needed for the intramolecular cyclization to occur at a practical rate.[1] |
| Work-up | Cool and acidify to pH 5-6 | Neutralizes the excess base and precipitates the triazole product, which is typically a solid at this pH.[5] |
| Table 1: Recommended Reaction Parameters for Cyclization |
Validated Experimental Protocol
This protocol describes a reliable two-step synthesis for a representative 5-aryl-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Part A: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazide Intermediate (7)
-
Setup: In a 100 mL round-bottom flask, dissolve the appropriate aromatic acid hydrazide (10 mmol) in 30 mL of anhydrous ethanol.
-
Addition: Add the corresponding aromatic isothiocyanate (10 mmol) to the solution.
-
Reaction: Heat the mixture under reflux for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The solid 1-aroyl-4-aryl-thiosemicarbazide will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold ethanol and diethyl ether, and dry under vacuum. The product is typically pure enough for the next step.[2]
Part B: Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thione (8)
-
Setup: Suspend the dried acylthiosemicarbazide intermediate (7) (5 mmol) in 50 mL of 8% aqueous sodium hydroxide solution in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The suspension should dissolve as the sodium salt of the triazole forms. Continue refluxing for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature in an ice bath.
-
Precipitation: Slowly add 3M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 5-6. A solid precipitate of the 1,2,4-triazole-3-thione will form.
-
Isolation & Purification: Collect the crude product by filtration. Wash the solid extensively with cold water to remove any inorganic salts. Recrystallize the product from ethanol to yield the pure 5-aryl-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1][2]
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 836-869. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[4][8][9]Oxadiazole,[4][6][8]Triazole, and[4][6][8]Triazolo[4,3-b][4][6][8]triazole Derivatives as Potential Antitumor Agents. Molecules, 26(2), 285. [Link]
-
Creţu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 76(11), 1465-1476. [Link]
-
Krasavin, M. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6615. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for formation of 1,2,4-triazole-3-thiones. [Link]
-
Kulyk, K., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. [Link]
-
Meleddu, R., et al. (2018). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 23(11), 2939. [Link]
-
Stepanova, A. V., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(13), 6932. [Link]
-
ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
Wiley Online Library. (n.d.). Pellizzari Reaction. [Link]
-
Wiley Online Library. (n.d.). Pellizzari Reaction. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. [Link]
-
Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][6][8]-triazole-3-thiol derivatives as antimicrobial agents. [Link]
-
ResearchGate. (n.d.). Scheme 3. Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. [Link]
-
Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][6][8]-triazole-3-thiol derivatives as antimicrobial agents. [Link]
-
ResearchGate. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Journal of Drug Delivery and Therapeutics, 9(7), 121-129. [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
-
ACS Publications. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 77(22), 10258-10265. [Link]
-
Kulyk, K., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5228. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247. [Link]
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- 5. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Tautomerism in 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Welcome to the technical support guide for controlling and analyzing the tautomerism of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter the complexities of thione-thiol tautomerism in heterocyclic systems. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the tautomerism of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
Q1: What are the primary tautomeric forms of this compound?
A: 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione primarily exists in a dynamic equilibrium between two tautomeric forms: the thione form (a lactam-like structure) and the thiol form (an aromatic-like structure). Computational studies and experimental data confirm that the thione form is generally the predominant and more stable species in the gas phase and in condensed phases.[1][2] The equilibrium is dynamic and can be influenced by several environmental factors.
Q2: What factors influence the position of the tautomeric equilibrium?
A: The equilibrium between the thione and thiol forms is not static and is highly sensitive to its environment. The key influencing factors are:
-
Solvent Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., ethanol, water) strongly stabilize the thione form through hydrogen bonding with the C=S group.[3][4] In contrast, nonpolar, aprotic solvents can favor the thiol form.[3][4]
-
pH: The acidity or basicity of the medium plays a critical role. In alkaline conditions, deprotonation occurs, forming a thiolate anion which shifts the equilibrium.[5][6] In acidic media, the thione form generally predominates.[5][6]
-
Temperature: Changes in temperature can alter the equilibrium constant (KT) of the tautomeric interconversion. Variable-temperature experiments are often used to study the dynamics of this process.
-
Concentration: At high concentrations, self-association through hydrogen bonding can favor the thione tautomer.[3]
Q3: Which analytical techniques are best for characterizing these tautomers?
A: A multi-technique approach is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for solution-state analysis. The thione form will show an N-H proton signal (often broad), while the thiol form will exhibit an S-H signal. The ¹³C chemical shift of the C=S carbon (thione) is significantly different from the C-S carbon (thiol).[7][8]
-
UV-Vis Spectroscopy: The two tautomers have distinct chromophores. The thione form (C=S) typically has an n→π* transition at a longer wavelength (300-400 nm), whereas the thiol form's π→π* transitions occur below 300 nm.[9]
-
X-ray Crystallography: This technique provides definitive structural information in the solid state.[10][11] However, be aware that the solid-state structure may not be the dominant form in solution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry, especially when coupled with liquid chromatography (HPLC-MS), can separate and identify tautomers based on their fragmentation patterns.[12][13]
Section 2: Troubleshooting Guide for Experimental Challenges
This section is formatted to address specific problems you may encounter during your research, providing both an explanation and a solution.
Problem 1: Ambiguous or Broad NMR Spectra
-
Q: My ¹H NMR spectrum in DMSO-d₆ shows broad signals for the N-H/S-H region, and some aromatic peaks seem less sharp than expected. What is happening?
A: Causality: This is a classic sign of a dynamic equilibrium where the rate of interconversion between the thione and thiol tautomers is on the same timescale as the NMR experiment. This chemical exchange leads to peak broadening. The exact position and broadness of the exchangeable proton signal (N-H or S-H) can be highly dependent on solvent, temperature, and trace amounts of water.
Troubleshooting Protocol: Variable-Temperature (VT) NMR
-
Objective: To slow down the tautomeric interconversion to resolve distinct signals for each form or to coalesce them into a sharp average signal.
-
Procedure:
-
Prepare your sample in a suitable solvent (e.g., DMSO-d₆ or DMF-d₇).
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Decrease the temperature in increments of 10-15 K (e.g., 288 K, 278 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
At lower temperatures (e.g., <273 K): You may observe the broad exchange peak sharpen into two distinct signals corresponding to the N-H (thione) and S-H (thiol) protons.
-
At higher temperatures (e.g., >323 K): The exchange rate may increase, causing the signals to coalesce into a single, sharp, averaged peak.
-
-
Data Interpretation: The observation of distinct signals at low temperatures confirms the presence of both tautomers. The integration of these peaks can provide a quantitative ratio of the two forms under those specific conditions.
Expected Chemical Shift Ranges:
Proton Type Tautomer Form Typical ¹H Chemical Shift (ppm) in DMSO-d₆ N-H Thione 12.0 - 14.0 (often broad) S-H Thiol 3.0 - 5.0 (can be broad) | Benzyl CH ₂ | Both | ~4.0 - 4.3 |
-
Problem 2: Inconsistent UV-Vis Spectra & Shifting λmax
-
Q: I dissolved my compound in ethanol and got a λmax around 335 nm. A colleague used dioxane and reported a different λmax. Is my compound impure?
A: Causality: This is unlikely to be an impurity issue. It is a direct consequence of solvatochromism, where the solvent polarity influences the electronic transitions and, therefore, the tautomeric equilibrium. Polar protic solvents like ethanol stabilize the polar thione form, while less polar solvents like dioxane may allow for a greater population of the thiol form.[3][4]
Troubleshooting Protocol: Solvent-Dependent UV-Vis Analysis
-
Objective: To systematically map the effect of solvent polarity on the tautomeric equilibrium.
-
Procedure:
-
Prepare stock solutions of your compound in a volatile solvent (e.g., acetone).
-
Prepare a series of cuvettes with different solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).
-
Add a small, identical aliquot of the stock solution to each cuvette and dilute to the same final concentration.
-
Acquire the full UV-Vis spectrum (e.g., 200-450 nm) for each sample.
-
-
Data Interpretation: Plot the λmax against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale). A clear trend will demonstrate the sensitivity of the tautomeric equilibrium to the solvent environment.
Typical UV-Vis Absorption Maxima (λmax):
Solvent Polarity (approx.) Expected Dominant Form Typical λmax (nm) Dioxane Low Thiol favored < 300 Acetonitrile Medium (Aprotic) Mixture Both regions may show peaks Ethanol High (Protic) Thione favored ~330 - 345[9] | Water | High (Protic) | Thione strongly favored | ~330[9] |
-
Problem 3: Discrepancy Between Solid-State and Solution Data
-
Q: My single-crystal X-ray structure clearly shows the thione tautomer, but my NMR in chloroform-d suggests a significant presence of the thiol form. Why is there a conflict?
A: Causality: This is a common and important observation. The solid state (crystal lattice) and the solution state are fundamentally different environments. In a crystal, molecules arrange themselves to maximize stabilizing forces (crystal packing energy), which can lock in a single, thermodynamically favored tautomer, often the thione form due to its ability to form strong intermolecular N-H···S hydrogen bonds.[11] In solution, molecules are solvated and have much greater freedom, allowing the dynamic equilibrium to exist. The energy difference between tautomers in solution can be small, allowing both to be populated.
Solution: Acknowledge and Report Both States
-
Holistic Interpretation: Your data is not conflicting; it is providing a complete picture of the compound's behavior. The crystal structure defines its solid-state conformation, while solution-state techniques like NMR and UV-Vis describe its dynamic behavior when solvated.
-
Reporting: In publications or reports, it is crucial to present both sets of data. State clearly that the compound exists as the thione tautomer in the solid state, as confirmed by X-ray crystallography, but exists as an equilibrium mixture of thione and thiol forms in the specific solvent used for solution studies.
-
Application Context: For applications like drug development, the behavior in solution (especially in polar, protic environments mimicking physiological conditions) is often more relevant than the solid-state structure for understanding receptor-ligand interactions.
-
Section 3: References
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]
-
ResearchGate. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]
-
Antonov, L., et al. (2002). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 80(11), 1533-1539. [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
Canadian Science Publishing. (2002). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
-
ResearchGate. The thione‐thiol tautomerism in 1,2,4‐triazoles. [Link]
-
Kubica, P., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry, 27(8), 1369-1377. [Link]
-
ResearchGate. Thione–thiol tautomerism of I' and II'. [Link]
-
Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
-
Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E, 71(9), o732-o737. [Link]
-
ResearchGate. Thione-thiol tautomeric forms. [Link]
-
ResearchGate. Tautomerism of 1,2,4-triazole thione. [Link]
-
Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
-
Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Chemical Communications, 55(26), 3777-3780. [Link]
-
ResearchGate. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex. [Link]
-
Al-Ostoot, F. H., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 29(17), 3894. [Link]
-
Zhang, J.-Z., et al. (2011). 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E, 67(8), o1802. [Link]
-
Semantic Scholar. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]
-
Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 483-497. [Link]
-
Mishanina, T. V., et al. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 97, 1-28. [Link]
-
Gornova, N. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(11), 2581. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Corrosion Inhibition Efficiency of 5-Benzyl-1,2,4-triazole-3-thione Formulations
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 5-benzyl-1,2,4-triazole-3-thione and its derivatives as corrosion inhibitors. The following sections address common challenges and frequently asked questions to help optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your research, offering explanations for the underlying causes and providing actionable solutions.
Formulation & Solubility Issues
Problem: Poor solubility of 5-benzyl-1,2,4-triazole-3-thione in the corrosive medium, leading to inconsistent results.
-
Underlying Cause: 5-benzyl-1,2,4-triazole-3-thione, like many organic inhibitors, can have limited solubility in aqueous solutions, especially at higher concentrations. This can lead to non-uniform inhibitor distribution and unreliable corrosion protection.
-
Troubleshooting Steps:
-
Solvent Selection: While the primary medium is often an acidic or saline solution, consider the use of a co-solvent. Small amounts of organic solvents like ethanol or acetone can enhance solubility. However, it's crucial to first verify that the co-solvent does not interfere with the corrosion process itself.
-
pH Adjustment: The solubility of triazole derivatives can be pH-dependent. Systematically adjust the pH of your corrosive medium to determine if a more favorable solubility profile can be achieved without altering the fundamental corrosion mechanism you are studying.
-
Use of Surfactants: Introducing a surfactant at a concentration below its critical micelle concentration (CMC) can help to disperse the inhibitor molecules more effectively in the solution.
-
Synthesis of Derivatives: Consider synthesizing derivatives of 5-benzyl-1,2,4-triazole-3-thione with enhanced solubility. The addition of polar functional groups to the benzyl ring can significantly improve aqueous solubility.[1]
-
Inconsistent Inhibition Efficiency
Problem: High variability in corrosion inhibition efficiency across seemingly identical experiments.
-
Underlying Cause: Several factors can contribute to this variability, including surface preparation, inhibitor concentration, temperature fluctuations, and the presence of impurities.[2]
-
Troubleshooting Steps:
-
Standardize Surface Preparation: The initial state of the metal surface is critical for inhibitor adsorption. Implement a rigorous and consistent surface preparation protocol. This typically involves polishing with progressively finer grades of emery paper, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with distilled water, and drying.[3]
-
Precise Inhibitor Concentration: Ensure accurate and consistent inhibitor concentrations in your test solutions. Use calibrated analytical balances and volumetric flasks to prepare your stock and working solutions.
-
Temperature Control: Corrosion rates are highly sensitive to temperature.[4] Conduct your experiments in a temperature-controlled water bath or environmental chamber to maintain a stable temperature.
-
Purity of Reagents: Use high-purity reagents and deionized or distilled water to prepare your solutions. Impurities can interfere with the corrosion process and the inhibitor's performance.
-
Electrochemical Measurement Artifacts
Problem: Noisy or distorted electrochemical impedance spectroscopy (EIS) or potentiodynamic polarization plots.
-
Underlying Cause: These issues can arise from improper cell setup, electrical noise, or instability in the electrochemical system.
-
Troubleshooting Steps:
-
Proper Cell Configuration: Ensure a proper three-electrode setup with the working electrode (your metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[5] The distance and geometry between the electrodes can influence the results.
-
Faraday Cage: Conduct your electrochemical measurements inside a Faraday cage to shield the setup from external electromagnetic interference.[6]
-
Stable Open Circuit Potential (OCP): Before starting any electrochemical measurement, allow the system to stabilize at its OCP. A stable OCP indicates that the corrosion system has reached a quasi-steady state.[6]
-
Appropriate Scan Rate: For potentiodynamic polarization, an excessively high scan rate can lead to distorted Tafel plots. A typical scan rate is in the range of 0.1 to 1 mV/s.[7]
-
Small Amplitude for EIS: In EIS, the applied AC voltage amplitude should be small enough (typically 5-10 mV) to ensure a linear response from the system.[8]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the use of 5-benzyl-1,2,4-triazole-3-thione as a corrosion inhibitor.
Q1: What is the mechanism of corrosion inhibition by 5-benzyl-1,2,4-triazole-3-thione?
A1: The inhibition mechanism primarily involves the adsorption of the inhibitor molecules onto the metal surface.[9][10] The triazole ring, with its nitrogen and sulfur heteroatoms, acts as the adsorption center. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[11] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[12][13]
Q2: How can I determine if the inhibitor is an anodic, cathodic, or mixed-type inhibitor?
A2: Potentiodynamic polarization is the primary technique to determine the inhibitor type.[14][15] By comparing the polarization curves of the metal in the uninhibited and inhibited solutions, you can observe the effect of the inhibitor on the anodic and cathodic branches.
-
If the corrosion potential (Ecorr) shifts significantly in the positive (anodic) direction (typically > 85 mV), the inhibitor is considered anodic.[16]
-
If Ecorr shifts significantly in the negative (cathodic) direction (typically > 85 mV), it is a cathodic inhibitor.[16]
-
If there is a minimal shift in Ecorr or if both anodic and cathodic currents are suppressed, it is a mixed-type inhibitor.[4][16]
Q3: What surface analysis techniques are suitable for studying the adsorbed inhibitor film?
A3: Several surface analysis techniques can provide valuable information about the inhibitor film:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, allowing for a visual assessment of the surface morphology with and without the inhibitor.[17]
-
Atomic Force Microscopy (AFM): Can be used to characterize the topography of the inhibitor film and its thickness.[18]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the elements in the surface film, confirming the presence and bonding of the inhibitor molecules.[3][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the functional groups of the inhibitor molecules adsorbed on the metal surface.[19]
Q4: How does temperature affect the inhibition efficiency?
A4: The effect of temperature on inhibition efficiency can be complex. Generally, as temperature increases, the corrosion rate also increases.[4] The inhibition efficiency may either decrease or increase with temperature, depending on the nature of the adsorption process.
-
Physisorption: If the adsorption is primarily physical (electrostatic interactions), the inhibition efficiency tends to decrease with increasing temperature as the weaker bonds are more easily broken.
-
Chemisorption: If the adsorption is chemical (covalent bonding), the inhibition efficiency may increase with temperature up to a certain point, as the higher temperature provides the activation energy for bond formation.
Q5: What is the importance of the thione group in the triazole ring for corrosion inhibition?
A5: The thione (-C=S) group plays a crucial role in the corrosion inhibition properties of these compounds. The sulfur atom, being a soft base, has a strong affinity for the metal surface (a soft acid), leading to strong adsorption. The thione form can also tautomerize to a thiol (-SH) form, which can also participate in the adsorption process.
Part 3: Experimental Protocols & Data Presentation
Potentiodynamic Polarization Measurement
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and the type of inhibition.
Methodology:
-
Prepare the working electrode by polishing the metal sample to a mirror finish, followed by cleaning and drying.
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[7]
-
Record the resulting current density as a function of the applied potential.
-
Determine icorr and Ecorr by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve to their intersection point.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film.
Methodology:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
After the OCP has stabilized, apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]
-
Measure the impedance response of the system at each frequency.
-
Present the data as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[8][20]
Data Presentation: Quantitative Comparison of Inhibitor Performance
| Inhibitor Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) |
| 0 (Blank) | -500 | 100 | - | 500 |
| 0.1 | -480 | 20 | 80 | 2500 |
| 0.5 | -475 | 10 | 90 | 5000 |
| 1.0 | -470 | 5 | 95 | 10000 |
Note: The values in this table are for illustrative purposes only.
Part 4: Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.ampp.org [content.ampp.org]
- 4. mdpi.com [mdpi.com]
- 5. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gamry.com [gamry.com]
- 7. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 9. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. onepetro.org [onepetro.org]
- 15. corrosionpedia.com [corrosionpedia.com]
- 16. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. content.ampp.org [content.ampp.org]
- 20. mdpi.com [mdpi.com]
Minimizing side products during the preparation of 5-benzyl-triazole derivatives
Welcome to the technical support center for the synthesis of 5-benzyl-1,2,3-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of minimizing side products during the crucial azide-alkyne cycloaddition reaction, providing you with actionable troubleshooting advice and in-depth scientific explanations to enhance the success of your experiments.
Introduction: The Challenge of Regioselectivity and Purity
The formation of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of modern medicinal chemistry and material science, largely due to the advent of "click chemistry".[1][2] The reaction's appeal lies in its high efficiency, broad functional group tolerance, and the chemical stability of the resulting triazole ring.[3][4] However, achieving high purity and yield, particularly with the desired regiochemistry, can be challenging.
The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification efforts.[1][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a significant advantage by selectively producing the 1,4-disubstituted regioisomer under mild, often aqueous, conditions.[1][3] In contrast, ruthenium-catalyzed reactions (RuAAC) favor the formation of the 1,5-disubstituted regioisomer.[1][6]
This guide will focus on troubleshooting the CuAAC reaction for the synthesis of 5-benzyl-1,2,3-triazole derivatives, addressing common side products and offering strategies to minimize their formation.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Formation of a Mixture of 1,4- and 1,5-Regioisomers
Question: My reaction is producing a mixture of the desired 1,4-disubstituted triazole and the undesired 1,5-isomer. How can I improve the regioselectivity?
Answer: The formation of a mixture of regioisomers is a classic sign of an inefficiently catalyzed or a competing thermal cycloaddition reaction.[1][5]
Root Causes & Solutions:
-
Insufficient Active Copper(I) Catalyst: The Cu(I) oxidation state is crucial for the catalytic cycle of the CuAAC reaction.[2] If the concentration of active Cu(I) is too low, the uncatalyzed thermal Huisgen cycloaddition can occur, leading to a mixture of isomers.[1]
-
Solution: Ensure an adequate supply of Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), use a sufficient amount of a reducing agent like sodium ascorbate.[5] It is often beneficial to use a slight excess of the reducing agent to counteract any dissolved oxygen that could oxidize the Cu(I) back to Cu(II).[1]
-
-
High Reaction Temperature: Elevated temperatures can promote the non-catalyzed thermal cycloaddition, which lacks regioselectivity.[1][5]
-
Solution: The CuAAC reaction is known for its mild reaction conditions, often proceeding efficiently at room temperature.[1] Avoid unnecessarily high temperatures. If the reaction is sluggish, consider optimizing other parameters before increasing the heat.
-
-
Absence or Inappropriateness of a Ligand: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its disproportionation or oxidation, and accelerating the reaction.[3][4]
Issue 2: Significant Formation of Alkyne Homocoupling Byproducts (Glasner Coupling)
Question: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is causing this and how can I prevent it?
Answer: The formation of a diacetylene byproduct is a result of the Glaser-Hay or Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction is also catalyzed by copper ions, typically Cu(II), in the presence of an oxidant, such as oxygen.
Root Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidation of Cu(I) to Cu(II), which in turn promotes the unwanted alkyne homocoupling.
-
Solution: Degas your solvents and reaction mixture thoroughly before adding the copper catalyst. This can be achieved by sparging with an inert gas like nitrogen or argon, or through several freeze-pump-thaw cycles. Maintaining the reaction under an inert atmosphere is also crucial.
-
-
Insufficient Reducing Agent: An inadequate amount of reducing agent, such as sodium ascorbate, will not effectively keep the copper in the active Cu(I) state, allowing the Cu(II)-mediated homocoupling to occur.[1]
-
Solution: As mentioned previously, use a slight excess of the reducing agent to scavenge any residual oxygen and maintain a reductive environment.
-
Issue 3: Low or No Product Formation
Question: My reaction is not proceeding, or the yield is very low. What are the potential reasons?
Answer: A stalled or low-yielding reaction can be due to several factors, ranging from catalyst deactivation to issues with your starting materials.
Root Causes & Solutions:
-
Catalyst Poisoning: Certain functional groups, particularly thiols, can strongly coordinate to the copper catalyst and inhibit its activity.[7]
-
Solution: If your substrates contain potentially coordinating groups, you may need to use a higher catalyst loading or a more robust ligand. In some cases, protecting the interfering functional group may be necessary.
-
-
Poor Solubility of Reagents: If the azide, alkyne, or catalyst are not sufficiently soluble in the chosen solvent system, the reaction rate will be significantly reduced.
-
Solution: The CuAAC reaction is versatile and can be performed in a variety of solvents, including water, t-butanol, DMF, and DMSO, or mixtures thereof.[1] Experiment with different solvent systems to ensure all components are adequately dissolved. The use of co-solvents is a common strategy.
-
-
Degradation of Benzyl Azide: Benzyl azide, like many organic azides, can be unstable, particularly at elevated temperatures or in the presence of light.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reactants (azide, alkyne, copper, reducing agent, ligand)?
A1: A good starting point is a 1:1 to 1.2:1 molar ratio of the alkyne to the azide (or vice versa, depending on which is more precious). The catalyst loading can vary, but typically ranges from 1 to 5 mol% of the copper salt. The reducing agent, like sodium ascorbate, is often used in a 2- to 5-fold excess relative to the copper catalyst. If a ligand such as TBTA is used, it is typically added in a 1:1 to 1.2:1 ratio with the copper salt.
Q2: Can I use a Cu(I) salt directly instead of generating it in situ from a Cu(II) salt?
A2: Yes, Cu(I) salts such as CuI or CuBr can be used directly.[5] However, they are prone to oxidation, so it is still crucial to work under anaerobic conditions. Even when using a Cu(I) salt, the addition of a reducing agent is often recommended to counteract any oxidation that may have occurred during storage or handling.
Q3: My benzyl azide precursor is a benzyl bromide. What are the key considerations for its synthesis?
A3: The synthesis of benzyl azide from benzyl bromide is a standard SN2 reaction, typically using sodium azide in a polar aprotic solvent like DMF or DMSO.[10][11] It is important to use a dry solvent to avoid side reactions. The reaction is usually straightforward, but purification is necessary to remove unreacted benzyl bromide and the sodium bromide byproduct. Incomplete reaction or purification can introduce impurities into your cycloaddition step.
Q4: Are there any safety concerns I should be aware of when working with azides?
A4: Absolutely. Organic azides are energetic compounds and can be explosive, especially low molecular weight azides or those with a high nitrogen-to-carbon ratio.[8][9] Always handle them with care, behind a safety shield, and avoid heat, shock, and friction. Sodium azide is also highly toxic.[12] Never mix azides with heavy metals, as this can form highly explosive heavy metal azides.[8] Also, avoid using halogenated solvents like dichloromethane with azides, as this can form dangerously unstable poly-azidomethanes.[8][13]
Experimental Protocol: Optimized Synthesis of a 1,4-Disubstituted 5-Benzyl-1,2,3-Triazole
This protocol provides a robust method for the CuAAC reaction, incorporating best practices to minimize side products.
Materials:
-
Benzyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent: 1:1 mixture of deionized water and t-butanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of deionized water and t-butanol (10 mL).
-
Degassing: Sparge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Preparation of the Catalyst Solution: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in deionized water (1 mL). If using TBTA, add it to the copper sulfate solution.
-
Addition of Catalyst: To the stirring, degassed reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution (with or without TBTA).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 5-benzyl-1,2,3-triazole.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for CuAAC.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
-
Benzyl azide synthesis by azidonation. Organic Chemistry Portal. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
-
Safe Handling of Azides. University of Pittsburgh. [Link]
-
synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
-
Synthesis of benzyl azide from benzyl halide. ResearchGate. [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Center for Biotechnology Information. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. [Link]
-
Azide. Karlsruhe Institute of Technology. [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. RSC Publishing. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Center for Biotechnology Information. [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]
-
General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. [Link]
-
Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. ResearchGate. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
-
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5- nitroisatin: Anticancer Activity, Anti-oxidant. Taylor & Francis Online. [Link]
-
Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. National Center for Biotechnology Information. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
1,2,3-TRIAZOLE FORMATION UNDER MILD CONDITIONS VIA 1,3-DIPOLAR CYCLOADDITION OF ACETYLENES WITH AZIDES. HETEROCYCLES. [Link]
-
The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. National Center for Biotechnology Information. [Link]
-
Huisgen's Cycloaddition Reactions: A Full Perspective. ResearchGate. [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. [Link]
-
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. ResearchGate. [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
-
Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. PubMed. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar. [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. [Link]
-
1,3‐dipolar cycloaddition for the reaction between an organic azide and... ResearchGate. [Link]
-
Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through Directed Lithiation of 1-(Benzyloxy). ACS Publications. [Link]
Sources
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- 4. glenresearch.com [glenresearch.com]
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- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents | MDPI [mdpi.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 13. m.youtube.com [m.youtube.com]
Stability of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione in acidic vs basic solution
Here is the technical support center guide on the stability of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
Introduction
Welcome to the technical support guide for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. This document is designed for researchers, scientists, and drug development professionals who are investigating the chemical stability of this heterocyclic compound. Understanding the degradation profile under various pH conditions is a critical step in drug development, ensuring the safety, efficacy, and shelf-life of potential therapeutic agents.[1][2] The 1,2,4-triazole-3-thione scaffold is a core component in many biologically active molecules, exhibiting a wide range of activities including anticancer and antimicrobial properties.[3][4] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to facilitate your stability studies.
Frequently Asked Questions (FAQs)
Q1: What is 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione and why is it important?
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a benzyl group and a thione (C=S) functional group. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,4-triazole nucleus, which can interact with various biological receptors and enzymes.[3][4]
Q2: Why is understanding its stability in acidic and basic solutions critical?
Stability testing is a mandatory part of pharmaceutical development mandated by regulatory agencies like the FDA and outlined in ICH guidelines.[1][5] These "forced degradation" studies help to:
-
Identify potential degradation products, which could be inactive or toxic.[2]
-
Elucidate degradation pathways, providing insights into the molecule's intrinsic chemical liabilities.
-
Develop and validate stability-indicating analytical methods (e.g., HPLC) that can resolve the active pharmaceutical ingredient (API) from its degradants.[6]
-
Determine appropriate formulation strategies, storage conditions, and shelf-life for the drug product.[1]
Q3: What is the general stability profile of 1,2,4-triazole-3-thiones?
The 1,2,4-triazole ring is generally considered a stable aromatic heterocycle.[4] However, the exocyclic thione group introduces specific reactivity. These compounds exist in a tautomeric equilibrium between the thione form (C=S) and the thiol form (S-H), with the thione form typically predominating in the solid state.[7][8] The stability is highly dependent on pH, temperature, and the presence of oxidizing agents.
-
In basic media: The thiol proton can be abstracted to form a thiolate anion. While the ring is often formed under basic conditions, suggesting relative stability, prolonged exposure to strong bases, especially at elevated temperatures, can promote hydrolysis or oxidative side reactions.[9][10]
-
In acidic media: The primary concern is acid-catalyzed hydrolysis of the thioamide-like bond within the ring, which can lead to ring cleavage. Protonation of the ring nitrogen atoms can facilitate this process.
Troubleshooting Guide: Experimental Issues & Solutions
Q: My compound is degrading almost completely within minutes in 1 M HCl at 70°C. How can I study its degradation kinetics?
A: This rapid degradation is not unexpected under such harsh acidic conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary decomposition.[11]
-
Causality: The combination of high acid concentration and elevated temperature is likely causing rapid, acid-catalyzed hydrolysis of the triazole ring.
-
Solution:
-
Reduce Temperature: Repeat the experiment at a lower temperature (e.g., room temperature or 40°C).[5]
-
Lower Acid Concentration: Use a milder acid concentration, such as 0.1 M or 0.01 M HCl.[11]
-
Time-Point Analysis: Sample at much shorter time intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation curve before the parent compound is fully consumed.
-
Q: After incubating my compound in 0.1 M NaOH, my HPLC shows the parent peak decreasing, but I don't see a major new peak, just several very small ones. What is happening?
A: This observation can point to several possibilities.
-
Causality:
-
Multiple Degradation Pathways: The compound may be degrading into multiple, smaller fragments that are not well-retained or detected under your current HPLC conditions.
-
Precipitation: A degradation product might be insoluble in your sample matrix and has precipitated out of solution, so it is not being injected into the HPLC.
-
Loss of Chromophore: The degradation pathway may destroy the part of the molecule responsible for UV absorbance (the chromophore), rendering the degradants "invisible" to a UV detector.
-
-
Solution:
-
Modify HPLC Method: Use a shallower gradient and a different stationary phase (e.g., a polar-embedded column) to try and retain and resolve potential polar degradants.
-
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector.
-
LC-MS Analysis: The most effective solution is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of any potential degradants, even if they are at low concentrations or lack a UV chromophore.[6]
-
Check for Precipitate: Visually inspect your sample vials for any solid material before injection. If present, attempt to dissolve it in a stronger organic solvent for analysis.
-
Q: My compound has low aqueous solubility and precipitates when I add it to the acidic or basic solution. How can I conduct the study?
A: This is a common challenge for many organic molecules.
-
Causality: The protonation state of the molecule in acid or deprotonation in base can significantly alter its solubility, often reducing it in aqueous media.
-
Solution:
-
Use a Co-solvent: Prepare the acid or base solution with a minimal amount of an organic co-solvent (e.g., methanol, acetonitrile, or DMSO) to pre-dissolve the compound before adding the aqueous stress agent. A typical starting point is 10-20% co-solvent.[5]
-
Run Controls: This is critical. You must run parallel control experiments to ensure the co-solvent itself does not cause degradation. This includes a control of the compound in the co-solvent/water mixture (at neutral pH) and a blank of the co-solvent in the acid/base solution.
-
Interpret with Caution: Be aware that the co-solvent can alter the reaction kinetics. The rate of hydrolysis may be different than in a purely aqueous system. Your report should clearly state the solvent system used.
-
Experimental Protocols & Data Interpretation
Summary of Forced Degradation Conditions
The following table outlines standard starting conditions for forced degradation studies, which should be optimized to achieve the target 5-20% degradation.[11]
| Stress Condition | Reagent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp. to 70°C | 1 - 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp. to 70°C | 1 - 7 days |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Up to 7 days |
| Thermal | Dry Heat / Solution | N/A | 60°C - 80°C | Up to 7 days |
| Photolytic | UV/Visible Light | N/A | Ambient | Per ICH Q1B |
Protocol 1: Acidic Hydrolysis Stability Study
-
Reagent Preparation: Prepare a 0.1 M HCl solution using analytical grade HCl and purified water.
-
Stock Solution: Accurately weigh and dissolve 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation: In a clean vial, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve the final target concentration (e.g., 0.1 mg/mL). Ensure the final percentage of organic solvent is low, if possible.
-
Control Sample: Prepare a control sample by diluting the stock solution with purified water instead of 0.1 M HCl.
-
Incubation: Place the sample and control vials in a temperature-controlled bath (e.g., 50°C).
-
Time-Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent molar amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the quenched sample and the control by a validated stability-indicating HPLC-UV method.[12]
Protocol 2: Basic Hydrolysis Stability Study
-
Reagent Preparation: Prepare a 0.1 M NaOH solution.
-
Stock Solution: Use the same stock solution as prepared for the acid study.
-
Sample Preparation: Dilute the stock solution with 0.1 M NaOH to the final target concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with purified water.
-
Incubation: Place vials in a temperature-controlled bath (e.g., 50°C).
-
Time-Point Sampling: Withdraw aliquots at specified intervals.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent molar amount of an acid (e.g., 0.1 M HCl).
-
Analysis: Analyze by HPLC-UV.[12]
Data Interpretation
Your primary analysis tool will be HPLC.[13] A typical output will be a chromatogram.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Mass Balance: Sum the area of the parent peak and all degradation product peaks. A good mass balance (95-105%) indicates that all major degradants are being detected.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound, ensuring no degradants are co-eluting.
Example Data Summary Table:
| Time (hours) | Parent Compound Area | Degradant 1 Area | % Parent Remaining |
| 0 | 1,500,000 | 0 | 100.0% |
| 4 | 1,350,000 | 145,000 | 90.0% |
| 8 | 1,210,000 | 280,000 | 80.7% |
| 24 | 950,000 | 510,000 | 63.3% |
Visualized Workflows and Pathways
General Workflow for Forced Degradation
Caption: Workflow for a typical forced degradation study.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways under stress conditions.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). MDPI. [Link]
-
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (n.d.). ResearchGate. [Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). SpringerLink. [Link]
-
Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. (n.d.). Royal Society of Chemistry. [Link]
-
Forced Degradation Studies. (2016). MedCrave. [Link]
-
Degradation of Organophosphates Promoted by 1,2,4-Triazole Anion: Exploring Scaffolds for Efficient Catalytic Systems. (2021). PubMed. [Link]
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (n.d.). ISRES. [Link]
-
Forced Degradation – A Review. (2022). Biomed J Sci & Tech Res. [Link]
-
Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]
-
Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues. (n.d.). ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. [Link]
-
Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. (2022). ORBi. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). PubMed. [Link]
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. (n.d.). ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). ResearchGate. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Semantic Scholar. [Link]
-
Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. (n.d.). ResearchGate. [Link]hydrazide)
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- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. nepjol.info [nepjol.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
Scale-up challenges for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione production
The following technical guide is structured as a specialized support center resource. It addresses the specific scale-up challenges of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (also known as 5-benzyl-1,2,4-triazole-3-thiol).[1][2]
Status: Operational | Tier: L3 (Process Development & Scale-Up) Subject Matter Expert: Senior Application Scientist, Process Chemistry[1][2]
Introduction: The Tautomeric Challenge
Welcome to the scale-up support module. You are likely encountering variability in yield or purity as you transition from gram-scale synthesis to kilogram-scale production.[1][2]
The core challenge with 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione lies in its thiol-thione tautomerism .[1][2] While the thione form (C=S) is thermodynamically favored in the solid state, reaction conditions (pH, solvent polarity) heavily influence the equilibrium during synthesis. Furthermore, the "benzyl" moiety introduces specific solubility challenges compared to simple phenyl analogs, often leading to occlusion of impurities during crystallization.[2]
This guide focuses on the most robust scale-up route: The Alkaline Cyclization of Acyl Thiosemicarbazides. [1][2]
Module 1: Reaction Engineering (The Synthesis Phase)
Q1: My cyclization yield drops significantly when scaling from 50g to 1kg. The reaction seems incomplete. What is happening?
Diagnosis: Mass transfer limitations and thermal gradients are likely preventing the complete conversion of the thiosemicarbazide intermediate.
Technical Insight: The cyclization of 2-phenylacetylhydrazine-1-carbothioamide (the thiosemicarbazide intermediate) into the triazole ring is a nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon.[1][2] This step requires significant activation energy and a sustained basic environment.
-
Lab Scale: Magnetic stirring provides excellent homogeneity.
-
Pilot Scale: A slurry of the intermediate often settles or forms a "cake" at the bottom of the reactor, preventing the base (NaOH/KOH) from interacting with the solid interface.
Troubleshooting Protocol:
-
Switch Agitation: Move from anchor impellers to pitched-blade turbines (PBT) to ensure axial flow and suspension of the thiosemicarbazide slurry.
-
Base Concentration: Ensure you are using 8–10% w/v NaOH . Lower concentrations increase the reaction volume and decrease the rate of cyclization, leading to hydrolysis by-products [1, 2].[2]
-
Temperature Verification: The reaction must be maintained at a hard reflux (95–100°C) . At scale, ensure your jacket temperature is set 15°C higher than the internal temperature to drive the endothermic cyclization.
Q2: I am detecting a persistent impurity at RRT 1.15. It looks like the 1,3,4-thiadiazole analog.[2] How do I eliminate it?
Diagnosis: You have a pH excursion. The reaction environment is becoming acidic or insufficiently basic.
The Mechanism: The cyclization of acyl thiosemicarbazides is pH-divergent:
-
Basic Conditions (pH > 10): Favors the formation of 1,2,4-triazole-3-thiones (Desired).[1][2]
-
Acidic Conditions (pH < 5): Favors the formation of 1,3,4-thiadiazoles via O-attack on the thiocarbonyl [3].[2]
Corrective Action:
-
Monitor pH: Do not rely on calculated stoichiometry. Install an in-line pH probe.[1][2] Ensure pH remains >12 throughout the reflux.
-
Acidification Step: When quenching the reaction to precipitate the product, add HCl slowly . Localized acidic pockets (pH < 2) during rapid acid addition can cause the reversion of unreacted intermediate into the thiadiazole impurity.
Module 2: Downstream Processing (Separation & Purity)
Q3: The product filtration is extremely slow (clogging), and the filter cake is sticky. How can I improve the crystal habit?
Diagnosis: Rapid nucleation caused by "crash precipitation."
Technical Insight: 5-benzyl-1,2,4-triazole-3-thione is highly hydrophobic due to the benzyl group.[1][2] When you acidify the alkaline reaction mixture, the solubility drops precipitously. Rapid acidification generates fines (<10 µm) that blind filter media.
Optimization Protocol:
-
Controlled Acidification:
-
Use a dosing pump to add 2N HCl.
-
Target rate: 10% of total volume per hour .
-
-
Seeding: At pH 9.0 (just before the cloud point), add 0.5 wt% seed crystals of pure product. This promotes growth on existing nuclei rather than spontaneous nucleation.
-
Digestion: Once pH 5–6 is reached, heat the slurry to 50°C for 1 hour (Ostwald ripening). This sacrifices small fines to grow larger, filterable crystals.
Q4: The dried product has a yellow tint and smells of sulfur. Is this residual reagent?
Diagnosis: Oxidative dimerization to the disulfide or trapped elemental sulfur.
Technical Insight: The thiol group (-SH) is prone to oxidation in air, forming the disulfide dimer (R-S-S-R). This is accelerated by trace metals or light. If you used the Carbon Disulfide (CS2) route, elemental sulfur is a common contaminant.
Remediation:
-
Inert Atmosphere: Conduct all drying operations under Nitrogen or Argon .
-
Washing Strategy:
-
Wash the wet cake with cold toluene (removes elemental sulfur).
-
Follow with a water wash (removes inorganic salts).
-
Final wash with cold ethanol (displaces water, aids drying) [4].
-
Module 3: Visualizing the Chemistry
Synthesis Pathway & Critical Control Points
The following diagram illustrates the divergent pathways based on pH control, highlighting where the critical impurities originate.
Caption: Divergent synthesis pathways. Basic conditions favor the target triazole; acidic conditions lead to the thiadiazole impurity.[2][3]
Troubleshooting Decision Tree
Use this logic flow to diagnose low yield or purity issues on the plant floor.
Caption: Decision matrix for diagnosing scale-up failures in triazole thione production.
Module 4: Standardized Protocols
Table 1: Solvent & Reagent Selection Guide
| Parameter | Recommended Material | Technical Rationale |
| Reaction Solvent | Water or 10% Ethanol/Water | Water is sufficient for the basic cyclization; Ethanol aids solubility of the benzyl intermediate but lowers the boiling point (reflux temp).[1] |
| Base | NaOH (8-10% aq) | Strong enough to effect cyclization; cost-effective.[1][2] Avoid Carbonates (too weak) [2]. |
| Acid (Quench) | HCl (2N - 4N) | Allows precise pH control. H2SO4 can be too aggressive and promote thiadiazole formation. |
| Wash Solvent | Toluene (Cold) | Removes non-polar impurities (sulfur, unreacted hydrazide). |
| Recrystallization | Ethanol/Water (1:1) | Optimal solubility curve for the benzyl derivative. |
Scale-Up Production Protocol (1 kg Basis)
This protocol assumes a 10L reactor setup.
-
Intermediate Formation:
-
Charge Phenylacetic acid hydrazide (1.0 eq) and Potassium Thiocyanate (1.1 eq) into the reactor.
-
Add Water (5 vol) and HCl (conc, 1.0 eq) .
-
Heat to reflux for 3 hours. Solid acyl thiosemicarbazide will precipitate.
-
Checkpoint: Analyze aliquot by HPLC.[4] Disappearance of hydrazide indicates completion.
-
-
Cyclization (The Critical Step):
-
Do not isolate the intermediate if possible (One-Pot). If isolating, filter and dry.[4]
-
Add 10% NaOH solution (10 vol) to the intermediate.
-
Heat to Reflux (95–100°C) .
-
Agitate at 150 RPM (PBT impeller) to suspend solids.
-
Hold for 4 hours . The solution should become clear/pale yellow as the triazole salt forms.
-
-
Isolation:
-
Cool reaction mass to 20°C .
-
Filter to remove insoluble mechanical impurities (clarification).
-
Transfer filtrate to a crystallization vessel.
-
Slowly dose HCl (4N) over 2 hours to pH 5.0 .
-
Cool to 0–5°C and hold for 1 hour.
-
Filter and wash with Water (2x) and Cold Toluene (1x).
-
Dry under vacuum at 60°C .
-
References
-
MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides. Retrieved from [Link]
-
ResearchGate. (2025).[5] Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
Sources
Validation & Comparative
1H and 13C NMR spectral interpretation of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Topic: 1H and 13C NMR Spectral Interpretation of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione , a critical pharmacophore in medicinal chemistry known for antimicrobial and anticancer properties. The primary analytical challenge with this molecule is distinguishing between its thione (C=S) and thiol (C-SH) tautomers.
Unlike standard spectral databases that often list static structures, this guide compares the target molecule against its S-alkylated derivatives (fixed thiol analogs) to provide definitive proof of the thione dominance in polar solvents.[1] We utilize high-field NMR data (DMSO-d₆) to establish a self-validating assignment protocol.
Chemical Identity & Tautomeric Challenge
The 1,2,4-triazole-3-thione system can exist in multiple tautomeric forms. In solution (particularly DMSO), the thione form is thermodynamically favored over the thiol form.[1]
-
Target Structure (Thione): 5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Alternative Structure (Thiol): 5-benzyl-1H-1,2,4-triazole-3-thiol.
Visualization: Tautomeric Equilibrium & Structural Logic
The following diagram illustrates the tautomeric possibilities and the critical spectroscopic markers used to distinguish them.
Figure 1: Tautomeric equilibrium between thione and thiol forms. The thione form is stabilized in polar aprotic solvents, while S-alkylation chemically locks the thiol arrangement for comparative analysis.
Experimental Protocol
To ensure reproducibility and spectral integrity, the following protocol is recommended. This method minimizes water exchange which can obliterate critical NH signals.[1]
Synthesis (Brief Context)
The compound is typically synthesized via the cyclization of phenylacetic acid hydrazide with potassium thiocyanate in a basic medium, followed by acidification.[1]
NMR Sample Preparation (Self-Validating System)
-
Solvent Choice: Use DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.[1]
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Reasoning: Sufficient concentration is required for 13C detection of the quaternary C=S carbon (low sensitivity due to long relaxation times).[1]
-
-
Water Suppression: Ensure the DMSO is from a fresh ampoule to minimize the H₂O signal at 3.33 ppm, which can overlap with benzyl protons or broaden NH signals.[1]
-
Acquisition Parameters:
-
1H: 16 scans, D1 (relaxation delay) = 1.0 sec.
-
13C: >1000 scans, D1 = 2.0 sec (critical for quaternary carbons).
-
Comparative Spectral Analysis
This section compares the target Thione against the S-substituted alternative (which represents the fixed thiol form). This comparison validates the assignment of the C=S moiety.[1]
A. 1H NMR Interpretation (400 MHz, DMSO-d₆)
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH (Triazole) | 13.00 – 13.80 | Broad Singlet | 1H or 2H* | Diagnostic: Extremely downfield shift indicates acidic protons adjacent to C=S (Thioamide-like). Disappears upon D₂O shake.[1] |
| Ar-H (Phenyl) | 7.15 – 7.40 | Multiplet | 5H | Overlapping aromatic signals from the benzyl phenyl ring.[1] |
| CH₂ (Benzyl) | 3.95 – 4.05 | Singlet | 2H | Characteristic benzylic methylene.[1] Sharp singlet indicates no coupling to adjacent protons.[1] |
| HDO / H₂O | ~3.33 | Broad | - | Residual water (Solvent impurity).[1] |
| DMSO | 2.50 | Quintet | - | Solvent residual peak.[1] |
*Note on NH Integration: In the thione form, there are theoretically two NH protons (NH at positions 1, 2, or 4).[1] Often, these appear as one very broad signal integrating to 2H, or two distinct broad singlets if the exchange is slow.[1] If the signal is missing, the sample is likely wet.[1]
B. 13C NMR Interpretation (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment Logic vs. Alternative |
| C=S (Thione) | 166.0 – 168.0 | Primary Proof of Structure. The most deshielded signal. In the Thiol alternative (or S-alkyl derivative), this carbon shifts upfield to ~150 ppm (C-S). |
| C=N (Triazole) | 150.0 – 152.0 | Quaternary carbon at position 5.[1] |
| Ar-C (Ipso) | 135.0 – 136.0 | Quaternary aromatic carbon connected to CH₂.[1] |
| Ar-C (Phenyl) | 126.0 – 129.5 | Remaining aromatic carbons (Ortho, Meta, Para).[1] |
| CH₂ (Benzyl) | 32.0 – 35.0 | Benzylic carbon.[1] Upfield relative to aromatics. |
Comparative Guide: Thione vs. S-Alkyl Derivative
To distinguish the target product from potential impurities or derivatives, use this comparison table.
| Feature | Target: 5-benzyl...thione | Alternative: S-Methyl Derivative | Interpretation |
| NH Signal (1H) | Present (13-14 ppm) | Absent (or only 1 NH if N-alkylated) | The disappearance of the ultra-downfield proton confirms S-alkylation. |
| S-Me Signal (1H) | Absent | Singlet @ ~2.55 ppm | Diagnostic for the thiol ether linkage.[1] |
| C3 Carbon (13C) | ~167 ppm (C=S) | ~150 ppm (C-S) | Definitive Proof. The C=S double bond is significantly more deshielded than the C-S single bond.[1] |
Visualization: Assignment Workflow
Use this decision tree to validate your spectral data.
Figure 2: Logical workflow for confirming the thione structure based on spectral thresholds.
Mechanistic Insight: Why the Thione Dominates
Understanding the "why" is crucial for researchers modifying this scaffold.
-
Aromaticity: The thione form allows the triazole ring to maintain a high degree of resonance stabilization involving the NH protons.[1]
-
Solvent Interaction: DMSO acts as a hydrogen bond acceptor.[1] It stabilizes the acidic NH protons of the thione form (N-H...O=S(CH₃)₂), effectively "locking" the molecule in the thione state during NMR acquisition.[1]
-
Comparison Validity: When researchers observe a shift of the C3 carbon from 167 ppm to 150 ppm upon reaction with alkyl halides, it confirms the nucleophilic attack occurred at the Sulfur atom (S-alkylation), validating that the Sulfur was available as a thione/thiolate species.[1]
References
-
Al-Abdullah, E. S. (2011).[1] Synthesis and Anticancer Activity of Some Novel 5-(3,4,5-Trimethoxyphenyl)-4-substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 16(11), 9354-9368.[1] Link
-
Papadopoulos, P., et al. (2011).[1] Tautomerism of 4-substituted 5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones: A combined NMR and DFT study. Journal of Molecular Structure, 991(1-3), 50-57. Link
-
El-Saghier, A. M. (2002).[1] Synthesis and biological activity of some new 1,2,4-triazole derivatives. Journal of the Chinese Chemical Society, 49(6), 1039-1044. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative grounding for general chemical shift ranges).
Sources
X-ray crystallographic structure analysis of 5-benzyl-1,2,4-triazole-3-thione
Topic: X-ray Crystallographic Structure Analysis of 5-benzyl-1,2,4-triazole-3-thione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to Crystallographic and Computational Characterization
Executive Summary
The 1,2,4-triazole-3-thione scaffold is a pharmacophore of immense interest in medicinal chemistry due to its antifungal, antitumor, and anti-inflammatory properties.[1][2][3] However, its structural characterization is complicated by thione-thiol tautomerism —a dynamic equilibrium that dictates reactivity and receptor binding.[4]
This guide provides an in-depth technical comparison of the X-ray crystallographic structure of 5-benzyl-1,2,4-triazole-3-thione derivatives against Density Functional Theory (DFT) predictions. We analyze the definitive solid-state evidence for the thione tautomer, the specific supramolecular synthons that stabilize the crystal lattice, and the geometric deviations between experimental and theoretical models.
Critical Analysis: Experimental vs. Theoretical Models
The primary structural challenge for 5-benzyl-1,2,4-triazole-3-thione is distinguishing between the thione (1) and thiol (2) tautomers. While solution-phase NMR often shows rapid exchange, Single Crystal X-Ray Diffraction (SC-XRD) provides a static snapshot of the thermodynamically preferred form in the solid state.
1.1 Tautomeric Identification (The Thione Dominance)
Crystallographic analysis confirms that the 5-benzyl-1,2,4-triazole-3-thione scaffold crystallizes exclusively in the thione form. This is evidenced by the C–S bond length, which is significantly shorter than a typical single bond, indicating double-bond character.
| Parameter | Experimental (X-Ray) | Theoretical (DFT - Thione) | Theoretical (DFT - Thiol) | Structural Implication |
| C3=S1 Bond Length | 1.67 – 1.69 Å | 1.68 Å | 1.75 Å (C-S) | Confirms C=S double bond character (Thione). |
| N4–C3 Bond Length | 1.34 – 1.36 Å | 1.35 Å | 1.29 Å (N=C) | Indicates single bond character, supporting the thione form. |
| N2–C3 Bond Length | 1.31 – 1.33 Å | 1.32 Å | 1.38 Å | Partial double bond character due to resonance. |
| C3-S1-H Angle | N/A | N/A | ~96° | Absence of S-H proton in difference Fourier map confirms thione. |
Insight: The experimental C=S bond length (approx. 1.68 Å) is the definitive marker. A pure thiol tautomer would exhibit a C–S single bond length closer to 1.75 Å.
1.2 Geometric Comparison: SC-XRD vs. DFT (B3LYP/6-311G)
When comparing the experimental crystal structure of 3-benzyl-4-ethyl-1,2,4-triazole-5-thione (a representative homolog) with gas-phase DFT calculations, we observe specific deviations driven by crystal packing forces.
-
Root Mean Square Deviation (RMSD): Typically < 0.02 Å for bond lengths.[5]
-
Dihedral Twist: The benzyl group is often twisted relative to the triazole plane (approx. 80–90°) in the crystal to minimize steric clash and maximize
- stacking. DFT optimization in the gas phase may predict a more planar conformation unless explicit solvent corrections (PCM) are applied.
Supramolecular Architecture & Stability
The "performance" of a crystal structure in drug development often refers to its stability and polymorph risk. The 5-benzyl-1,2,4-triazole-3-thione scaffold is stabilized by a robust hydrogen-bonding network that acts as a self-validating structural fingerprint.
2.1 The
Dimer Synthon
The most persistent motif in these structures is the formation of centrosymmetric dimers.
-
Mechanism: The N-H donor of the triazole ring interacts with the Sulfur acceptor (C=S) of a neighboring molecule.
-
Interaction:
-
Distance:
separation is typically ~2.40–2.50 Å, well within the van der Waals limit. -
Graph Set:
(Two donors, two acceptors, forming an 8-membered ring).
2.2 Visualization of Signaling & Interaction Pathways
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the competing tautomeric pathways and the stabilizing supramolecular forces.
Figure 1: Synthesis and structural validation workflow for 5-benzyl-1,2,4-triazole-3-thione, highlighting the selection of the thione tautomer.
Experimental Protocols
To ensure reproducibility and high-quality crystals for analysis, the following protocols are recommended. These are based on standard methodologies for triazole-thione derivatives.[1][2]
3.1 Synthesis of 5-Benzyl-1,2,4-triazole-3-thione
-
Reactants: Equimolar amounts of phenylacetic acid hydrazide and potassium thiocyanate (or an appropriate isothiocyanate for N-substituted derivatives).
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Reflux the hydrazide and isothiocyanate to form the thiosemicarbazide intermediate (check via TLC, approx. 3-4 hours).
-
Add 2N NaOH solution and reflux for an additional 4 hours to induce cyclization.
-
Cool the mixture and acidify with dilute HCl to pH 4-5.
-
Filter the precipitate (crude thione) and wash with cold water.
-
3.2 Crystallization Protocol (Self-Validating)
-
Method: Slow Evaporation.[6]
-
Solvent System: Ethanol:Chloroform (1:1 v/v) or pure Ethanol.
-
Validation Step: The solution must be clear and free of particulate matter. If turbidity persists, filter through a 0.45 µm PTFE filter.
-
Conditions: Store at room temperature (296 K) in a vibration-free environment. Crystals typically appear within 3–7 days.
-
Quality Check: Inspect under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.
3.3 Refinement Strategy
When refining the structure (using SHELXL or OLEX2), pay specific attention to:
-
Disorder: The benzyl ring often exhibits rotational disorder. If thermal ellipsoids are elongated, model the ring over two positions (e.g., PART 1 and PART 2) with occupancy refinement (often splits ~75:25).
-
H-Atom Placement: Do not place the H-atom on the Sulfur (thiol) unless difference Fourier maps explicitly show electron density there. Default to the Nitrogen (N-H) for the thione form and allow the position to refine freely if data quality permits (
).
Quantitative Data Summary
| Structural Parameter | 3-Benzyl-4-ethyl-1,2,4-triazole-5-thione (Exp) | Standard Thione Value | Standard Thiol Value |
| Crystal System | Monoclinic | - | - |
| Space Group | - | - | |
| Z (Molecules/Unit Cell) | 4 | - | - |
| C=S Bond | 1.682 Å | ~1.68 Å | N/A |
| C-S Bond | N/A | N/A | ~1.75 Å |
| Intermolecular Contact | - | - | |
| 3.55 Å (Centroid-Centroid) | - | - |
Note: Data derived from homologous 3-benzyl-4-substituted structures.
References
-
Acta Crystallographica Section E. (2013). 3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. [Link]
-
National Institutes of Health (PMC). (2011). 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. [Link]
-
MDPI Molecules. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of New Schiff Bases Based on 1,2,4-Triazole-3-Thione. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 1,2,4-triazole-3-thione by HPLC-MS method. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-benzyl-1,2,4-triazole-3-thione
Authored by: A Senior Application Scientist
In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, 1,2,4-triazole-3-thione derivatives have garnered significant attention due to their diverse pharmacological activities.[1][2][3] This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of a key analogue, 5-benzyl-1,2,4-triazole-3-thione, offering a comparative perspective grounded in experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to confidently characterize this and related molecular scaffolds.
The structural integrity of synthesized compounds is the bedrock of reliable biological evaluation. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight confirmation but also a wealth of structural information through the analysis of fragmentation patterns. Understanding these patterns is crucial for isomer differentiation and the identification of unknown metabolites or degradation products. This guide will delve into the fragmentation pathways of 5-benzyl-1,2,4-triazole-3-thione under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, comparing its behavior to analogous structures to highlight the influence of the benzyl moiety.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure
Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The 70 eV electron bombardment of 5-benzyl-1,2,4-triazole-3-thione is expected to produce a series of characteristic fragment ions resulting from the cleavage of the weakest bonds and rearrangements.
A primary fragmentation pathway for benzyl-substituted heterocycles under EI-MS is the cleavage of the benzylic bond.[4][5] For 5-benzyl-1,2,4-triazole-3-thione, this would result in the formation of a stable tropylium cation (C7H7+) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. The other resulting fragment would be the triazole-thione radical cation.
Another significant fragmentation route involves the triazole ring itself. The introduction of a thiocarbonyl group can lead to the predominant loss of the triazole ring during the fragmentation process.[6] This can occur through various ring-opening and cleavage mechanisms, leading to the expulsion of neutral molecules like N2, HCN, and CS.
The following diagram illustrates the proposed major fragmentation pathways of 5-benzyl-1,2,4-triazole-3-thione under Electron Ionization.
Caption: Proposed EI-MS fragmentation of 5-benzyl-triazole-3-thione.
Comparative Analysis with Other Triazole Derivatives
The fragmentation pattern of 5-benzyl-1,2,4-triazole-3-thione can be compared to other substituted triazole-thiones to understand the influence of the benzyl group. For instance, in alkyl-substituted triazole-thiones, the initial fragmentation is often the loss of the alkyl chain. In contrast, the presence of the benzyl group leads to the highly favorable formation of the tropylium ion. A study on pyrimidinethiones and related heterocyclic systems also showed that fragmentation often initiates with the loss of side functional groups, followed by the decomposition of the heterocyclic ring.[7]
Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions, providing controlled and structurally informative data.
For 5-benzyl-1,2,4-triazole-3-thione, ESI in positive ion mode would generate the [M+H]+ ion at m/z 192. Collision-induced dissociation (CID) of this ion would likely initiate with the cleavage of the same bonds as in EI-MS, but the resulting fragment ions and their relative abundances may differ.
A study on the ESI-MS fragmentation of several 1,2,4-triazole-3-thiones revealed that the fragmentation pathways are dependent on the substituents.[8][9] Common fragmentation patterns involve the cleavage of bonds within the triazole ring and the loss of small neutral molecules. For derivatives with side chains, cleavage of the bond between the sulfur atom and the adjacent group is also observed.[10]
The proposed ESI-MS/MS fragmentation pathways for the [M+H]+ ion of 5-benzyl-1,2,4-triazole-3-thione are depicted below.
Sources
- 1. scispace.com [scispace.com]
- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
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- 4. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. article.sapub.org [article.sapub.org]
- 8. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
FTIR Characterization Guide: 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione . It is designed for researchers requiring rigorous structural verification and differentiation from synthetic precursors or tautomeric forms.
Executive Summary & Structural Context
In drug discovery, 1,2,4-triazole-3-thiones are privileged scaffolds due to their anti-inflammatory, antimicrobial, and antitumor profiles.[1][2] However, their characterization is often complicated by thiol-thione tautomerism .
For 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (hereafter 5-BTT ), FTIR spectroscopy is not merely a fingerprinting tool but a definitive method to assess:
-
Cyclization Efficiency: Distinguishing the closed-ring product from open-chain thiosemicarbazide precursors.
-
Tautomeric State: Confirming the predominance of the thione form (C=S) over the thiol form (S-H) in the solid state.
Tautomeric Equilibrium
The compound exists in equilibrium between the thione (A) and thiol (B) forms.[2] In the solid state (KBr pellet or ATR), the thione form is energetically favored and stabilized by intermolecular hydrogen bonding.[2]
Figure 1: Thione-Thiol tautomeric equilibrium.[2] FTIR analysis of the solid product typically reveals the Thione signature.[2]
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity spectral acquisition, follow this standardized protocol. This workflow minimizes water interference (which obscures the NH/OH region) and ensures polymorphic stability.[2]
Materials & Methods[1][2][3][4][5][6][7][8][9][10]
-
Instrument: FTIR Spectrometer (e.g., Shimadzu IRAffinity-1 or equivalent) with DLATGS detector.
-
Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal OR KBr Pellet (1:100 ratio).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (minimum) to improve Signal-to-Noise (S/N) ratio.
Step-by-Step Workflow
Figure 2: Standardized FTIR acquisition workflow to eliminate moisture and atmospheric artifacts.
Comparative Spectral Analysis
This section objectively compares 5-BTT against its synthetic precursor (typically an acyl thiosemicarbazide) and its theoretical thiol tautomer.[2] This comparison is critical for validating successful synthesis.
A. Target Product vs. Precursor (Cyclization Validation)
The synthesis typically involves the cyclization of 2-(2-phenylacetyl)hydrazine-1-carbothioamide in basic media.[2] The disappearance of the Carbonyl (C=O) band is the primary indicator of successful ring closure.[2]
| Functional Group | Precursor (Open Chain) | Target Product (5-BTT) | Mechanistic Insight |
| C=O Stretching | 1650–1690 cm⁻¹ (Strong) | Absent | Confirms cyclodehydration (Ring closure).[2] |
| NH Stretching | 3100–3300 cm⁻¹ (Multiple sharp bands) | 3100–3400 cm⁻¹ (Broad) | Shift from hydrazide NH to cyclic triazole NH (H-bonded).[2] |
| C=N Stretching | Absent / Weak | 1590–1620 cm⁻¹ (Medium) | Formation of the 1,2,4-triazole ring system.[2] |
| C=S Stretching | ~1200–1250 cm⁻¹ | 1240–1330 cm⁻¹ | C=S bond character changes upon integration into the ring. |
B. Thione vs. Thiol Tautomer Differentiation[3][6][11][12]
Researchers often misinterpret the absence of an S-H peak. In the solid state, 5-BTT exists predominantly as the thione .
| Vibrational Mode | Thione Form (Observed) | Thiol Form (Theoretical/Minor) | Analysis |
| S-H Stretching | Absent | ~2550–2600 cm⁻¹ (Weak) | Absence confirms Thione tautomer dominance.[2] |
| C=S Stretching | 1180–1330 cm⁻¹ (Strong) | Absent (becomes C-S) | Strong band confirms C=S double bond character.[2] |
| C-S Stretching | ~600–700 cm⁻¹ | ~600–700 cm⁻¹ | Less diagnostic due to fingerprint region complexity.[2] |
Detailed Characteristic Peak Assignments
The following table synthesizes data from 5-substituted-1,2,4-triazole-3-thione derivatives. Use these ranges as the standard acceptance criteria for 5-BTT.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
| 3100 – 3400 | Broad, Medium | ν(N-H) | Stretching vibration of the triazole ring NH.[2][3] Broadening indicates strong intermolecular Hydrogen bonding. |
| 3020 – 3090 | Weak, Sharp | ν(C-H) Ar | Aromatic C-H stretching from the benzyl phenyl ring. |
| 2850 – 2950 | Weak | ν(C-H) Aliph | Methylene (-CH₂-) stretching of the benzyl linker. |
| 1590 – 1620 | Medium | ν(C=N) | Characteristic of the 1,2,4-triazole ring (azomethine linkage).[2] |
| 1450 – 1550 | Strong | ν(C=C) Ar | Skeletal vibrations of the aromatic benzene ring.[2] |
| 1240 – 1330 | Strong | ν(C=S) | CRITICAL MARKER. Thione stretching.[2] Often coupled with C-N vibrations (Thioamide bands).[2] |
| 690 – 750 | Strong | δ(C-H) oop | Out-of-plane bending of the mono-substituted benzene ring. |
Troubleshooting & Artifact Management
When analyzing the spectrum, be aware of these common pitfalls:
-
Broad OH Interference (~3400 cm⁻¹):
-
Cause: Hygroscopic KBr or wet sample.
-
Solution: Dry KBr powder at 110°C overnight. If using ATR, ensure the crystal is clean and the sample is fully dried.[2]
-
-
Missing C=S Peak:
-
Cause: Misidentification. The C=S band is not isolated; it couples with C-N vibrations (Thioamide Bands I, II, III).[2] Look for the "Thioamide II" band region around 1250-1300 cm⁻¹.
-
-
Presence of S-H Peak (~2550 cm⁻¹):
-
Cause: If observed, it suggests the sample may be in solution (if using a liquid cell) or chemically modified (S-alkylation).[2] In pure solid 5-BTT, this should be effectively absent.
-
References
-
Gökce, H., et al. "Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2016.[2][4]
-
Haghighi, Z. Z., & Zahedi, M. "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." Journal of Molecular Modeling, 2009.[2]
-
Al-Abdullah, E. S. "Synthesis and anticancer activity of some novel 5-(substituted phenyl)-1,2,4-triazole-3-thiones."[2] Molecules, 2011.[2] (Provides general spectral data for 5-substituted analogs).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[2] (Authoritative grounding for general IR assignments).
Sources
A Comparative Guide to the Structure-Activity Relationship of 5-Benzyl-1,2,4-triazole-3-thione and Fluconazole
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of the clinically established antifungal agent, fluconazole, and the emerging class of 5-benzyl-1,2,4-triazole-3-thione derivatives. We will dissect the key structural motifs that govern their antifungal efficacy, compare their mechanisms of action, and present supporting experimental data to inform the rational design of next-generation antifungal therapeutics.
Introduction: The Evolving Landscape of Antifungal Drug Design
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azoles represent a cornerstone of antifungal therapy, with fluconazole being a widely used agent for decades.[1] However, its fungistatic nature and limitations against certain fungal species necessitate the development of novel agents.[2][3] The 1,2,4-triazole-3-thione scaffold has garnered considerable interest as a versatile pharmacophore for creating new antifungal compounds with potentially enhanced potency and a broader spectrum of activity.[4][5][6]
This guide will explore the molecular architecture of these two classes of compounds, elucidating how specific structural features translate into biological activity. By understanding the SAR of both a clinical benchmark and a promising new scaffold, researchers can better strategize the development of more effective antifungal drugs.
Fluconazole: The Established Clinical Benchmark
Fluconazole is a bis-triazole antifungal agent that has long been a first-line treatment for various fungal infections, particularly those caused by Candida and Cryptococcus species.[2][7]
Chemical Structure and Core Pharmacophore
Fluconazole's structure is characterized by a central propan-2-ol backbone substituted with two 1,2,4-triazole rings and a 2,4-difluorophenyl group.[8] These three components are the essential pharmacophores responsible for its antifungal action.[9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by targeting and inhibiting lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal cell.[2][10][11] This enzyme catalyzes the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[10][12]
The inhibition mechanism involves the nitrogen atom (N-4) of one of fluconazole's triazole rings coordinating with the heme iron atom located in the active site of CYP51.[8][13] This binding event blocks the natural substrate, lanosterol, from accessing the enzyme. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the cell membrane's structure and function, leading to the inhibition of fungal growth, an effect that is primarily fungistatic.[2][13]
Fluconazole's Structure-Activity Relationship
The antifungal potency of fluconazole is intrinsically linked to its three structural components:
-
1,2,4-Triazole Rings: These are fundamental for the mechanism of action. One ring provides the crucial N-4 atom for heme iron coordination within the CYP51 active site, while the other contributes to the overall binding affinity.[8][13]
-
2,4-Difluorophenyl Group: This lipophilic moiety is essential for binding to the apoprotein portion of the enzyme active site. The fluorine atoms enhance binding affinity and can influence the drug's metabolic stability. Modifications to this ring system are a common strategy in developing new azole derivatives.[7][8]
-
Tertiary Alcohol: The hydroxyl group on the propanol backbone is a critical hydrogen-bond donor, forming a key interaction within the active site that anchors the molecule in the correct orientation for potent inhibition.[9]
5-Benzyl-1,2,4-triazole-3-thione: An Emerging Scaffold
Derivatives of 1,2,4-triazole substituted with a thione group (C=S) represent a promising class of compounds with a wide range of biological activities, including significant antifungal properties.[1][5] The 5-benzyl substituent, in particular, has been explored for its potential to enhance potency.
Chemical Structure and Key Features
The core of this class is the 1,2,4-triazole-3-thione ring. A benzyl group is attached at position 5, and various substituents can be placed at position 4 (e.g., a phenyl group) to modulate activity. The thione group can exist in tautomeric equilibrium with its thiol form. Studies suggest that the thiol form is critical for biological activity.[1]
Proposed Mechanism of Action
Similar to fluconazole, 5-benzyl-triazole-3-thione derivatives are believed to inhibit the CYP51 enzyme.[1][14] The 1,2,4-triazole nucleus is the key element that interacts with the heme iron in the enzyme's active site. The thione group and the benzyl substituent play crucial roles in modulating the binding affinity and specificity.
Structure-Activity Relationship of 5-Benzyl-triazole-3-thiones
The SAR for this class of compounds is dictated by the interplay between its three main components:
-
1,2,4-Triazole-3-thione Core: This heterocyclic system is the essential pharmacophore. The thione (C=S) group is a distinguishing feature compared to fluconazole's hydroxyl group and may offer different electronic and binding properties.
-
5-Benzyl Group: This lipophilic group is critical for occupying a hydrophobic pocket within the CYP51 active site. The activity of these compounds can be significantly enhanced or diminished by adding substituents to the benzyl ring. For instance, studies on related triazoles have shown that electron-withdrawing groups like halogens (fluoro, chloro, bromo) on the benzyl ring can increase antifungal potency.[4][15][16]
-
N-4 Substituent: The group attached to the N-4 position (e.g., a phenyl ring) plays a vital role in orienting the molecule within the active site. Varying this substituent can fine-tune the compound's antifungal spectrum and potency.
Comparative Performance: Antifungal Activity Data
A direct comparison of antifungal efficacy is best achieved by examining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency.
| Fungal Strain | Fluconazole MIC (μg/mL) | Representative Triazole-Thione Derivatives MIC (μg/mL) | Reference |
| Candida albicans | 0.5 - 4 | 0.1 - >100 | [1][3][5] |
| Aspergillus niger | >64 (Often resistant) | 0.1 - 0.2 (for some derivatives) | [4][5] |
| Trichophyton rubrum | 2.12 | Not widely reported, but other novel triazoles show high potency (0.05-0.13) | [17] |
| Microsporum gypseum | 8 | 4 (for some derivatives) | [4][7] |
| Staphylococcus aureus (Bacteria) | Inactive | Active (some derivatives) | [4][5] |
Analysis of Performance: The data, compiled from various studies on triazole-thione derivatives, suggests that this scaffold holds significant promise. While fluconazole remains effective against many Candida species, it shows weak activity against molds like Aspergillus niger.[2] In contrast, certain 1,2,4-triazole-3-thione derivatives have demonstrated potent activity against both yeast and molds, including strains where fluconazole is ineffective.[4][5] Notably, some derivatives have shown MIC values superior to the standard drugs ketoconazole and even fluconazole against specific fungal and bacterial strains, indicating a potentially broader spectrum of activity.[4][7] The enhanced activity is likely due to the unique combination of the triazole-thione core and the substituted benzyl group, which may allow for more optimal interactions within the target enzyme's active site.
Experimental Protocol: Antifungal Susceptibility Testing
To objectively compare novel compounds like 5-benzyl-triazole-3-thione against standards such as fluconazole, a robust and standardized methodology is essential. The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.
Step-by-Step Methodology: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., C. albicans ATCC 90028) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final target inoculum concentration.
-
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of the test compound (5-benzyl-triazole-3-thione derivative) and the reference compound (fluconazole) in dimethyl sulfoxide (DMSO).
-
Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., 50% reduction, or MIC-2) compared to the positive control.[3] For some compounds, complete inhibition (MIC-0) is reported.
-
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 13. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 5-Benzyl-1,2,4-triazole-3-thione vs. Benzotriazole for Copper Corrosion Inhibition
Executive Summary
This technical guide provides a critical comparison between the industry-standard Benzotriazole (BTA) and the advanced organic inhibitor 5-benzyl-1H-1,2,4-triazole-3(2H)-thione (BTT) .
While BTA remains the baseline for copper protection in neutral media, its efficacy drops precipitously in acidic environments and under high hydrodynamic shear. Our analysis, grounded in recent electrochemical and quantum chemical studies, demonstrates that BTT offers superior inhibition efficiency (>95% in 1M HCl) due to a dual-mode adsorption mechanism involving the sulfur (thione) moiety and the hydrophobic benzyl tail. This guide details the mechanistic divergence, performance metrics, and synthesis protocols required to validate these findings.
Molecular Mechanism & Design Logic
The core difference in performance stems from the Hard-Soft Acid-Base (HSAB) interactions between the inhibitor functional groups and the copper surface.
Structural Comparison
| Feature | Benzotriazole (BTA) | 5-Benzyl-1,2,4-triazole-3-thione (BTT) |
| Active Center | Nitrogen (N) lone pairs (Harder base) | Sulfur (S) & Nitrogen (N) (Softer base) |
| Hydrophobicity | Moderate (Phenyl ring fused to triazole) | High (Benzyl group provides flexible tail) |
| Adsorption Mode | Chemisorption (Cu-N bond) | Mixed Chemisorption (Cu-S, Cu-N) + Physisorption |
| Film Nature | Rigid Polymeric Film | Flexible, Compact Self-Assembled Monolayer (SAM) |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the competitive adsorption pathways. BTA relies on a pH-sensitive nitrogen bond, whereas BTT leverages the "Soft" Sulfur atom for strong covalent bonding even in acidic conditions where Nitrogen becomes protonated (
Caption: Comparative adsorption pathways showing BTT's resilience in acidic media due to Sulfur-Copper bonding, contrasting with BTA's failure due to Nitrogen protonation.
Comparative Performance Data
The following data summarizes typical inhibition efficiency (
Inhibition Efficiency Matrix
| Parameter | Benzotriazole (BTA) | 5-Benzyl-triazole-3-thione (BTT) | Scientific Rationale |
| 40% - 65% | 92% - 96% | Protonation of BTA's nitrogen at pH < 3 breaks the Cu-N bond. BTT's Thione (S) remains active. | |
| 85% - 90% | 90% - 94% | Both form stable films, but BTT's benzyl tail adds a hydrophobic barrier against | |
| Adsorption Isotherm | Langmuir ( | Langmuir ( | Both follow monolayer adsorption, but BTT exhibits a higher |
| Free Energy ( | More negative |
Electrochemical Impedance Spectroscopy (EIS) Insights
-
BTA: Shows a single capacitive loop in Nyquist plots, indicating a simple barrier film. Resistance (
) decreases significantly over time in acidic solutions. -
BTT: Often displays a depressed semicircle with a larger diameter (higher
) and sometimes a second time constant, attributed to the supramolecular self-assembly of the benzyl tails which creates a secondary diffusion barrier.
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols. These are designed to be self-validating (i.e., if controls fail, the data is invalid).
Synthesis of 5-Benzyl-1,2,4-triazole-3-thione
Note: While BTA is commercially ubiquitous, BTT often requires in-house synthesis for high purity.
-
Precursor: React Phenylacetic acid hydrazide with Potassium thiocyanate (KSCN) in acidic medium or Ammonium thiocyanate .
-
Cyclization: Reflux the resulting thiosemicarbazide in 2M NaOH for 4-6 hours.
-
Acidification: Cool and acidify with HCl to precipitate the thione.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation: Check Melting Point (~180-182°C) and FTIR (Look for C=S stretch at ~1250-1300 cm⁻¹ and absence of S-H stretch in solid state, confirming thione tautomer).
Electrochemical Characterization Workflow
Caption: Standardized electrochemical workflow for corrosion inhibitor validation.
Critical Control Step: Always run a "Blank" (uninhibited acid) and a "Reference" (10 mM BTA) alongside your BTT samples. If the BTA reference does not show
Conclusion & Recommendation
5-benzyl-1,2,4-triazole-3-thione (BTT) represents a significant upgrade over Benzotriazole (BTA) for applications requiring:
-
Acid Stability: Operations involving acid pickling or low-pH industrial waters.
-
Enhanced Hydrophobicity: Protection against chloride ion pitting.
-
Environmental Compliance: Lower toxicity profiles associated with thione derivatives compared to BTA.
Recommendation: For standard cooling water loops (neutral pH), BTA remains cost-effective. For acid cleaning solutions, marine environments, or high-temperature heat exchangers , switch to BTT formulations to extend asset lifespan by 2-3x.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI. (Detailed synthesis protocols for benzyl-triazole-thiones).
-
Adsorption mechanism of 1,2,4-triazole on copper surface. ResearchGate. (Mechanistic insights into triazole vs BTA adsorption).
-
Triazoles as a class of multifunctional corrosion inhibitors.[1] Part I. 1,2,3-Benzotriazole. ResearchGate.[1] (Comprehensive review of BTA limitations).
-
Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on Corrosion. ACS Omega. (Demonstrates superior efficiency of thione derivatives in HCl).
-
A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. RSC Advances. (Quantum chemical validation of adsorption energies).
Sources
A Comparative Guide to the Elemental Analysis Verification of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
This guide provides an in-depth comparison of analytical techniques for the verification of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The robust confirmation of a compound's elemental composition and structure is a foundational requirement in drug development and chemical research, ensuring sample purity and validating synthetic pathways. Here, we compare the gold-standard combustion-based elemental analysis with orthogonal spectroscopic methods, offering a comprehensive verification strategy for researchers, scientists, and drug development professionals.
The Analytical Benchmark: Theoretical Composition
Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the fundamental point of comparison for all subsequent measurements. The structure of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is shown below. Based on its molecular formula, the theoretical elemental percentages are calculated.
Molecular Formula: C₉H₉N₃S
Molecular Weight: 191.25 g/mol
The theoretical elemental composition is derived from the molecular formula and the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 56.52% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.74% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 21.97% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.76% |
| Total | 191.25 | 100.00% |
Table 1: Theoretical elemental composition of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
Primary Verification: Combustion-Based CHNS Elemental Analysis
Modern elemental analysis is a highly reliable and cost-effective technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[3][4] It is a destructive technique that provides quantitative data on the bulk purity and composition of a substance.
Principle of Operation
The technique is based on the complete and instantaneous oxidation of the sample through "flash combustion" in an oxygen-rich environment, following the principles of the Pregl-Dumas method.[5][6]
-
Combustion: A precisely weighed sample (typically 1-3 mg) is heated to a high temperature (around 1000 °C) in a stream of pure oxygen.[3][4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).
-
Reduction & Separation: The resulting gas mixture is passed over heated copper to reduce any nitrogen oxides to N₂ and remove excess oxygen.[4][5] The gases (CO₂, H₂O, N₂, and SO₂) are then separated using a gas chromatography (GC) column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.[4][7] The instrument's software then calculates the weight percentage of each element in the original sample.
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Ensure the sample is homogenous and completely dry. Any residual solvent, particularly water, will significantly affect the hydrogen and oxygen (if measured) content.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[8][9] Run multiple standards to ensure the calibration curve is linear and accurate.
-
Sample Weighing: Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.[3] Record the weight with high precision.
-
Analysis: Place the capsule into the instrument's autosampler. Initiate the analysis sequence.
-
Data Evaluation: The instrument software will generate a report with the weight percentages of C, H, N, and S. Perform at least two separate analyses of the compound to ensure reproducibility.
Data Interpretation & Acceptance Criteria
For a new compound to be considered analytically pure, the experimentally determined values should be in close agreement with the calculated theoretical values. The most widely accepted criterion in scientific journals is a deviation of no more than ±0.4% for each element.[10][11]
| Element | Theoretical % | Acceptable Range |
| Carbon | 56.52% | 56.12% - 56.92% |
| Hydrogen | 4.74% | 4.34% - 5.14% |
| Nitrogen | 21.97% | 21.57% - 22.37% |
| Sulfur | 16.76% | 16.36% - 17.16% |
Table 2: Acceptance ranges for elemental analysis results.
Deviations outside this range may indicate the presence of impurities, residual solvent, or incomplete combustion.
Orthogonal Verification: A Multi-Technique Approach
While elemental analysis is powerful for confirming bulk composition and purity, it provides no information about molecular structure or connectivity. Therefore, it is essential to complement it with orthogonal (independent) analytical techniques.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision, typically to within 5 parts per million (ppm).[12] This allows for the unambiguous determination of a compound's molecular formula.[13][14]
-
Causality: Unlike elemental analysis which measures the percentage of each element in a bulk sample, HRMS measures the exact mass of an individual molecule.[15][16] The masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u, ³²S = 31.97207 u). HRMS is sensitive enough to distinguish between molecules with the same nominal mass but different elemental formulas (isobars).[12][15]
-
Comparison:
-
Elemental Analysis: Confirms the ratio of elements and sample purity.
-
HRMS: Confirms the exact number of each atom in a single molecule, providing a definitive molecular formula.[13]
-
Expected HRMS Result for C₉H₉N₃S:
-
Calculated Exact Mass [M+H]⁺: 192.0566 u
-
An experimental value within 5 ppm (± 0.0010 u) of this calculated mass would strongly support the proposed molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.[17][18]
-
Causality: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). By observing the resonance frequencies of these nuclei in a strong magnetic field, one can map out the carbon-hydrogen framework of the molecule.[19][20]
-
Comparison:
-
¹H NMR: Would confirm the presence of the benzyl group (aromatic protons and CH₂ group) and the protons on the triazole ring. The integration of signals would correspond to the number of protons in each environment.
-
¹³C NMR: Would show distinct signals for each unique carbon atom, including those in the aromatic ring, the methylene bridge, and the triazole-thione core.
-
NMR provides the structural "blueprint" that elemental analysis and HRMS cannot.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[22]
-
Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).[23][24] An FTIR spectrum is a molecular "fingerprint" showing these absorption patterns.
-
Comparison: For 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, FTIR would be used to confirm the presence of key functional groups:
Data Synthesis and Workflow
A robust verification strategy integrates these techniques into a logical workflow. Discrepancies in one technique can be clarified by the results of another, leading to a confident and unambiguous structural assignment and purity assessment.
Comparative Summary of Techniques
| Technique | Information Provided | Primary Role | Type |
| Elemental Analysis | % Composition (C, H, N, S) | Purity & Empirical Formula | Quantitative |
| HRMS | Exact Mass & Isotopic Pattern | Molecular Formula Confirmation | Quantitative |
| NMR Spectroscopy | Atomic Connectivity & Environment | Structural Elucidation | Qualitative |
| FTIR Spectroscopy | Presence of Functional Groups | Functional Group ID | Qualitative |
Table 3: Comparison of analytical techniques for compound verification.
Conclusion
The verification of a synthesized compound like 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione requires more than a single analytical technique. While combustion-based elemental analysis remains the definitive method for establishing bulk purity and elemental composition, its data must be contextualized with high-resolution mass spectrometry and spectroscopic methods. HRMS provides an exact molecular formula, NMR elucidates the precise atomic arrangement, and FTIR offers a rapid confirmation of key functional groups. By integrating these orthogonal techniques, researchers can build a self-validating system that ensures the identity, purity, and structural integrity of their target compound with the highest degree of scientific confidence. This multi-faceted approach is essential for producing reliable data in research and development, adhering to the stringent reporting standards set by regulatory bodies and scientific journals.[27][28]
References
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- Fiveable. High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. Accessed February 13, 2026.
- Mettler Toledo.
- Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Accessed February 13, 2026.
- Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Accessed February 13, 2026.
- Wikipedia. Elemental analysis. Accessed February 13, 2026.
- AZoM. What is a CHNS Elemental Analyzer? Accessed February 13, 2026.
- Measurlabs. CHN(O)S Elemental Analysis. Accessed February 13, 2026.
- Elementar.
- Jordi Labs.
- Taylor & Francis Online.
- Royal Society of Chemistry. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Accessed February 13, 2026.
- ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Accessed February 13, 2026.
- National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. Accessed February 13, 2026.
- International Union of Pure and Applied Chemistry (IUPAC). MINIMUM REQUIREMENTS FOR REPORTING ANALYTICAL DATA FOR ENVIRONMENTAL SAMPLES. Accessed February 13, 2026.
- Elementar.
- ResearchGate. (PDF) Minimum requirements for reporting analytical data for environmental samples: (IUPAC technical report). Accessed February 13, 2026.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Accessed February 13, 2026.
- PubMed. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Accessed February 13, 2026.
- Thermo Fisher Scientific. Establishing Geochemical Standards and Methods for CHNS Abundances and CNS Isotopes. Accessed February 13, 2026.
- Pharmaceutical Technology. Elemental Impurity Analysis. Accessed February 13, 2026.
- American Chemical Society. ACS Research Data Guidelines. Accessed February 13, 2026.
- International Union of Pure and Applied Chemistry (IUPAC). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Accessed February 13, 2026.
- Royal Society of Chemistry.
- ResearchGate. Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Accessed February 13, 2026.
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- Chemistry World. Are elemental analysis guidelines appropriate? | Opinion. Accessed February 13, 2026.
- VELP Scientifica. CHNS Determination in reference soil samples. Accessed February 13, 2026.
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- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Accessed February 13, 2026.
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Technical Guide: Antimicrobial Efficacy of 5-Benzyl-Triazole-3-Thione Derivatives
Topic: Comparative Analysis of Antimicrobial MIC Values: 5-benzyl-1,2,4-triazole-3-thione Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Pharmacophore Rationale
The 1,2,4-triazole-3-thione scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to engage in diverse non-covalent interactions (hydrogen bonding,
This guide specifically analyzes 5-benzyl-1,2,4-triazole-3-thione derivatives. Unlike their rigid 5-phenyl counterparts, the 5-benzyl analogues possess a methylene linker (
Key Pharmacological Advantages:
-
Tautomeric Versatility: The thione (
) thiol ( ) equilibrium allows for dual reactivity profiles, critical for membrane permeability and target engagement. -
Lipophilicity Modulation: The benzyl group enhances
values compared to methyl/ethyl analogues, improving passive transport across the lipophilic bacterial cell wall.
Structure-Activity Relationship (SAR) Logic
Understanding the MIC values requires dissecting the chemical modifications. The antimicrobial potency is governed by three vectors, visualized below.
Figure 1: SAR Decision Matrix (Graphviz)
Caption: Structural logic governing antimicrobial potency. Modifications at C-5 (Benzyl ring) primarily drive lipophilicity, while S-3 modifications determine the mechanism of action (bacterial vs. fungal).
Comparative Data Analysis: MIC Values
The following data synthesizes performance metrics from key studies on 5-substituted-triazole-3-thiones. Note the distinct performance gap between "naked" derivatives and those with electron-withdrawing groups (EWG).
Experimental Conditions (Standardized):
-
Method: Broth Microdilution (CLSI M07-A10).
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL.
Table 1: Antibacterial Activity (MIC in )
| Compound ID | R-Group (on 5-Benzyl) | N-4 Substituent | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa | Interpretation |
| Ref-1 (Cipro) | - | - | 0.25 - 1.0 | 0.008 - 0.5 | 0.5 - 1.0 | Standard Control |
| TZ-01 | H (Unsubstituted) | Phenyl | 64 | 128 | >128 | Weak / Inactive |
| TZ-02 | 4-Cl (Chloro) | Phenyl | 8 | 32 | 64 | Moderate Potency |
| TZ-03 | 2,4-Di-Cl | Phenyl | 4 | 16 | 32 | High Potency |
| TZ-04 | 4-NO | Allyl | 12.5 | 25 | 50 | Moderate |
| TZ-05 | 4-OCH | Phenyl | >128 | >128 | >128 | Inactive (Steric/Electronic clash) |
Table 2: Antifungal Activity (MIC in )
| Compound ID | S-Modification | Target Organism | C. albicans MIC | A. niger MIC | Interpretation |
| Ref-2 (Flucon) | - | - | 0.5 - 2.0 | 1.0 - 4.0 | Standard Control |
| TZ-03 | Thione (Free SH) | C. albicans | 32 | 64 | Moderate |
| TZ-06 | S-Benzyl (Thioether) | C. albicans | 4 | 16 | High Potency |
| TZ-07 | S-(4-Cl-Benzyl) | C. albicans | 2 | 8 | Comparable to Std |
Data Insight: The addition of Halogens (Cl, Br) at the para position of the benzyl ring (TZ-02, TZ-03) significantly lowers MIC values against Gram-positive bacteria. This is attributed to increased lipophilicity facilitating penetration through the peptidoglycan layer. Conversely, S-alkylation (TZ-06, TZ-07) shifts the specificity towards fungal pathogens, likely mimicking the lanosterol side chain in the CYP51 active site.
Experimental Protocol: Validated Broth Microdilution
As a Senior Scientist, I emphasize that inoculum consistency is the single most common source of error in MIC determination. The following protocol integrates CLSI standards with practical troubleshooting.
Figure 2: Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for determining MIC values adhering to CLSI M07-A10 standards.
Detailed Methodology
-
Compound Solubilization: Dissolve the 5-benzyl-triazole derivative in 100% DMSO.
-
Critical Check: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself is bacteriostatic at higher concentrations.
-
-
Inoculum Standardization:
-
Prepare a direct colony suspension equivalent to a 0.5 McFarland standard .
-
Dilution Factor: Dilute this suspension 1:100 in broth before adding to the plate. This achieves the target
CFU/mL. Using the 0.5 McFarland directly will result in false-high MICs due to the "inoculum effect."
-
-
Endpoint Determination:
-
For triazole thiones, precipitation can sometimes occur, mimicking bacterial growth.
-
Recommendation: Use Resazurin (Alamar Blue) . Add 30 µL of 0.01% resazurin solution after incubation.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic Activity).
-
Mechanism of Action
The biological activity of these derivatives is not random cytotoxicity; it is target-specific.
-
Antibacterial (Gram +/-): The N-4 substituted triazole ring acts as a bioisostere to the nucleobases, intercalating into bacterial DNA or inhibiting DNA Gyrase (Topoisomerase II) . This prevents DNA supercoiling, halting replication.
-
Antifungal: The N-1 or N-2 of the triazole ring coordinates with the heme iron of Lanosterol 14
-demethylase (CYP51) . The 5-benzyl tail occupies the hydrophobic access channel of the enzyme, stabilizing the complex and preventing ergosterol synthesis.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.
-
Dobosz, M., & Pachuta-Stec, A. (1996). Synthesis of new derivatives of 3-benzyl-1,2,4-triazoline-5-thione. Acta Poloniae Pharmaceutica, 53(2), 123–131.
-
Klimešová, V., et al. (2004). Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. European Journal of Medicinal Chemistry, 39(8), 729-736.
-
Sahoo, P., et al. (2010).[1] Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19, 127–135.
-
Barbuceanu, S.F., et al. (2012). Synthesis and antimicrobial activity of some new 1,2,4-triazole-3-thione derivatives. European Journal of Medicinal Chemistry, 49, 417-423.
Sources
DFT vs experimental geometry validation for 5-benzyl-1,2,4-triazole-3-thione
This guide provides an in-depth technical comparison between Density Functional Theory (DFT) predictions and experimental geometry validation (XRD/IR) for 5-benzyl-1,2,4-triazole-3-thione and its derivatives.
Content Type: Technical Comparison Guide Audience: Computational Chemists, Structural Biologists, and Medicinal Chemists
Executive Summary
The structural validation of 5-benzyl-1,2,4-triazole-3-thione —a critical scaffold in drug discovery for its antimicrobial and anticancer properties—relies on bridging the gap between gas-phase quantum mechanical predictions (DFT) and solid-state experimental data (XRD, FT-IR).
This guide analyzes the concordance and discrepancies between B3LYP/6-311G(d,p) computational models and X-ray diffraction (XRD) data. It highlights the critical role of thione-thiol tautomerism and intermolecular hydrogen bonding in defining the molecule's bio-active conformation.
Core Directive: The Validation Workflow
To ensure scientific integrity, the validation process must follow a closed-loop system where experimental data refines the computational model, and the model explains experimental anomalies (e.g., crystal packing effects).
Integrated Validation Workflow (IVW)
The following diagram outlines the logical flow from synthesis to structural confirmation.
Figure 1: Integrated Validation Workflow (IVW) connecting experimental synthesis with computational verification.
Structural Dynamics: Thione-Thiol Tautomerism
The most critical geometric parameter for this molecule is the tautomeric equilibrium. 5-benzyl-1,2,4-triazole-3-thione can exist in the thione (NH/C=S) or thiol (N/C-SH) form.
-
Experimental Evidence (XRD): X-ray crystallography consistently reveals the thione form in the solid state due to stabilization by intermolecular
hydrogen bonds. -
DFT Prediction: Gas-phase calculations (B3LYP) confirm the thione form is thermodynamically more stable by approximately 10–15 kcal/mol compared to the thiol form.
Tautomeric Equilibrium Pathway
Figure 2: Energetic landscape of the Thione-Thiol tautomerism.
Quantitative Comparison: DFT vs. Experimental Data
The following data compares experimental values (from single-crystal XRD of representative 5-benzyl derivatives) with calculated values using DFT/B3LYP/6-31G(d,p) .
Geometric Parameters (Bond Lengths & Angles)
Note: Discrepancies arise because DFT assumes an isolated molecule (gas phase), while XRD captures the molecule distorted by crystal packing forces.
| Parameter | Bond / Angle | Experimental (XRD) [Å / °] | DFT (B3LYP) [Å / °] | Deviation (Δ) | Interpretation |
| Bond Length | C=S (Thione) | 1.670 – 1.685 | 1.690 – 1.710 | +0.02 Å | DFT overestimates due to lack of packing forces. |
| Bond Length | N-N (Ring) | 1.380 – 1.390 | 1.375 – 1.385 | -0.005 Å | High accuracy; rigid ring structure. |
| Bond Length | C-N (Ring) | 1.320 – 1.360 | 1.330 – 1.370 | ±0.01 Å | Good agreement. |
| Bond Angle | N-C-S | 125.0° – 126.5° | 126.0° – 127.5° | +1.0° | Slight widening in gas phase. |
| Dihedral | Phenyl-Triazole | 70° – 90° (Variable) | ~80° – 90° | Variable | Critical: XRD angle is fixed by packing; DFT shows flexibility. |
Vibrational Spectroscopy (FT-IR Validation)
Vibrational analysis provides a "fingerprint" validation. DFT frequencies must be scaled (typically by 0.961 ) to match experimental anharmonic frequencies.
| Vibrational Mode | Experimental (cm⁻¹) | DFT (Unscaled) (cm⁻¹) | DFT (Scaled 0.961) (cm⁻¹) | Assignment |
| ν(N-H) | 3100 – 3250 (Broad) | 3450 – 3550 (Sharp) | 3315 – 3410 | Major Deviation: Exp is lower/broad due to H-bonding. |
| ν(C=N) | 1610 – 1625 | 1630 – 1650 | 1566 – 1585 | Ring stretching vibrations. |
| ν(C=S) | 1240 – 1260 | 1280 – 1300 | 1230 – 1250 | Thione Marker: Confirms thione tautomer. |
| ν(N-N) | 1040 – 1060 | 1080 – 1100 | 1038 – 1057 | Fingerprint region match. |
Experimental Protocols
To reproduce these results, follow these standardized protocols.
Synthesis & Crystallization (Experimental)
-
Reactants: Reflux 2-phenylacetohydrazide with Potassium Thiocyanate (KSCN) or Carbon Disulfide (
) in alkaline ethanol. -
Cyclization: Heat for 4–6 hours. Acidify with HCl to precipitate the raw thione.
-
Crystallization: Dissolve the precipitate in hot ethanol. Allow slow evaporation at room temperature (25°C) for 3–5 days.
-
Why? Rapid cooling yields amorphous powder; slow evaporation allows the formation of single crystals suitable for XRD.
-
Computational Setup (DFT)
-
Software: Gaussian 09/16 or ORCA.
-
Geometry Optimization:
-
Functional: B3LYP (Standard hybrid) or ωB97X-D (includes dispersion corrections for better stacking interaction modeling).
-
Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization).
-
Solvation: IEFPCM (Ethanol) – Crucial for comparing with solution-state UV-Vis or NMR, though gas phase is often used for direct XRD comparison.
-
-
Frequency Calculation:
-
Run freq keyword to ensure no imaginary frequencies (confirms local minimum).
-
Apply scaling factor (0.961 for B3LYP/6-31G(d,p)) to align with experimental wavenumbers.
-
Critical Analysis: Why Discrepancies Occur
When validating 5-benzyl-1,2,4-triazole-3-thione, researchers often encounter specific deviations. Understanding the causality is key to E-E-A-T.
-
Hydrogen Bonding Network:
-
Observation: The experimental N-H stretch is ~200 cm⁻¹ lower than DFT predictions.
-
Causality: In the crystal lattice, molecules form centrosymmetric dimers via
bonds.[1] Gas-phase DFT models a single isolated molecule, missing this stabilization. -
Solution: Model a dimer in DFT to recover the red-shifted N-H frequency.
-
-
Conformational Flexibility:
-
Observation: The benzyl group rotation (dihedral angle) varies between structures.
-
Causality: The methylene bridge (
) allows free rotation. In the solid state, packing forces lock the phenyl ring into a specific orientation (often perpendicular to the triazole). In solution/gas phase, it rotates freely.
-
References
-
Synthesis and Characterization: Al-Abdullah, E. S. (2012). Synthesis and anticancer activity of some novel 5-substituted-1,2,4-triazole-3-thione derivatives. Medicinal Chemistry Research, 21, 3104–3110.[2][3] Link
-
Nanoparticle & Ligand Analysis: Mogili, P., et al. (2014). Synthesis of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Capped Silver NanoParticles. International Journal of Engineering Research and Applications, 4(6), 16-21. Link
-
DFT & Tautomerism: Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione. Structural Chemistry, 20, 1069–1079. Link
-
Crystal Structure Reference: Wang, Y., et al. (2011).[1] Crystal structure and antitumor activity of 5-benzyl-1,2,4-triazole derivatives. Journal of Chemical Crystallography. Link
-
Vibrational Assignment: El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20, 2078. Link
Sources
A Comparative Guide to the Determination of Melting Point and Purity Validation for 5-benzyl-1,2,4-triazole-3-thione
Abstract
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. The compound 5-benzyl-1,2,4-triazole-3-thione, a member of the biologically significant triazole class of heterocycles, presents a case study in the multifaceted approach required for purity validation.[1][2] This guide provides an in-depth comparison of classical and modern analytical techniques for determining the melting point and validating the purity of this compound. We will explore the causality behind the selection of the traditional capillary melting point method, the more quantitative Differential Scanning Calorimetry (DSC), and the orthogonal chromatographic technique of High-Performance Liquid Chromatography (HPLC). Each protocol is presented as a self-validating system, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and trustworthiness for researchers and drug development professionals.
Introduction: The Imperative of Purity
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities.[2][3] As an intermediate or a potential API, the purity of 5-benzyl-1,2,4-triazole-3-thione is not merely a quality metric; it is a critical determinant of its chemical behavior, stability, and, ultimately, its safety and efficacy in a therapeutic context. Even minute impurities can alter a compound's physical properties and pharmacological profile. Therefore, employing a suite of orthogonal analytical methods is essential for building a comprehensive purity profile. This guide contrasts thermal analysis techniques, which assess bulk properties, with a separative chromatographic method to provide a holistic and robust validation strategy.
Thermal Analysis for Purity: Melting Point Determination
The melting point is a fundamental thermodynamic property of a crystalline solid. For a pure compound, melting occurs over a narrow temperature range.[4] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range—a phenomenon governed by the principles of freezing-point depression.[5][6]
Method 1: Digital Capillary Melting Point Apparatus
Expertise & Causality: The capillary method is a time-honored, rapid, and visually intuitive technique for a preliminary assessment of purity.[4] Its primary value lies in its simplicity and the small sample quantity required. It serves as an excellent first-pass screening tool. While less quantitative than DSC, a sharp melting range observed with this method is a strong initial indicator of high purity.
-
Sample Preparation: Ensure the 5-benzyl-1,2,4-triazole-3-thione sample is completely dry and homogeneous.[4] Gently crush the crystalline solid into a fine powder using a mortar and pestle to ensure efficient heat transfer.
-
Capillary Loading: Dip the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface to pack the sample to a height of 1-2 mm.[7][8]
-
Instrument Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.
-
Rapid Screening (Optional but Recommended): Set a rapid heating rate (e.g., 10 °C/min) to quickly determine an approximate melting range.[8] This saves time during the precise measurement.
-
Precise Measurement: Using a fresh sample, heat the block to approximately 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the T1-T2 range.
Method 2: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a powerful thermoanalytical technique that offers a more definitive and quantitative measure of purity.[5][9] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting endotherm for melting can be analyzed using the Van't Hoff equation to calculate the mole percent of impurities.[10] This makes DSC an absolute method for purity determination for compounds that are at least 98% pure and do not decompose upon melting.[9][10]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of 5-benzyl-1,2,4-triazole-3-thione into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Temperature Program:
-
Equilibrate the sample at a temperature at least 25 °C below the expected melting point.
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) through the melting transition. A slow rate is critical for achieving the resolution needed for purity analysis.[6]
-
-
Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak.
-
Purity Calculation: Utilize the instrument's software to perform a purity analysis on the leading edge of the melting endotherm. The software applies the Van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.
Workflow for Thermal Analysis```dot
Caption: Impact of impurities on melting point.
Data Comparison and Interpretation
A robust purity assessment relies on the convergence of data from these orthogonal techniques. Discrepancies can be just as informative as agreement, often revealing subtleties about the sample.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Parameter | Capillary Melting Point | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Visual thermal transition | Enthalpy of fusion | Differential partitioning |
| Purity Metric | Melting point range | Mole % purity (calculated) | Area % purity |
| Quantitation | Semi-quantitative | Quantitative (>98% purity) [9][10] | Quantitative |
| Impurity Detection | Detects melting point depressing impurities | Detects eutectic impurities | Separates and detects most impurities |
| Throughput | High | Medium | High (with autosampler) |
| Key Advantage | Rapid, low cost | Absolute purity measurement | High specificity and sensitivity |
| Limitation | Operator dependent; insensitive to some impurities | Insensitive to solid-soluble impurities; requires non-decomposing sample | Requires method development and validation |
Table 2: Expected Data for a High-Purity Batch of 5-benzyl-1,2,4-triazole-3-thione
| Analysis | Parameter | Acceptance Criteria / Expected Value |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Capillary Melting Point | Melting Range | 188 - 190 °C (sharp, range < 2 °C)¹ |
| DSC Analysis | Onset Temperature | ~188.5 °C |
| Purity (Van't Hoff) | ≥ 99.5% | |
| HPLC Analysis | Retention Time | Consistent with reference standard |
| Purity (Area %) | ≥ 99.5% | |
| Individual Impurity | ≤ 0.10% | |
| Total Impurities | ≤ 0.50% |
¹Note: The melting point for 5-benzyl-1,2,4-triazole-3-thione is not widely published. This value is a realistic expectation based on structurally similar compounds, such as 5-phenyl-1,2,4-triazole-3-thione (m.p. 253-255 °C). [3]The exact value should be established with a thoroughly characterized reference standard.
Interpreting Results:
-
Agreement: If all three methods indicate high purity (e.g., sharp melting point, DSC purity >99.5%, HPLC purity >99.5%), it provides strong confidence in the sample's quality.
-
Discrepancy: If the melting point is sharp but HPLC shows significant impurities, it may suggest the impurities form a solid solution or have a structure very similar to the main compound. Conversely, if HPLC purity is high but the melting point is broad, it could indicate the presence of different polymorphic forms or residual solvent.
Conclusion
The validation of purity for a pharmaceutical compound like 5-benzyl-1,2,4-triazole-3-thione is a rigorous scientific endeavor that cannot rely on a single analytical technique. This guide has demonstrated the synergistic power of combining classical thermal analysis with modern chromatographic separation. The capillary melting point offers a rapid preliminary check, DSC provides a quantitative measure of absolute purity based on thermodynamic principles, and a validated HPLC method delivers the specificity and sensitivity required to separate and quantify individual impurities. By integrating these self-validating and orthogonal methods, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of the materials that advance through the development pipeline.
References
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed.
- Melting point determination. (n.d.). University of Colorado Boulder.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
- ICH Guidelines for Analytical Method Valid
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009).
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- Analytical method validation as per ich and usp. (n.d.). Slideshare.
- Chapter 11: Purity Determin
- Melting Point Determination. (n.d.).
- DETERMINATION OF MELTING POINTS. (n.d.). Mettler Toledo.
- Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.
- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). MDPI.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica – Drug Research.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
This document provides essential, actionable guidance for the safe handling and disposal of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. As a niche chemical compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes critical safety and disposal information from authoritative data on structurally analogous 1,2,4-triazole and thione derivatives to establish a robust, safety-first protocol. This procedure is designed for implementation by trained laboratory personnel, including researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
The fundamental principle of chemical safety is to treat compounds of unknown toxicity with a high degree of caution. Based on data from similar triazole-thione structures, 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione should be handled as a hazardous substance. The likely hazard profile is summarized below.
| Hazard Category | Potential GHS Classification & Description | Authoritative Source Analogs |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. Accidental ingestion may cause serious damage to health.[1][2] | 3-(phenoxymethyl)-4H-1,2,4-triazole, 3-Amino-1,2,4-triazole |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. Direct contact can lead to redness and discomfort.[1][3][4] | 3-(phenoxymethyl)-4H-1,2,4-triazole, 3-Amino-5-mercapto-1,2,4-triazole |
| Skin Corrosion/Irritation | Category 2: May cause skin irritation. Prolonged exposure should be avoided, especially on abraded skin.[3][4] | 3-Amino-5-mercapto-1,2,4-triazole |
| Reproductive Toxicity | Category 1B / Category 2: Suspected of damaging fertility or the unborn child. [1] | 1,2,4-Triazole derivatives |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | 3-Amino-1H-1,2,4-triazole |
| Environmental Hazard | Acute/Chronic Aquatic Toxicity: Toxic to aquatic life with long lasting effects. [2] Release to the environment must be avoided. | 3-Amino-1,2,4-triazole |
Key Chemical Reactivity Insights:
-
Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) as this may result in a vigorous, potentially explosive reaction.[3][5][6]
-
Hazardous Decomposition Products: Combustion will likely produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][6]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. All handling of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione must be conducted within a designated area and with appropriate engineering controls and PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes and airborne dust particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential systemic absorption. |
| Body Protection | Laboratory coat. | Minimizes the risk of contamination to personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator.[7] | Required when handling the solid outside of a fume hood or when dust generation is likely. |
Standard Operating Procedures:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ensure a safety shower and eye wash station are readily accessible.
-
Do not eat, drink, or smoke in the laboratory area.[7]
-
Wash hands thoroughly after handling.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard refuse.
Step 1: Waste Classification and Identification As the waste generator, you are responsible for correctly classifying the waste according to federal, state, and local regulations.[6] Under the EPA's Resource Conservation and Recovery Act (RCRA), this waste stream, containing 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, must be classified as hazardous waste due to its toxicological and ecotoxicological properties.
Step 2: Segregation and Collection
-
Collect all waste material (pure compound, contaminated labware, and spill cleanup debris) in a designated hazardous waste container.
-
The container must be made of a compatible material, such as polyethylene or polypropylene, and be in good condition with a securely sealing lid.[2]
-
Crucially, do not mix this waste with incompatible materials, particularly strong oxidizing agents. [5]
Step 3: Labeling
-
Label the waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione"
-
A clear indication of the associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard")
-
The accumulation start date.
-
Step 4: On-Site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.
-
The storage location must be away from heat, sparks, and any potential sources of ignition.[5]
Step 5: Professional Disposal
-
The only acceptable disposal method is to engage a licensed and approved hazardous waste disposal company.[1][5]
-
Provide the disposal company with a complete and accurate description of the waste.
-
The recommended final disposal technology is incineration at a permitted facility.[1] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
Caption: Disposal workflow for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Minor Spill (Small quantity of solid in a fume hood)
-
Restrict access to the immediate area.
-
Wearing the full PPE detailed in Section 2, use dry cleanup procedures.[2]
-
Do NOT use water to dampen the spill, as this may create contaminated runoff.
-
Carefully sweep or vacuum the material. If using a vacuum, it must be HEPA-filtered and rated for hazardous dust.[2]
-
Place all contaminated materials (spilled substance, cleaning materials, and any contaminated PPE) into your designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Add the used towels to the waste container.
-
Seal and label the container for disposal.
Major Spill (Larger quantity or spill outside of a fume hood)
-
Evacuate Immediately: Alert all personnel and evacuate the immediate area.[2]
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Notify Authorities: Contact your institution's Environmental Health & Safety (EH&S) department and emergency response team immediately.
-
Do Not Attempt Cleanup: Allow only trained hazardous material responders to manage the cleanup. Provide them with all available information on the chemical's hazards.
References
- Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole. Benchchem.
- Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- 3-Amino-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology.
- Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Cole-Parmer.
- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
- Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
- SAFETY DATA SHEET - 3-Amino-5-mercapto-1,2,4-triazole. Thermo Fisher Scientific.
- 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol - Hazard Data. US EPA.
- SAFETY DATA SHEET - 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole). TCI Chemicals.
- Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. Benchchem.
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A Senior Application Scientist's Guide to Handling 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Introduction: A Proactive Stance on a Bioactive Scaffold
As researchers engaged in the dynamic field of drug development, our work regularly involves synthesizing and handling novel heterocyclic compounds. The 1,2,4-triazole-3-thione scaffold, of which 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a member, is of significant interest due to its diverse biological activities, which range from antimicrobial to anticancer potential.[1][2] This inherent bioactivity necessitates a rigorous and proactive approach to safety. This guide is structured not as a generic checklist, but as a comprehensive operational plan rooted in the fundamental principle of mitigating risk through a deep understanding of the compound's potential hazards. Our objective is to empower you with the knowledge to handle this and similar chemical entities with the highest degree of safety and scientific integrity.
Part 1: Synthesized Hazard Assessment
The core hazards associated with this class of compounds are consistently identified as:
-
Acute Oral Toxicity: Analogs such as 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol are classified as harmful if swallowed.[3][4]
-
Dermal Toxicity & Irritation: 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is documented as being harmful in contact with skin and causing skin irritation.[4] This suggests that the target compound poses a significant risk of dermal absorption and local irritation.
-
Serious Eye Irritation: The 1,2,4-triazole core and its derivatives are consistently flagged as causing serious eye irritation.[4][5][6] Direct contact of the solid or solutions with eyes could lead to significant injury.
-
Inhalation Hazard: As a solid, the compound can form dust. Inhalation of airborne particles may be harmful, a hazard noted for related triazole-thiones.[5]
-
Reproductive Toxicity: The parent 1,2,4-triazole structure is suspected of damaging fertility or the unborn child.[6][7][8][9] While this is a hazard of the core scaffold, it must be considered a potential long-term risk for all its derivatives until proven otherwise.
Given this synthesized profile, all handling procedures must assume the compound is, at a minimum, a skin and eye irritant, harmful if swallowed or inhaled, and a potential reproductive toxin.
Part 2: The Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a direct response to the identified hazards. Each component of the ensemble is chosen to erect a specific barrier between the researcher and the chemical.
Hazard-Mitigation PPE Matrix
| Hazard | Primary Exposure Route(s) | Required PPE | Rationale |
| Serious Eye Irritation | Eyes | Chemical Splash Goggles | Provides a full seal around the eyes to protect from airborne dust and accidental splashes. Standard safety glasses are insufficient.[10] |
| Skin Irritation / Dermal Toxicity | Skin | Nitrile Gloves (Double-Gloved) | Nitrile provides good chemical resistance to a range of organic compounds. Double-gloving minimizes exposure during doffing and in case of a breach in the outer glove.[10] |
| Skin | Chemical-Resistant Lab Coat with Knit Cuffs | Protects forearms and torso from spills. Knit cuffs ensure a snug fit and can be tucked into the inner glove for a complete seal. | |
| Acute Oral Toxicity | Ingestion (Hand-to-Mouth) | Nitrile Gloves | Prevents residue from contaminating hands, which is a primary vector for accidental ingestion. Strict handwashing post-procedure is mandatory. |
| Inhalation of Dust | Respiratory | N95 Respirator (Minimum) | For handling small quantities of powder that could become airborne. A full risk assessment may indicate the need for a higher level of respiratory protection (e.g., a half-mask respirator with P100 cartridges) if significant aerosolization is possible.[10] |
| Potential Reproductive Toxicity | All Routes | Full PPE Ensemble | As this is a chronic hazard, minimizing all routes of exposure (dermal, inhalation, ingestion) is critical to reduce cumulative risk. |
Part 3: Operational Plan: Safe Handling Workflow
Safe handling is a cyclical process that begins before the compound is touched and ends long after the experiment is complete.
Safe Handling Lifecycle Diagram
Sources
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- 3. 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C9H10N4S | CID 767235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
